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  • Product: 4-Chloro-3,5-dimethylpicolinic Acid
  • CAS: 447461-22-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-3,5-dimethylpicolinic Acid

Introduction: 4-Chloro-3,5-dimethylpicolinic acid is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. As with any novel compound, unequivocal structure determinat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Chloro-3,5-dimethylpicolinic acid is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. As with any novel compound, unequivocal structure determination is a critical prerequisite for understanding its chemical behavior and biological activity. This guide provides a comprehensive, technically-grounded walkthrough of the analytical methodologies and data interpretation required to elucidate and confirm the structure of 4-Chloro-3,5-dimethylpicolinic acid. We will explore the application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, not merely as procedural steps, but as a logical, self-validating workflow. The causality behind each analytical choice and the interpretation of the resulting data will be emphasized, reflecting the thought process of a seasoned analytical scientist.

Part 1: Foundational Physicochemical & Mass Spectrometry Analysis

The initial steps in structure elucidation involve confirming the molecular formula and identifying key structural fragments. High-resolution mass spectrometry (HRMS) is the cornerstone of this phase.

1.1 Molecular Formula Confirmation via HRMS The elemental composition of a molecule is its most fundamental property. HRMS provides a highly accurate mass measurement, which can be used to deduce the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of 4-Chloro-3,5-dimethylpicolinic acid in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer for optimal mass accuracy.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, capable of producing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe both the protonated and deprotonated molecular ions.

Data Interpretation & Trustworthiness: The expected monoisotopic mass of C₈H₈ClNO₂ is 185.0244. The presence of a chlorine atom will result in a characteristic isotopic pattern, with the M+2 peak (containing ³⁷Cl) having an intensity of approximately one-third of the M peak (containing ³⁵Cl). This isotopic signature provides a high degree of confidence in the presence of a chlorine atom.

1.2 Fragmentation Analysis via Tandem Mass Spectrometry (MS/MS) Tandem mass spectrometry (MS/MS) provides crucial information about the connectivity of atoms within the molecule by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS)

  • Precursor Ion Selection: Isolate the protonated molecular ion (m/z 186.0317) in the first stage of the mass spectrometer.

  • Collision-Induced Dissociation (CID): Subject the isolated precursor ions to collisions with an inert gas (e.g., argon or nitrogen) to induce fragmentation.

  • Fragment Ion Analysis: Acquire the mass spectrum of the resulting fragment ions in the second stage of the mass spectrometer.

Predicted Fragmentation Pathway: The fragmentation of 4-Chloro-3,5-dimethylpicolinic acid is expected to proceed through characteristic losses of the carboxylic acid group and subsequent cleavages of the pyridine ring. A primary fragmentation would be the loss of a water molecule (18 Da) from the carboxylic acid, followed by the loss of carbon monoxide (28 Da), resulting in a prominent fragment ion.

Visualizing the Elucidation Workflow

The overall process of structure elucidation can be visualized as a logical flow from initial characterization to detailed spectroscopic analysis.

G cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation HRMS High-Resolution MS (Molecular Formula) MSMS Tandem MS (Fragmentation Pattern) HRMS->MSMS Confirm Mass IR Infrared Spectroscopy (Functional Groups) MSMS->IR Suggests Functional Groups Structure Final Structure 4-Chloro-3,5-dimethylpicolinic acid MSMS->Structure Supports Fragment Logic NMR NMR Spectroscopy (¹H & ¹³C Connectivity) IR->NMR Confirm Functional Groups NMR->Structure Defines Connectivity

Caption: Workflow for structure elucidation.

Part 2: Spectroscopic Deep Dive

With the molecular formula and initial fragmentation data in hand, we turn to spectroscopic techniques to piece together the precise arrangement of atoms.

2.1 Infrared (IR) Spectroscopy: Identifying Functional Groups IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid 4-Chloro-3,5-dimethylpicolinic acid directly onto the ATR crystal.

  • Data Acquisition: Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

Expected IR Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad absorption in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

  • C-H Stretch (Aromatic/Methyl): Absorptions in the 3100-3000 cm⁻¹ (aromatic C-H) and 2980-2850 cm⁻¹ (methyl C-H) regions.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group of the carboxylic acid.[1]

  • C=C and C=N Stretches (Pyridine Ring): Multiple sharp absorptions in the 1600-1450 cm⁻¹ region.

  • C-Cl Stretch: An absorption in the 800-600 cm⁻¹ region, which can sometimes be difficult to definitively assign.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of its connectivity.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

  • -COOH Proton: A broad singlet expected to appear far downfield, typically >12 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

  • Pyridine Ring Proton (H-6): Due to the substitution pattern, there is only one proton on the pyridine ring. Based on data from the analogous 4-chloropicolinic acid, this proton is expected to be a singlet and appear in the aromatic region, likely around 8.0-8.5 ppm.[1]

  • Methyl Protons (C3-CH₃ and C5-CH₃): Two distinct singlets are expected for the two methyl groups. Due to the electronic environment of the substituted pyridine ring, these are likely to appear in the range of 2.3-2.7 ppm.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

  • Carboxylic Acid Carbonyl (C=O): Expected in the range of 165-170 ppm.

  • Pyridine Ring Carbons:

    • C2 (bearing -COOH): ~150-155 ppm.

    • C4 (bearing -Cl): ~145-150 ppm.

    • C3 & C5 (bearing -CH₃): ~130-135 ppm.

    • C6: ~125-130 ppm.

  • Methyl Carbons (-CH₃): Expected in the range of 15-25 ppm.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

    • (Optional but Recommended) Perform 2D NMR experiments such as COSY (to confirm H-H couplings, though none are expected here between isolated spin systems), HSQC (to correlate directly bonded protons and carbons), and HMBC (to establish long-range C-H correlations, which would be definitive in connecting the methyl groups and the single ring proton to the correct carbons).

Visualizing Key Structural Features

A clear representation of the molecule and its key identifiers is essential.

G cluster_0 4-Chloro-3,5-dimethylpicolinic acid mol mol

Caption: Chemical structure of the target molecule.

Part 3: Data Synthesis and Structure Confirmation

Summary of Analytical Data:

Analytical Technique Parameter Predicted/Expected Observation Interpretation
HRMS [M+H]⁺m/z 186.0317Confirms molecular formula C₈H₈ClNO₂
Isotope PatternM+2 peak at ~33% intensityConfirms presence of one chlorine atom
IR Spectroscopy O-H stretchBroad, 3300-2500 cm⁻¹Carboxylic acid hydroxyl group
C=O stretchStrong, ~1710 cm⁻¹Carboxylic acid carbonyl group
¹H NMR Chemical Shift>12 ppm (broad s, 1H)Carboxylic acid proton
~8.2 ppm (s, 1H)Pyridine ring proton (H-6)
~2.5 ppm (s, 6H)Two equivalent or very similar methyl groups
¹³C NMR Chemical Shift~168 ppmCarboxylic acid carbonyl carbon
4 signals in ~125-155 ppm rangeFour distinct substituted pyridine carbons
~20 ppmMethyl carbons

Conclusion: The collective evidence from mass spectrometry and infrared and nuclear magnetic resonance spectroscopy provides a comprehensive and unambiguous elucidation of the structure as 4-Chloro-3,5-dimethylpicolinic acid. The HRMS data confirms the elemental composition, and the isotopic pattern definitively identifies the presence of a chlorine atom. IR spectroscopy confirms the presence of the key carboxylic acid functional group. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed connectivity of the carbon-hydrogen framework, including the substitution pattern of the pyridine ring. The predicted data, based on established principles of spectroscopy and analysis of analogous compounds, forms a robust hypothesis that can be confirmed by experimental acquisition. This systematic approach ensures the scientific integrity and trustworthiness of the final structural assignment.

References

  • Chemistry LibreTexts. (2022, September 24). Spectroscopy of Carboxylic Acid Derivatives. Retrieved January 14, 2026, from [Link]

  • Wade, L. G. (n.d.). Infrared Spectroscopy. Retrieved January 14, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-3,5-dimethylpicolinic Acid

Abstract This technical guide provides a comprehensive overview of scientifically robust synthetic pathways for the preparation of 4-Chloro-3,5-dimethylpicolinic acid, a significant heterocyclic compound with application...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of scientifically robust synthetic pathways for the preparation of 4-Chloro-3,5-dimethylpicolinic acid, a significant heterocyclic compound with applications in agrochemical and pharmaceutical research. The guide is intended for an audience of researchers, scientists, and professionals in drug development. Two primary strategic approaches are detailed: a direct chlorination pathway commencing with 3,5-lutidine, and a more intricate route employing a Sandmeyer reaction for the introduction of the chloro substituent. Each pathway is critically evaluated, with in-depth discussions on reaction mechanisms, experimental protocols, and the rationale behind procedural choices. This document is designed to serve as a practical and authoritative resource for the synthesis of this target molecule and its analogues.

Introduction: The Significance of 4-Chloro-3,5-dimethylpicolinic Acid

Substituted picolinic acids are a class of heterocyclic compounds that have garnered considerable attention in the fields of medicinal chemistry and agrochemistry. Their unique structural motifs and electronic properties make them valuable scaffolds for the development of novel bioactive molecules. 4-Chloro-3,5-dimethylpicolinic acid, in particular, is an important synthetic intermediate. The presence of a chlorine atom at the 4-position, methyl groups at the 3- and 5-positions, and a carboxylic acid at the 2-position of the pyridine ring provides multiple points for further functionalization, allowing for the generation of diverse chemical libraries for screening and development.

This guide will explore two distinct and plausible synthetic strategies for the preparation of 4-Chloro-3,5-dimethylpicolinic acid, providing detailed experimental insights to enable its successful synthesis in a laboratory setting.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests two logical disconnections, leading to the two primary synthetic pathways detailed in this guide.

G target 4-Chloro-3,5-dimethylpicolinic acid path1_intermediate 3,5-Dimethyl-2-picolinic acid target->path1_intermediate Chlorination path2_intermediate1 4-Amino-3,5-dimethylpicolinic acid target->path2_intermediate1 Sandmeyer Reaction path1_start 3,5-Lutidine path1_intermediate->path1_start Selective Oxidation path2_intermediate2 4-Amino-3,5-dimethylpyridine path2_intermediate1->path2_intermediate2 Oxidation path2_start 3,5-Lutidine path2_intermediate2->path2_start Amination

Caption: Retrosynthetic analysis of 4-Chloro-3,5-dimethylpicolinic acid.

Pathway I: Direct Chlorination of a Picolinic Acid Intermediate

This pathway commences with the commercially available and cost-effective starting material, 3,5-lutidine. The strategy involves the selective oxidation of one of the methyl groups to a carboxylic acid, followed by the direct chlorination of the resulting 3,5-dimethyl-2-picolinic acid.

Synthesis of 3,5-Dimethyl-2-picolinic acid from 3,5-Lutidine

The selective oxidation of one methyl group in the presence of another on the same aromatic ring can be challenging. However, in the case of lutidines, oxidation to the corresponding picolinic acid is a well-established transformation, often utilizing strong oxidizing agents.

Reaction Scheme:

G start 3,5-Lutidine reagents 1. KMnO4, H2O, Heat 2. HCl (acidification) start->reagents product 3,5-Dimethyl-2-picolinic acid reagents->product

Caption: Oxidation of 3,5-Lutidine to 3,5-Dimethyl-2-picolinic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3,5-lutidine (1.0 eq) and water.

  • Oxidation: While stirring vigorously, add potassium permanganate (KMnO₄, 2.0-3.0 eq) portion-wise to the reaction mixture. The exothermic reaction should be controlled by the rate of addition.

  • Heating: Once the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

  • Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.

  • Acidification: Combine the filtrates and concentrate under reduced pressure. Cool the concentrated solution in an ice bath and acidify to a pH of 3-4 with concentrated hydrochloric acid (HCl).

  • Isolation: The product, 3,5-dimethyl-2-picolinic acid, will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Causality Behind Experimental Choices:

  • Potassium Permanganate: A strong and effective oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids.

  • Aqueous Conditions and Heat: Necessary to facilitate the oxidation reaction.

  • Acidification: Protonates the carboxylate to precipitate the less soluble picolinic acid.

Chlorination of 3,5-Dimethyl-2-picolinic acid

The final step in this pathway is the regioselective chlorination of the 3,5-dimethyl-2-picolinic acid intermediate at the 4-position. This is an electrophilic aromatic substitution reaction where the directing effects of the existing substituents play a crucial role. The two methyl groups are ortho, para-directing and activating, while the carboxylic acid group is meta-directing and deactivating. The cumulative effect favors substitution at the 4- and 6-positions. Judicious choice of chlorinating agent and reaction conditions is key to achieving selectivity for the 4-position.

Reaction Scheme:

G start 3,5-Dimethyl-2-picolinic acid reagents Cl2, Oleum start->reagents product 4-Chloro-3,5-dimethylpicolinic acid reagents->product

Caption: Chlorination of 3,5-Dimethyl-2-picolinic acid.

Experimental Protocol:

  • Reaction Setup: In a glass-lined pressure reactor equipped with a stirrer, add 3,5-dimethyl-2-picolinic acid (1.0 eq) and oleum (fuming sulfuric acid).

  • Chlorination: Seal the reactor and introduce chlorine gas (Cl₂) to the desired pressure.

  • Heating: Heat the reaction mixture to 100-120°C and maintain for several hours, monitoring the reaction progress by HPLC.

  • Work-up: After completion, cool the reactor and carefully vent the excess chlorine. Cautiously pour the reaction mixture onto crushed ice.

  • Isolation: The crude product will precipitate. Collect the solid by filtration, wash thoroughly with water to remove residual acid, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Chloro-3,5-dimethylpicolinic acid.

Causality Behind Experimental Choices:

  • Oleum: Serves as a solvent and a strong activating medium for the electrophilic chlorination of the deactivated pyridine ring.

  • Chlorine Gas: The chlorinating agent for the electrophilic aromatic substitution.

  • Elevated Temperature and Pressure: Often required to overcome the deactivating effect of the carboxylic acid group and the pyridine nitrogen.

Pathway II: Synthesis via a Sandmeyer Reaction

An alternative and potentially more regioselective route involves the introduction of the chloro group via a Sandmeyer reaction on a 4-amino precursor. This pathway also begins with 3,5-lutidine.

Synthesis of 4-Amino-3,5-dimethylpyridine

This multi-step sequence begins with the N-oxidation of 3,5-lutidine, followed by nitration at the 4-position, and finally, reduction of the nitro group to the corresponding amine.

Reaction Scheme:

G start 3,5-Lutidine intermediate1 3,5-Dimethylpyridine-N-oxide start->intermediate1 H2O2, Acetic Acid intermediate2 3,5-Dimethyl-4-nitropyridine-N-oxide intermediate1->intermediate2 HNO3, H2SO4 product 4-Amino-3,5-dimethylpyridine intermediate2->product Fe, Acetic Acid (Reduction)

Caption: Synthesis of 4-Amino-3,5-dimethylpyridine from 3,5-Lutidine.

Experimental Protocols:

Step 1: Synthesis of 3,5-Dimethylpyridine-N-oxide [1][2]

  • Reaction Setup: Dissolve 3,5-lutidine (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Oxidation: Add hydrogen peroxide (30% solution, 1.1-1.5 eq) dropwise while maintaining the temperature below 60°C.

  • Heating: Heat the mixture to 70-80°C for several hours.

  • Work-up: After cooling, remove the acetic acid under reduced pressure. Dilute the residue with water and neutralize with a base (e.g., sodium carbonate) to pH 8-9.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 3,5-dimethylpyridine-N-oxide.

Step 2: Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide [1][2]

  • Reaction Setup: Add 3,5-dimethylpyridine-N-oxide (1.0 eq) to concentrated sulfuric acid at 0°C.

  • Nitration: Add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, keeping the temperature below 10°C.

  • Heating: After the addition, slowly heat the reaction mixture to 90-100°C and maintain for 2-3 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a base (e.g., ammonia or sodium carbonate) to precipitate the product.

  • Isolation: Filter the yellow solid, wash with cold water, and dry to obtain 3,5-dimethyl-4-nitropyridine-N-oxide.

Step 3: Synthesis of 4-Amino-3,5-dimethylpyridine [3]

  • Reaction Setup: Suspend 3,5-dimethyl-4-nitropyridine-N-oxide (1.0 eq) in a mixture of acetic acid and water.

  • Reduction: Add iron powder (Fe, 3.0-5.0 eq) portion-wise. The reaction is exothermic and should be controlled.

  • Heating: After the addition, heat the mixture to reflux for 1-2 hours.

  • Work-up: Cool the reaction, filter off the iron salts, and wash the filter cake with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Make the residue basic with a sodium hydroxide solution and extract with an organic solvent. Dry and evaporate the solvent to yield 4-amino-3,5-dimethylpyridine.

Conversion to 4-Amino-3,5-dimethylpicolinic acid

The next step is the introduction of the carboxylic acid group at the 2-position. This can be achieved by lithiation of the 2-methyl group followed by quenching with carbon dioxide.

Reaction Scheme:

G start 4-Amino-3,5-dimethylpyridine reagents 1. n-BuLi, THF, -78°C 2. CO2 (s) 3. H3O+ start->reagents product 4-Amino-3,5-dimethylpicolinic acid reagents->product

Caption: Synthesis of 4-Amino-3,5-dimethylpicolinic acid.

Experimental Protocol:

  • Reaction Setup: Dissolve 4-amino-3,5-dimethylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78°C.

  • Lithiation: Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the low temperature. Stir for 1-2 hours.

  • Carboxylation: Add an excess of crushed dry ice (solid CO₂) to the reaction mixture.

  • Work-up: Allow the mixture to warm to room temperature. Quench with water and acidify with dilute HCl.

  • Isolation: The product will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Sandmeyer Reaction to Yield 4-Chloro-3,5-dimethylpicolinic acid

The final step is the conversion of the 4-amino group to a chloro group using the Sandmeyer reaction. This involves the formation of a diazonium salt intermediate, which is then displaced by a chloride ion in the presence of a copper(I) catalyst.

Reaction Scheme:

G start 4-Amino-3,5-dimethylpicolinic acid reagents 1. NaNO2, HCl, 0-5°C 2. CuCl, HCl start->reagents product 4-Chloro-3,5-dimethylpicolinic acid reagents->product

Caption: Sandmeyer reaction to form the final product.

Experimental Protocol:

  • Diazotization: Suspend 4-amino-3,5-dimethylpicolinic acid (1.0 eq) in a mixture of concentrated HCl and water, and cool to 0-5°C in an ice bath. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Copper(I) Chloride Solution: In a separate flask, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl and cool to 0°C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Nitrogen gas evolution will be observed.

  • Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 1 hour, or until the evolution of nitrogen ceases.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice.

  • Isolation: The product will precipitate. Collect the solid by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain pure 4-Chloro-3,5-dimethylpicolinic acid.

Data Summary and Comparison of Pathways

ParameterPathway I: Direct ChlorinationPathway II: Sandmeyer Reaction
Starting Material 3,5-Lutidine3,5-Lutidine
Number of Steps 25
Key Intermediates 3,5-Dimethyl-2-picolinic acid3,5-Dimethylpyridine-N-oxide, 3,5-Dimethyl-4-nitropyridine-N-oxide, 4-Amino-3,5-dimethylpyridine, 4-Amino-3,5-dimethylpicolinic acid
Potential Challenges Regioselectivity in chlorination, harsh reaction conditions.Longer reaction sequence, handling of potentially unstable diazonium salts.
Advantages Shorter route.Higher potential for regioselectivity in the chlorination step.

Conclusion

This technical guide has detailed two viable and scientifically sound pathways for the synthesis of 4-Chloro-3,5-dimethylpicolinic acid. Pathway I, involving direct chlorination, offers a more concise route, but may present challenges in achieving high regioselectivity. Pathway II, utilizing a Sandmeyer reaction, is a longer sequence but provides a more controlled method for the introduction of the chlorine atom at the desired 4-position. The choice of pathway will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity of the final product. Both pathways are grounded in established principles of organic chemistry and provide a solid foundation for the successful laboratory preparation of this important heterocyclic compound.

References

  • SciSpace. (n.d.). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Retrieved from [Link]

  • MDPI. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Core Mechanism of Action of 4-Chloro-3,5-dimethylpicolinic acid

This guide provides a detailed technical overview of the molecular mechanism of action of 4-Chloro-3,5-dimethylpicolinic acid, a synthetic compound belonging to the pyridinecarboxylic acid class of molecules. Based on it...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical overview of the molecular mechanism of action of 4-Chloro-3,5-dimethylpicolinic acid, a synthetic compound belonging to the pyridinecarboxylic acid class of molecules. Based on its structural characteristics and the established mode of action for this chemical family, this document elucidates its function as a synthetic auxin herbicide. This guide is intended for researchers, scientists, and drug development professionals engaged in herbicide research and development, plant biology, and crop protection.

Introduction: The Chemical Identity and Postulated Role of 4-Chloro-3,5-dimethylpicolinic acid

4-Chloro-3,5-dimethylpicolinic acid is a derivative of pyridine hydrochloride. While direct extensive studies on this specific molecule are not widely published, its structural similarity to other picolinate herbicides, such as picloram and clopyralid, strongly indicates that it functions as a synthetic auxin.[1][2] Synthetic auxins are a class of herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA), but are typically more stable and persistent in plants, leading to phytotoxicity in susceptible species.[1][3] They induce a state of uncontrolled growth, ultimately causing plant death.[4] This guide will, therefore, dissect the mechanism of action of 4-Chloro-3,5-dimethylpicolinic acid within the established framework of synthetic auxin herbicides, particularly those of the pyridinecarboxylic acid class.

Core Mechanism of Action: A Synthetic Auxin Mimic

The central hypothesis is that 4-Chloro-3,5-dimethylpicolinic acid acts as a "superauxin," hijacking the plant's natural auxin signaling pathway to induce a lethal response.[1] This mechanism can be understood through a multi-step process involving perception, signal transduction, and downstream hormonal crosstalk that culminates in systemic plant stress and death.

Molecular Perception: The TIR1/AFB Co-Receptor Complex

The primary targets of synthetic auxins are a family of F-box proteins known as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins.[5][6] These proteins are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The binding of an auxin, either natural or synthetic, to the TIR1/AFB protein acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and a member of the Aux/IAA family of transcriptional repressors.[7][8]

Different combinations of TIR1/AFB and Aux/IAA proteins can form co-receptor complexes with varying affinities for different auxinic compounds.[9] Notably, research has shown that certain AFB proteins exhibit selectivity for specific classes of synthetic auxins. For instance, AFB5 has been identified as a key receptor for picolinate auxins like picloram.[9][10][11] It is therefore highly probable that 4-Chloro-3,5-dimethylpicolinic acid also preferentially binds to an AFB5-containing co-receptor complex.

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cluster_0 Molecular Perception at the TIR1/AFB Co-Receptor Auxin 4-Chloro-3,5-dimethylpicolinic acid TIR1_AFB TIR1/AFB Receptor (e.g., AFB5) Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Stabilizes Interaction SCF_Complex SCF E3 Ubiquitin Ligase TIR1_AFB->SCF_Complex Component of

Caption: Binding of 4-Chloro-3,5-dimethylpicolinic acid to the TIR1/AFB receptor.

Signal Transduction: Deregulation of Gene Expression

The formation of the stable ternary complex (TIR1/AFB-auxin-Aux/IAA) triggers the ubiquitination of the Aux/IAA repressor by the SCF complex.[7] Polyubiquitinated Aux/IAA proteins are then targeted for degradation by the 26S proteasome.[7]

In their normal state, Aux/IAA proteins sequester Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements in the promoters of various genes. The degradation of Aux/IAA repressors releases ARFs, allowing them to activate or repress the transcription of a multitude of genes involved in cell division, elongation, and differentiation.[8] The sustained and excessive activation of this pathway by a stable synthetic auxin like 4-Chloro-3,5-dimethylpicolinic acid leads to uncontrolled and chaotic gene expression, disrupting normal plant development.[7]

Downstream Effects: The Role of Ethylene and Abscisic Acid

The herbicidal effects are amplified by the crosstalk with other key plant hormones, primarily ethylene and abscisic acid (ABA).

  • Ethylene Production: Synthetic auxins rapidly induce the biosynthesis of ethylene by upregulating the expression of ACC synthase (ACS), a rate-limiting enzyme in the ethylene production pathway.[7][12] The resulting increase in ethylene contributes to classic auxin overdose symptoms such as leaf epinasty (downward curling).[4]

  • Abscisic Acid (ABA) Accumulation: A critical component of the herbicidal action is the significant and rapid increase in ABA levels.[7][13] Auxin-induced ethylene production triggers the upregulation of 9-cis-epoxycarotenoid dioxygenase (NCED), a key enzyme in ABA biosynthesis.[14][15] ABA is a stress hormone that promotes senescence and inhibits growth, and its accumulation is a major contributor to the tissue decay and eventual death of the plant.[4][13]

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cluster_1 Downstream Signaling Cascade Degradation Degradation of Aux/IAA Repressor ARF_Activation Activation of ARF Transcription Factors Degradation->ARF_Activation Gene_Expression Uncontrolled Gene Expression ARF_Activation->Gene_Expression Ethylene Increased Ethylene Production Gene_Expression->Ethylene Upregulates ACS Plant_Death Plant Death Gene_Expression->Plant_Death Disrupts Development ABA Increased ABA Production Ethylene->ABA Upregulates NCED Ethylene->Plant_Death Contributes to Epinasty ABA->Plant_Death Induces Senescence & Growth Inhibition

Caption: Downstream signaling cascade leading to phytotoxicity.

Experimental Validation Protocols

To empirically validate the hypothesized mechanism of action for 4-Chloro-3,5-dimethylpicolinic acid, a series of targeted experiments should be conducted. The following protocols are designed to be self-validating by correlating molecular interactions with physiological outcomes. The model plant Arabidopsis thaliana is recommended for these studies due to its well-characterized genetics and rapid life cycle.

Receptor Binding Affinity Assay

Objective: To determine the binding affinity of 4-Chloro-3,5-dimethylpicolinic acid to different TIR1/AFB receptors, with a focus on AFB5.

Methodology: Surface Plasmon Resonance (SPR)

  • Protein Expression and Purification:

    • Clone and express recombinant TIR1, AFB2, and AFB5 proteins from Arabidopsis thaliana in a suitable expression system (e.g., E. coli or insect cells).

    • Purify the proteins using affinity chromatography (e.g., His-tag or GST-tag).

  • SPR Analysis:

    • Immobilize the purified TIR1/AFB proteins on separate channels of an SPR sensor chip.

    • Prepare a dilution series of 4-Chloro-3,5-dimethylpicolinic acid in a suitable running buffer.

    • Inject the different concentrations of the compound over the sensor chip and record the binding response.

    • As positive controls, use known auxins such as IAA and picloram.

    • Regenerate the sensor surface between injections.

  • Data Analysis:

    • Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (KD).

    • Compare the KD values of 4-Chloro-3,5-dimethylpicolinic acid for the different TIR1/AFB proteins.

Expected Outcome: A lower KD value for AFB5 compared to TIR1 and AFB2 would confirm its preferential binding, consistent with other picolinate auxins.

CompoundTIR1 (KD, µM)AFB2 (KD, µM)AFB5 (KD, µM)
IAA (Control)Expected ValueExpected ValueExpected Value
Picloram (Control)Expected ValueExpected ValueExpected Value (Low)
4-Chloro-3,5-dimethylpicolinic acidExperimental ValueExperimental ValueExperimental Value
Gene Expression Analysis via qRT-PCR

Objective: To quantify the transcriptional changes in key auxin-responsive, ethylene biosynthesis, and ABA biosynthesis genes following treatment with 4-Chloro-3,5-dimethylpicolinic acid.

Methodology: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

  • Plant Treatment:

    • Grow Arabidopsis thaliana seedlings (wild-type) in liquid culture or on agar plates.

    • Treat the seedlings with a herbicidally effective concentration of 4-Chloro-3,5-dimethylpicolinic acid.

    • Include a mock-treated control group.

    • Harvest tissue at various time points (e.g., 0, 1, 3, 6, 12, 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the harvested tissue using a standard protocol or commercial kit.

    • Synthesize first-strand cDNA from the purified RNA.

  • qRT-PCR:

    • Perform qRT-PCR using primers specific for target genes:

      • Auxin-responsive: GH3.3, SAUR-AC1

      • Ethylene biosynthesis: ACS5, ACS8

      • ABA biosynthesis: NCED3

    • Use a suitable reference gene (e.g., ACTIN2) for normalization.

  • Data Analysis:

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

Expected Outcome: A significant upregulation of the target genes in the treated samples compared to the mock control, demonstrating the activation of the auxin signaling pathway and the induction of ethylene and ABA biosynthesis.

Physiological Response Assays

Objective: To assess the physiological effects of 4-Chloro-3,5-dimethylpicolinic acid on plant growth and development, and to confirm the involvement of the AFB5 receptor.

Methodology: Root Growth Inhibition and Herbicide Resistance Assays

  • Root Growth Inhibition:

    • Germinate and grow Arabidopsis thaliana (wild-type and afb5-1 mutant) seedlings on vertical agar plates.

    • Transfer the seedlings to plates containing a range of concentrations of 4-Chloro-3,5-dimethylpicolinic acid.

    • Measure the primary root length after a set period (e.g., 5-7 days).

  • Data Analysis:

    • Calculate the percentage of root growth inhibition relative to untreated controls for each concentration.

    • Determine the concentration required for 50% inhibition (I50).

Expected Outcome: Wild-type seedlings will show a dose-dependent inhibition of root growth. The afb5-1 mutant is expected to exhibit significant resistance, with a much higher I50 value, confirming that AFB5 is a key target for the herbicidal action of 4-Chloro-3,5-dimethylpicolinic acid.[5][16]

Plant LineI50 of 4-Chloro-3,5-dimethylpicolinic acid (µM)
Wild-Type (Col-0)Experimental Value
afb5-1 mutantExpected to be significantly higher

dot

cluster_2 Experimental Validation Workflow SPR Receptor Binding Assay (SPR) Mechanism Elucidated Mechanism of Action SPR->Mechanism Confirms Molecular Target (e.g., AFB5) qRT_PCR Gene Expression Analysis (qRT-PCR) qRT_PCR->Mechanism Validates Downstream Signaling Physiology Physiological Assays (Root Growth) Physiology->Mechanism Correlates Molecular Events with Phenotype

Caption: Workflow for the experimental validation of the mechanism of action.

Conclusion

The mechanism of action of 4-Chloro-3,5-dimethylpicolinic acid is best understood through its role as a synthetic auxin herbicide. By binding to and activating the TIR1/AFB-mediated auxin signaling pathway, likely with a preference for the AFB5 co-receptor, it initiates a cascade of events that leads to the degradation of Aux/IAA repressors and the subsequent uncontrolled expression of auxin-responsive genes. This primary action is critically amplified by the downstream induction of ethylene and abscisic acid biosynthesis, which together orchestrate a systemic stress response culminating in senescence and plant death. The experimental protocols outlined in this guide provide a robust framework for validating this mechanism, offering a clear path from molecular interaction to whole-plant physiological response. This comprehensive understanding is crucial for the development of new herbicidal technologies and for managing the evolution of herbicide resistance in agricultural systems.

References

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  • Dharmasiri, N., et al. (2005). The F-box protein TIR1 is an auxin receptor.
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Exploratory

An In-depth Technical Guide to the Biological Activity Screening of 4-Chloro-3,5-dimethylpicolinic Acid

Foreword: Unveiling the Bioactive Potential of a Novel Picolinate In the relentless pursuit of novel bioactive molecules, the family of picolinic acids and their derivatives has consistently emerged as a fertile ground f...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Bioactive Potential of a Novel Picolinate

In the relentless pursuit of novel bioactive molecules, the family of picolinic acids and their derivatives has consistently emerged as a fertile ground for discovery. These compounds, characterized by a pyridine carboxylic acid scaffold, have yielded a number of commercially successful herbicides.[1][2] Their remarkable efficacy often stems from their ability to mimic natural plant hormones, particularly auxins, thereby disrupting normal growth processes.[3][4] The subject of this guide, 4-Chloro-3,5-dimethylpicolinic acid, represents a structurally intriguing analog within this class. The strategic placement of a chloro and two methyl groups on the pyridine ring is anticipated to modulate its physicochemical properties and, consequently, its biological activity.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals embarking on the biological activity screening of 4-Chloro-3,5-dimethylpicolinic acid. Eschewing a rigid, one-size-fits-all template, this guide is structured to logically progress from broad-spectrum phenotypic screening to nuanced, target-based mechanistic studies, with a primary focus on its potential as a novel herbicidal agent. The methodologies detailed herein are grounded in established scientific principles and are designed to provide a robust and self-validating framework for inquiry.

Part 1: Foundational Screening - Assessing General Phytotoxicity

The initial phase of screening is designed to ascertain the general phytotoxicity of 4-Chloro-3,5-dimethylpicolinic acid. This is a critical first step to determine if the compound possesses any herbicidal potential and to establish effective concentration ranges for subsequent, more detailed investigations.

Rationale for a Tiered Approach

A tiered screening strategy is employed to maximize efficiency and resource allocation. We begin with broad, whole-organism assays to cast a wide net for any potential activity. Positive "hits" from this stage are then subjected to more specific and quantitative assays in the subsequent tiers. This hierarchical approach ensures that only the most promising activities are investigated in-depth.

Experimental Protocol: Whole Plant Post-Emergence Assay

This assay evaluates the herbicidal effect of the test compound on a panel of representative monocotyledonous and dicotyledonous plant species after they have emerged from the soil.

Materials:

  • 4-Chloro-3,5-dimethylpicolinic acid (test compound)

  • Acetone (for stock solution)

  • Tween 20 (surfactant)

  • Deionized water

  • Seeds of representative weed species (e.g., Amaranthus retroflexus (redroot pigweed), Brassica napus (rapeseed), Echinochloa crus-galli (barnyard grass), Setaria faberi (giant foxtail))

  • Potting soil

  • Greenhouse facilities with controlled temperature, humidity, and lighting

Procedure:

  • Plant Cultivation: Sow seeds of the selected weed species in pots containing potting soil. Grow the plants in a greenhouse under controlled conditions (e.g., 25°C/20°C day/night temperature, 60-70% relative humidity, 16-hour photoperiod) until they reach the 2-3 leaf stage.

  • Preparation of Test Solutions: Prepare a stock solution of 4-Chloro-3,5-dimethylpicolinic acid in acetone. From this stock, prepare a series of test solutions at different concentrations (e.g., 10, 50, 100, 250, 500 g/ha equivalent) in deionized water containing 0.1% (v/v) Tween 20. Include a vehicle control (0.1% Tween 20 in water) and a positive control (a commercial herbicide with a known mode of action, e.g., picloram).

  • Application of Test Solutions: Apply the test solutions to the foliage of the plants using a laboratory sprayer calibrated to deliver a specific volume per unit area. Ensure even coverage of the foliage.

  • Evaluation of Phytotoxicity: Visually assess the plants for signs of phytotoxicity at regular intervals (e.g., 3, 7, and 14 days after treatment). Use a rating scale (e.g., 0-100%, where 0% is no effect and 100% is complete plant death) to quantify the observed injury, which may include symptoms like epinasty, chlorosis, necrosis, and growth inhibition.

  • Data Analysis: Record the phytotoxicity ratings for each treatment group. Calculate the mean and standard deviation for each group.

Experimental Protocol: Seed Germination and Root Elongation Assay

This in vitro assay provides a more quantitative measure of the compound's effect on early plant development.

Materials:

  • 4-Chloro-3,5-dimethylpicolinic acid

  • Agar

  • Murashige and Skoog (MS) basal salt medium

  • Sucrose

  • Petri dishes

  • Seeds of a model plant species (e.g., Arabidopsis thaliana)

  • Growth chamber with controlled temperature and lighting

Procedure:

  • Preparation of Test Media: Prepare MS agar medium containing 1% sucrose and varying concentrations of 4-Chloro-3,5-dimethylpicolinic acid (e.g., 0.1, 1, 10, 50, 100 µM). A control medium without the test compound should also be prepared.

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and place them on the surface of the prepared agar plates.

  • Incubation: Place the Petri dishes vertically in a growth chamber under controlled conditions (e.g., 22°C, 16-hour photoperiod).

  • Measurement of Root Length: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

  • Data Analysis: Calculate the average root length and standard deviation for each concentration. Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in root growth compared to the control.[1]

Data Presentation: Summarizing Phytotoxicity Data
Compound Concentration Phytotoxicity (%) on A. retroflexus (14 DAT) Phytotoxicity (%) on E. crus-galli (14 DAT) Root Inhibition of A. thaliana (IC50, µM)
4-Chloro-3,5-dimethylpicolinic acid100 g/haData to be filledData to be filledData to be filled
250 g/haData to be filledData to be filled
500 g/haData to be filledData to be filled
Picloram (Positive Control)250 g/haData to be filledData to be filledData to be filled
Vehicle Control-00-

DAT: Days After Treatment

Part 2: Delving Deeper - Mechanistic Insights into Auxin-like Activity

Based on the structural similarity of 4-Chloro-3,5-dimethylpicolinic acid to known synthetic auxin herbicides, a primary hypothesis is that it acts by disrupting auxin signaling pathways.[3][4] The following experimental protocols are designed to test this hypothesis.

The Auxin Signaling Pathway: A Primer

Auxin is a critical plant hormone that regulates numerous aspects of plant growth and development. The perception of auxin occurs through a co-receptor complex consisting of an F-box protein (such as TIR1 or AFB5) and an Aux/IAA transcriptional repressor.[5] Auxin binding promotes the interaction between these two proteins, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. This relieves the repression of Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, ultimately leading to a physiological response.

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin (e.g., 4-Chloro-3,5-dimethylpicolinic acid) TIR1_AFB TIR1/AFB Co-receptor Auxin->TIR1_AFB Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Interacts with SCF_complex SCF Complex Aux_IAA->SCF_complex Recruited to Proteasome 26S Proteasome Aux_IAA->Proteasome SCF_complex->Aux_IAA Ubiquitinates ARF ARF Transcription Factor AuxRE Auxin Response Element (Promoter) ARF->AuxRE Auxin_Gene Auxin-Responsive Gene mRNA mRNA Auxin_Gene->mRNA Protein Protein (Growth Response) mRNA->Protein

Caption: Simplified schematic of the auxin signaling pathway.

Experimental Protocol: Competitive Receptor Binding Assay

This assay directly assesses the ability of 4-Chloro-3,5-dimethylpicolinic acid to compete with a labeled auxin for binding to the auxin co-receptor.

Materials:

  • Purified auxin co-receptor protein (e.g., TIR1 or AFB5)

  • Tritiated auxin ([³H]IAA) or a fluorescently labeled auxin analog

  • 4-Chloro-3,5-dimethylpicolinic acid

  • Unlabeled IAA (for positive control)

  • Scintillation vials and cocktail (for radiolabeled assay) or a fluorescence plate reader

  • Filtration apparatus with glass fiber filters

Procedure:

  • Reaction Setup: In a series of tubes, combine a fixed concentration of the purified co-receptor protein and the labeled auxin.

  • Competitive Binding: Add increasing concentrations of 4-Chloro-3,5-dimethylpicolinic acid to the tubes. Include a set of tubes with increasing concentrations of unlabeled IAA as a positive control and a set with no competitor as a negative control.

  • Incubation: Incubate the mixtures to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through glass fiber filters to separate the protein-bound labeled auxin from the free labeled auxin.

  • Quantification:

    • For a radiolabeled assay, place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

    • For a fluorescent assay, measure the fluorescence of the bound complex using a plate reader.

  • Data Analysis: Plot the percentage of bound labeled auxin as a function of the competitor concentration. Determine the IC50 value for 4-Chloro-3,5-dimethylpicolinic acid, which is the concentration that displaces 50% of the labeled auxin.

Experimental Protocol: Gene Expression Analysis of Auxin-Responsive Genes

This experiment investigates whether treatment with 4-Chloro-3,5-dimethylpicolinic acid induces the expression of known auxin-responsive genes.

Materials:

  • Arabidopsis thaliana seedlings

  • 4-Chloro-3,5-dimethylpicolinic acid

  • IAA (positive control)

  • Liquid nitrogen

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR master mix and primers for auxin-responsive genes (e.g., GH3, SAUR) and a housekeeping gene (e.g., Actin)

  • Real-time PCR instrument

Procedure:

  • Treatment of Seedlings: Grow Arabidopsis thaliana seedlings in liquid culture. Treat the seedlings with a predetermined effective concentration of 4-Chloro-3,5-dimethylpicolinic acid, IAA (positive control), or a vehicle control for a specific duration (e.g., 1-3 hours).

  • RNA Extraction and cDNA Synthesis: Harvest the seedlings, flash-freeze them in liquid nitrogen, and extract total RNA. Synthesize cDNA from the extracted RNA.

  • Quantitative Real-Time PCR (qPCR): Perform qPCR using primers for the target auxin-responsive genes and the housekeeping gene.

  • Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene. Compare the gene expression levels in the treated samples to the vehicle control.

GeneExpressionWorkflow start Arabidopsis Seedlings treatment Treatment with 4-Chloro-3,5-dimethylpicolinic acid, IAA, or Vehicle Control start->treatment harvest Harvest and Flash-Freeze treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) (Target & Housekeeping Genes) cdna_synthesis->qpcr data_analysis Relative Gene Expression Analysis (ΔΔCt Method) qpcr->data_analysis end Conclusion on Auxin-like Activity data_analysis->end

Caption: Workflow for analyzing auxin-responsive gene expression.

Part 3: Broadening the Horizon - Screening for Other Potential Bioactivities

While the primary hypothesis centers on herbicidal activity, a comprehensive screening protocol should also explore other potential biological activities. The presence of a chlorinated aromatic ring suggests the possibility of antimicrobial or other pharmacological effects.

Rationale for Expanded Screening

Many small molecules exhibit pleiotropic effects. A thorough screening cascade can uncover unexpected and potentially valuable secondary activities. The following assays provide a baseline for exploring antimicrobial and cytotoxic potential.

Experimental Protocol: Antimicrobial Susceptibility Testing

This set of assays determines the ability of 4-Chloro-3,5-dimethylpicolinic acid to inhibit the growth of representative bacteria and fungi.

Methods:

  • Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible microbial growth.[6][7]

    • Prepare a serial dilution of 4-Chloro-3,5-dimethylpicolinic acid in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plates under appropriate conditions.

    • Determine the MIC by visual inspection for turbidity.

  • Agar Disk Diffusion Method: This is a qualitative method to assess antimicrobial activity.

    • Inoculate the surface of an agar plate with the test microorganism.

    • Place a sterile paper disk impregnated with a known amount of 4-Chloro-3,5-dimethylpicolinic acid onto the agar surface.

    • Incubate the plate.

    • Measure the diameter of the zone of inhibition around the disk.

Experimental Protocol: In Vitro Cytotoxicity Assay

This assay evaluates the potential toxicity of the compound against mammalian cell lines, which is crucial for understanding its selectivity and potential for therapeutic applications.

Method: MTT Assay The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[8][9]

  • Cell Culture: Seed a human cell line (e.g., HeLa or HEK293) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 4-Chloro-3,5-dimethylpicolinic acid for a specified period (e.g., 24 or 48 hours).

  • MTT Incubation: Add MTT solution to each well and incubate to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.[1]

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the initial biological activity screening of 4-Chloro-3,5-dimethylpicolinic acid. The strong rationale for investigating its herbicidal properties, based on its chemical structure and the known activities of related picolinic acids, is complemented by a broader screening approach to uncover other potential bioactivities. The data generated from these assays will provide a solid foundation for further research, including structure-activity relationship (SAR) studies, mode of action deconvolution, and formulation development. The ultimate goal is to fully characterize the bioactive profile of this novel compound and to determine its potential for development as a valuable tool in agriculture or medicine.

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  • Abbasi, M., Nasr, M., & Zoorob, H. H. (1980). Base induced cyclization of some quinolines. Formation of fused nitrogen heterocyclic ring system.
  • Găină, L. I., et al. (2023). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Crystals, 13(6), 901.

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Foundational

Subject: An Evaluation of the Potential Herbicidal Properties of 4-Chloro-3,5-dimethylpicolinic Acid

An In-depth Technical Guide Abstract: This technical guide provides a comprehensive evaluation of the potential herbicidal properties of the novel compound 4-Chloro-3,5-dimethylpicolinic acid. While direct empirical data...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive evaluation of the potential herbicidal properties of the novel compound 4-Chloro-3,5-dimethylpicolinic acid. While direct empirical data for this specific molecule is not yet prevalent in public literature, its structural analogy to the picolinic acid class of herbicides allows for a robust, science-grounded assessment of its likely mechanism of action, structure-activity relationship, and herbicidal efficacy. This document synthesizes established principles of synthetic auxin herbicides to propose a framework for the synthesis, biological screening, and characterization of this compound. Detailed experimental protocols and predictive analyses are provided to guide future research and development efforts.

Introduction: The Picolinic Acid Herbicides

The picolinic acids are a significant class of synthetic herbicides that function as mimics of the natural plant hormone indole-3-acetic acid (IAA), the principal auxin in higher plants.[1] This class, which includes well-established herbicides such as picloram, clopyralid, and aminopyralid, is primarily used for the selective control of broadleaf weeds in various agricultural and non-crop settings.[2][3] Their mode of action involves inducing lethal, uncontrolled growth in susceptible species by overwhelming the plant's natural auxin regulatory pathways.[4]

The compound of interest, 4-Chloro-3,5-dimethylpicolinic acid, belongs to this chemical family. Its structure, featuring a chlorinated and dimethylated pyridine carboxylic acid core, suggests it is highly likely to exhibit auxinic herbicidal activity. This guide will dissect the structural components of this molecule to postulate its biological activity and provide a detailed roadmap for its empirical validation.

Postulated Mechanism of Action: Synthetic Auxin Pathway Disruption

Synthetic auxins like the picolinic acids exert their phytotoxic effects by hijacking the plant's native auxin signaling pathway.[1] The central event is the binding of the herbicide to a family of F-box proteins, primarily the Transport Inhibitor Response 1 (TIR1) and Auxin F-Box (AFB) co-receptors.[1][5]

The Molecular Cascade:

  • Receptor Binding: At elevated concentrations, the synthetic auxin molecule enters the nucleus and binds to a pocket within the TIR1/AFB protein.[1] Studies on newer picolinate compounds suggest a preferential binding to specific members of this family, such as AFB5, which may contribute to their unique herbicidal spectrum.[6][7]

  • Co-Receptor Complex Formation: This binding event stabilizes the interaction between the TIR1/AFB protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein.[5]

  • Ubiquitination and Degradation: The formation of this SCF (Skp1-Cullin-F-box) complex targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.[1]

  • Gene Expression Dysregulation: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), transcription factors that then activate the expression of a multitude of auxin-responsive genes.[1]

  • Phytotoxicity: Unlike natural IAA, which is tightly regulated through synthesis, transport, and degradation, synthetic auxins persist at high levels.[1] This leads to continuous and uncontrolled gene activation, resulting in epinastic growth, tissue swelling, and ultimately, the death of the plant.[4]

Mechanism_of_Action cluster_nucleus Plant Cell Nucleus SA Synthetic Auxin (4-Chloro-3,5-dimethylpicolinic acid) TIR1_AFB TIR1/AFB Receptor (F-Box Protein) SA->TIR1_AFB Binds SCF SCF-TIR1/AFB-Aux/IAA Complex TIR1_AFB->SCF Forms complex with Aux_IAA Aux/IAA Repressor ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses Aux_IAA->SCF DNA Auxin Response Element (DNA) ARF->DNA Binds to Proteasome 26S Proteasome SCF->Proteasome Targets for Proteasome->Aux_IAA Degradation of Gene_Exp Uncontrolled Gene Expression & Growth DNA->Gene_Exp Activates Phytotoxicity Phytotoxicity & Plant Death Gene_Exp->Phytotoxicity

Caption: Postulated mechanism of action for 4-Chloro-3,5-dimethylpicolinic acid.

Structure-Activity Relationship (SAR) Analysis

The herbicidal efficacy of an auxinic herbicide is determined by the specific substitutions on its aromatic ring and the nature of its carboxylic acid side chain. For 4-Chloro-3,5-dimethylpicolinic acid, we can infer the following:

  • Picolinic Acid Core: The pyridine-2-carboxylic acid structure is the foundational scaffold for this class of herbicides, essential for recognition by the TIR1/AFB receptors.

  • 4-Chloro Substitution: Halogenation, particularly at the 4-position of the aromatic ring, is a critical feature for high auxinic activity in many herbicide classes.[8] This substitution likely enhances binding affinity within the receptor pocket and may increase the molecule's stability against metabolic degradation within the plant.

  • 3,5-Dimethyl Substitutions: The presence and position of methyl groups can significantly influence herbicidal activity and selectivity. These bulky groups may optimize the molecule's conformation for a tighter fit into the auxin co-receptor pocket. Furthermore, substitutions at the 3 and 5 positions can block sites that are susceptible to metabolic hydroxylation, thereby increasing the herbicide's persistence and biological lifetime within the plant.

Based on these features, it is hypothesized that 4-Chloro-3,5-dimethylpicolinic acid possesses the key structural motifs required for potent herbicidal activity.

Proposed Framework for Synthesis and Experimental Evaluation

A logical workflow is essential to validate the herbicidal potential of a novel compound. The following sections outline a proposed synthesis route and a tiered biological testing strategy.

Experimental_Workflow cluster_chem Chemical Synthesis cluster_bio Biological Evaluation start Starting Materials (e.g., 3,5-Lutidine) synthesis Multi-Step Synthesis (Chlorination, Oxidation) start->synthesis purification Purification & Characterization (NMR, HRMS) synthesis->purification final_compound 4-Chloro-3,5-dimethylpicolinic acid purification->final_compound tier1 Tier 1: Primary Screening (Arabidopsis Root Assay) final_compound->tier1 tier2 Tier 2: Secondary Screening (Whole Plant Assays) tier1->tier2 tier3 Tier 3: Advanced Studies (Dose-Response, Crop Safety) tier2->tier3

Caption: Overall workflow from synthesis to biological evaluation.

Proposed Synthesis Protocol

While a specific synthesis for 4-Chloro-3,5-dimethylpicolinic acid is not published, a plausible route can be designed based on established organic chemistry principles for pyridine compounds. A potential starting material is 3,5-dimethylpyridine (3,5-Lutidine).

Step 1: N-Oxidation of 3,5-Dimethylpyridine

  • Dissolve 3,5-dimethylpyridine in a suitable solvent such as glacial acetic acid.

  • Add hydrogen peroxide (30% solution) dropwise while maintaining the temperature below 60-70°C.

  • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to yield 3,5-dimethylpyridine-N-oxide.

Step 2: Chlorination at the 4-Position

  • Treat the 3,5-dimethylpyridine-N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

  • Heat the mixture under reflux for several hours.

  • Carefully quench the reaction mixture with ice water and neutralize with a base (e.g., sodium carbonate).

  • Extract the product, 4-chloro-3,5-dimethylpyridine, with an organic solvent (e.g., dichloromethane) and purify by column chromatography.

Step 3: Oxidation of the 2-Methyl Group to Carboxylic Acid

  • The selective oxidation of one methyl group is challenging. A potential method involves lithiation at the 2-position followed by quenching with carbon dioxide.

  • Alternatively, a more robust method would be to use a strong oxidizing agent like potassium permanganate (KMnO₄) under controlled conditions (temperature, pH) to favor oxidation of the less sterically hindered 2-methyl group to a carboxylic acid.

  • Acidify the reaction mixture to precipitate the final product, 4-Chloro-3,5-dimethylpicolinic acid.

  • Purify the final compound by recrystallization.

Final Characterization: The identity and purity of the synthesized compound must be confirmed using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS).

Tier 1: Primary Screening - Arabidopsis thaliana Root Growth Inhibition Assay

This assay is a rapid and sensitive method to confirm auxinic activity.[9]

  • Preparation: Prepare sterile agar plates containing half-strength Murashige and Skoog (MS) medium. Incorporate the test compound at various concentrations (e.g., 0.1 µM to 100 µM) along with a solvent control (DMSO) and a positive control (e.g., picloram).

  • Plating: Sterilize and stratify Arabidopsis thaliana (Col-0) seeds. Aseptically place 5-10 seeds in a line on each agar plate.

  • Incubation: Orient the plates vertically in a growth chamber (22°C, 16h light/8h dark cycle) to allow roots to grow downwards along the agar surface.

  • Data Collection: After 5-7 days, photograph the plates. Measure the primary root length for each seedling using image analysis software (e.g., ImageJ).

  • Analysis: Calculate the percent root growth inhibition relative to the DMSO control for each concentration. Determine the IC₅₀ value (the concentration required to inhibit root growth by 50%).

Tier 2: Secondary Screening - Post-Emergence Whole Plant Assays

This stage assesses the compound's herbicidal activity on a range of target weed species.

  • Plant Propagation: Grow a selection of broadleaf and grass weeds in individual pots in a greenhouse. Representative species could include:

    • Broadleaf: Amaranthus retroflexus (Redroot Pigweed), Chenopodium album (Common Lambsquarters), Abutilon theophrasti (Velvetleaf).

    • Grass: Setaria faberi (Giant Foxtail), Echinochloa crus-galli (Barnyardgrass).

  • Application: When plants reach the 2-4 leaf stage, apply the test compound using a cabinet track sprayer to ensure uniform coverage. Test a range of application rates (e.g., 50, 150, 300 g/ha). Include a blank formulation control and a commercial standard.

  • Evaluation: Visually assess plant injury at 7, 14, and 21 days after treatment (DAT). Use a rating scale from 0% (no effect) to 100% (plant death).

  • Data Summary: Record phytotoxicity symptoms (e.g., epinasty, chlorosis, necrosis) and the overall percent control.

Parameter Tier 1: A. thaliana Root Assay Tier 2: Whole Plant Assay
System In vitroIn vivo (Greenhouse)
Organism Arabidopsis thalianaVarious weed species
Endpoint Primary root lengthVisual injury (%), Biomass
Key Metric IC₅₀ (Inhibitory Concentration)GR₅₀ (Growth Reduction)
Throughput HighMedium
Purpose Confirm MoA, Rank PotencyEvaluate Spectrum, Efficacy

Table 1: Comparison of Tier 1 and Tier 2 experimental screening protocols.

Predictive Efficacy and Environmental Profile

Picolinic acid herbicides are known for their high efficacy against broadleaf weeds while often exhibiting good safety in grass crops like wheat and corn.[7] It is therefore predicted that 4-Chloro-3,5-dimethylpicolinic acid will demonstrate a similar selectivity profile.

However, a critical consideration for this chemical class is its environmental persistence. Several picolinic acid herbicides are known to have long soil half-lives and can persist through the composting process, potentially causing injury to sensitive crops if contaminated compost or manure is used.[2][4][10] Any development program for this new compound must include rigorous environmental fate and toxicology studies to fully characterize its risk profile.

Conclusion and Future Directions

The structural features of 4-Chloro-3,5-dimethylpicolinic acid strongly suggest it has the potential to be a potent synthetic auxin herbicide. Its design incorporates key motifs known to be crucial for binding to the TIR1/AFB receptor complex and for metabolic stability. The proposed research framework, from chemical synthesis to tiered biological evaluation, provides a clear pathway to validate this hypothesis.

Future research should focus on a comprehensive evaluation of its weed control spectrum, crop selectivity, and, critically, its environmental fate, including soil persistence and degradation pathways. Advanced studies could also explore its binding affinity with different TIR1/AFB receptor isoforms to better understand the molecular basis of its selectivity.[5][11] The insights gained will be crucial in determining if 4-Chloro-3,5-dimethylpicolinic acid can be developed into a safe and effective tool for modern weed management.

References

  • The differential binding and biological efficacy of auxin herbicides - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9307221/]
  • Picolinic acid family of herbicides - management of invasive plants in the western usa. [URL: https://www.invasiveplantmanagement.info/picolinic-acid-herbicides.html]
  • Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide | Journal of Agricultural and Food Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.3c08517]
  • A cheminformatics review of auxins as herbicides | Journal of Experimental Botany. [URL: https://academic.oup.com/jxb/article/69/2/249/4627447]
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - ProQuest. [URL: https://www.proquest.com/openview/18060a4f5f90378415a772c9180738d2/1?pq-origsite=gscholar&cbl=2043235]
  • Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37647363/]
  • Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38573215/]
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - MDPI. [URL: https://www.mdpi.com/1420-3049/28/3/1449]
  • Persistent Herbicides - US Composting Council. [URL: https://www.compostingcouncil.org/page/persistent-herbicides-faq]
  • Herbicide Mode-Of-Action Summary - Purdue Extension. [URL: https://www.extension.purdue.edu/extmedia/ws/ws-23-w.html]
  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides - VTechWorks. [URL: https://vtechworks.lib.vt.edu/handle/10919/50290]
  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. [URL: https://www.preprints.org/manuscript/202401.0601/v1]
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10571994/]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-3,5-dimethylpicolinic Acid

This guide provides a comprehensive technical overview of the essential physicochemical properties of 4-Chloro-3,5-dimethylpicolinic acid, with a detailed focus on its solubility and stability characteristics. This docum...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the essential physicochemical properties of 4-Chloro-3,5-dimethylpicolinic acid, with a detailed focus on its solubility and stability characteristics. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for the robust characterization of this compound.

Introduction to 4-Chloro-3,5-dimethylpicolinic Acid

4-Chloro-3,5-dimethylpicolinic acid is a pyridine carboxylic acid derivative with the chemical formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol .[1] Its structure, featuring a chlorinated and dimethylated pyridine ring with a carboxylic acid group at the 2-position, suggests that its physicochemical behavior will be influenced by both the aromatic system and the ionizable carboxyl group. Understanding the solubility and stability of this molecule is a critical first step in the development of any potential pharmaceutical or agrochemical application.

Table 1: Physicochemical Properties of 4-Chloro-3,5-dimethylpicolinic Acid

PropertyValueSource
Molecular FormulaC₈H₈ClNO₂[1]
Molecular Weight185.61 g/mol [1]
AppearancePale Beige Solid[1]
Preliminary SolubilitySlightly soluble in DMSO and Methanol[1]

Solubility Profiling

The solubility of an active compound is a critical determinant of its bioavailability and formulation feasibility. For 4-Chloro-3,5-dimethylpicolinic acid, a comprehensive solubility profile should be established across a range of aqueous and organic solvents.

Causality Behind Solvent Selection

The choice of solvents for solubility determination is guided by the need to understand the compound's behavior in various environments, from polar aqueous media mimicking physiological conditions to non-polar organic solvents used in synthetic and purification processes. The inclusion of acidic and basic aqueous solutions is crucial for ionizable compounds like 4-Chloro-3,5-dimethylpicolinic acid, as their solubility can be significantly pH-dependent.

Experimental Workflow for Solubility Determination

The following workflow outlines a systematic approach to determining the equilibrium solubility of 4-Chloro-3,5-dimethylpicolinic acid.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol for Aqueous and Organic Solvent Solubility

Objective: To determine the equilibrium solubility of 4-Chloro-3,5-dimethylpicolinic acid in various solvents.

Materials:

  • 4-Chloro-3,5-dimethylpicolinic acid

  • Volumetric flasks

  • Scintillation vials

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm)

  • HPLC with UV detector or UV-Vis spectrophotometer

  • Solvents: Purified water, 0.1 M HCl, 0.1 M NaOH, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Dichloromethane.

Procedure:

  • Prepare saturated solutions by adding an excess of 4-Chloro-3,5-dimethylpicolinic acid to each solvent in separate vials.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the solutions to stand to let undissolved solids settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the solubility in mg/mL or mol/L.

Qualitative Solubility Classification

For a rapid assessment, a qualitative solubility classification can be performed.[2][3][4]

Procedure:

  • Add approximately 25 mg of the compound to 0.5 mL of the test solvent (water, 5% NaOH, 5% NaHCO₃, 5% HCl) in a test tube.[2][3]

  • Agitate the tube and observe for dissolution.[2][3]

  • Based on its structure (a carboxylic acid), 4-Chloro-3,5-dimethylpicolinic acid is expected to be soluble in alkaline solutions like 5% NaOH and potentially 5% NaHCO₃ due to the formation of a water-soluble salt.[2]

Table 2: Expected Qualitative Solubility of 4-Chloro-3,5-dimethylpicolinic Acid

SolventExpected SolubilityRationale
WaterLowThe presence of the non-polar dimethyl-chlorophenyl group is likely to limit aqueous solubility.
5% NaOHSolubleThe carboxylic acid will be deprotonated by the strong base to form a soluble sodium salt.[2]
5% NaHCO₃Likely SolubleAs a carboxylic acid, it is expected to be acidic enough to react with sodium bicarbonate.[2]
5% HClInsolubleThe acidic environment will keep the carboxylic acid in its protonated, less polar form.

Stability Studies

Assessing the chemical stability of 4-Chloro-3,5-dimethylpicolinic acid is paramount for determining its shelf-life and identifying potential degradation products. Stability studies should be conducted under various stress conditions.

Rationale for Stress Conditions

Forced degradation studies are designed to accelerate the degradation of the compound to identify likely degradation pathways and to develop a stability-indicating analytical method. The chosen stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) represent common environmental and physiological challenges.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Detailed Protocol for Forced Degradation Studies

Objective: To investigate the degradation of 4-Chloro-3,5-dimethylpicolinic acid under various stress conditions and to identify potential degradation products.

Materials:

  • 4-Chloro-3,5-dimethylpicolinic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • Stability-indicating HPLC method (see section 3.4)

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C. Take samples at various time points and neutralize before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂ and keep at room temperature. Monitor the reaction over time.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C) in a calibrated oven. Analyze samples at various time points.

  • Photostability: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines. A control sample should be protected from light.

  • Analyze all samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the active compound from its degradation products. For a pyridine carboxylic acid derivative, a reversed-phase HPLC method is a suitable starting point.[5][6]

Table 3: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)Good retention for moderately polar compounds.
Mobile PhaseAcetonitrile and a phosphate buffer (pH 2.5-3.5)The acidic pH will suppress the ionization of the carboxylic acid, leading to better peak shape and retention.
DetectionUV at a suitable wavelength (e.g., 230 or 280 nm)The aromatic ring should provide good UV absorbance.
Flow Rate1.0 mL/minA standard flow rate for analytical HPLC.
Temperature25-30 °CFor reproducible retention times.

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[7]

Predicted Stability Profile

Based on the structure of 4-Chloro-3,5-dimethylpicolinic acid and the properties of similar compounds, the following stability profile can be anticipated:

  • Hydrolytic Stability: The amide-like linkage of the picolinic acid could be susceptible to hydrolysis under strong acidic or basic conditions, although picolinic acids are generally more stable than their corresponding esters or amides.

  • Oxidative Stability: The pyridine ring is relatively electron-deficient and generally resistant to oxidation. However, the methyl groups could be susceptible to oxidation under harsh conditions.

  • Photostability: The presence of the chloro- and aromatic functionalities suggests a potential for photolytic degradation. Experimental data is necessary to confirm this.

  • Thermal Stability: As a solid, the compound is expected to be stable under normal storage conditions.[8] Incompatible materials such as strong oxidizing agents and strong bases should be avoided.[8] Hazardous decomposition at high temperatures may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.[8]

Conclusion

The systematic investigation of the solubility and stability of 4-Chloro-3,5-dimethylpicolinic acid is a foundational element of its development. This guide has outlined the rationale and detailed methodologies for a comprehensive characterization. The proposed experimental workflows, from qualitative solubility tests to forced degradation studies coupled with a stability-indicating HPLC method, provide a robust framework for generating the critical data required for informed decision-making in research and development. The insights gained from these studies will be instrumental in formulation development, defining storage conditions, and ensuring the overall quality and efficacy of any product containing this compound.

References

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  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. Available at: [Link]

  • WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents.
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  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid - HELIX Chromatography. Available at: [Link]

  • 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem. Available at: [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. Available at: [Link]

  • 4-chloro-3,5-dimethylphenol (CHEBI:34393) - EMBL-EBI. Available at: [Link]

  • 4-Chloro-3,5-dimethylphenol (PCMX) | - atamankimya.com. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring - Pharmacia. Available at: [Link]

  • Stability indicating reversed-phase-high-performance liquid chromatography method development and validation for pyridostigmine bromide and sodium benzoate in oral solution | Request PDF - ResearchGate. Available at: [Link]

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Foundational

A Strategic Guide to the Preliminary Toxicological Assessment of 4-Chloro-3,5-dimethylpicolinic acid

Executive Summary This document provides a comprehensive technical guide for establishing a preliminary toxicology profile for the novel compound 4-Chloro-3,5-dimethylpicolinic acid. As a compound with limited publicly a...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical guide for establishing a preliminary toxicology profile for the novel compound 4-Chloro-3,5-dimethylpicolinic acid. As a compound with limited publicly available toxicological data, a de novo assessment strategy is required. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established regulatory science and predictive toxicology. We will navigate the essential toxicological endpoints, propose validated experimental protocols, and leverage data from structural analogs to build a foundational understanding of the compound's potential hazards. The narrative emphasizes the causality behind experimental choices, ensuring a scientifically rigorous and logically sound approach to safety assessment.

Introduction: Charting a Course for a Novel Compound

4-Chloro-3,5-dimethylpicolinic acid is a substituted picolinic acid, a derivative of the pyridine heterocyclic ring system. Picolinic acid and its derivatives are known for their biological activities, including their ability to chelate metal ions. The introduction of chlorine and methyl groups to the pyridine ring is expected to modify its physicochemical properties, such as lipophilicity and electronic distribution, which in turn will dictate its toxicological profile.

Given the absence of a pre-existing toxicology dataset, our approach is twofold:

  • Read-Across from Structural Analogs: We will analyze available data from structurally related compounds to infer potential hazards. Key analogs include the parent molecule, picolinic acid, and the substituted pyridine, 3,5-dimethylpyridine. This methodology, while predictive, is a cornerstone of preliminary hazard identification.

  • Standardized Guideline Testing: We will outline a battery of standard, internationally recognized (e.g., OECD) toxicological tests that form the basis of any new chemical safety assessment.

This strategy provides a robust and efficient pathway to understanding the potential risks associated with 4-Chloro-3,5-dimethylpicolinic acid.

cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: In Vitro & In Vivo Testing cluster_2 Phase 3: Data Synthesis & Profiling A Compound Identification 4-Chloro-3,5-dimethylpicolinic acid B Physicochemical Characterization (Solubility, LogP, pKa) A->B C Structural Analog Analysis (Picolinic Acid, 3,5-Dimethylpyridine) A->C D In Silico QSAR Prediction (Toxicity Estimation) A->D E Acute Systemic Toxicity (OECD 423) C->E Inform Test Design F Genotoxicity (Ames Test) (OECD 471) C->F Inform Test Design G Dermal/Eye Irritation (OECD 404/405) C->G Inform Test Design D->E Inform Test Design D->F Inform Test Design D->G Inform Test Design I Hazard Identification & Classification E->I F->I G->I H Analytical Method Development (LC-MS/MS) H->E Supports Quantitation H->F Supports Quantitation H->G Supports Quantitation J Preliminary Toxicology Profile (Data Summary & Report) I->J

Caption: Overall workflow for the toxicological assessment of a novel compound.

Physicochemical Characterization: The Blueprint for Biological Interaction

Before any toxicological testing, a thorough understanding of the compound's physicochemical properties is paramount. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Solubility: Determines the potential for absorption and the choice of vehicle for in vivo studies.

  • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences membrane permeability and the potential for bioaccumulation. A study on picolinic acid analogs demonstrated that LogP is a critical descriptor for predicting cellular toxicity.[1]

  • pKa: The acid dissociation constant will determine the ionization state of the molecule at physiological pH, affecting its ability to cross biological membranes.

These parameters must be determined experimentally to inform the design of subsequent toxicology studies.

Hazard Identification Strategy: Core Toxicological Endpoints

A preliminary toxicological profile requires assessment of several key endpoints. For each, we propose a standardized protocol and review data from structural analogs.

Acute Systemic Toxicity

Rationale: This endpoint assesses the potential for adverse effects to occur within a short time after a single dose of the substance. It is used to determine the intrinsic toxicity of the compound and is critical for hazard classification and labeling.

Proposed Protocol: Acute Toxic Class Method (OECD Guideline 423) This method is a stepwise procedure using a minimal number of animals to classify a substance based on its lethal dose (LD50).[2][3][4] The protocol is a self-validating system; the outcome of one step determines the next dose level, progressively refining the toxicity estimate.

  • Initial Dose: Administer a starting dose (e.g., 300 mg/kg) to a group of three fasted female rats.

  • Observation: Observe animals for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Procedure: Based on the number of mortalities, either stop the test, dose the next group at a lower dose (e.g., 50 mg/kg), or dose the next group at a higher dose (e.g., 2000 mg/kg).

  • Classification: The substance is classified into a GHS category based on the final LD50 estimate.

Data from Structural Analogs: The available data suggest that the toxicity of the parent structures can vary significantly. Picolinic acid shows moderate acute toxicity, while 3,5-dimethylpyridine is more toxic. The addition of a chloro- group to an aromatic ring can sometimes increase toxicity.

CompoundRouteSpeciesLD50 ValueReference
Picolinic Acid OralMouse750 mg/kg[5]
IntraperitonealMouse360 mg/kg[6]
3,5-Dimethylpyridine Oral-Toxic (Category 3)[7][8]
Inhalation-Toxic (Category 3)[7][8]
Dermal-Harmful (Category 4)[7]

Note: "Toxic (Category 3)" generally corresponds to an LD50 between 50 and 300 mg/kg.

Genotoxicity

Rationale: Genotoxicity assays are crucial for identifying compounds that can cause genetic damage (mutations), which may lead to cancer or heritable diseases. A positive result in an early screen is a significant red flag in drug development.

Proposed Protocol: Bacterial Reverse Mutation (Ames) Test (OECD Guideline 471) The Ames test is a rapid and widely used in vitro assay to detect point mutations.[9][10] Its predictive value for rodent carcinogenicity is well-established.

  • Tester Strains: Utilize multiple strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid (histidine or tryptophan, respectively).

  • Exposure: Expose the bacterial strains to various concentrations of 4-Chloro-3,5-dimethylpicolinic acid.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[10]

  • Scoring: Plate the treated bacteria on a minimal agar medium lacking the essential amino acid. A mutagenic compound will cause reverse mutations, allowing the bacteria to grow and form visible colonies.

  • Result: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.

Data from Structural Analogs: No specific genotoxicity data was found for picolinic acid or 3,5-dimethylpyridine in the performed searches. However, a micronucleus test on the parent compound, pyridine, was negative for chromosomal damage.[11] Testing 4-Chloro-3,5-dimethylpicolinic acid directly is essential.

Dermal and Eye Irritation

Rationale: This assessment is critical for determining handling precautions and personal protective equipment (PPE) requirements. Many pyridine derivatives are known irritants.

Proposed Protocols: OECD Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion) These protocols involve applying the test substance to the skin or into the eye of an animal (typically a rabbit) and observing for effects like erythema, edema, or corneal opacity over a set period. In line with the 3Rs principles (Replacement, Reduction, and Refinement of animal testing), in vitro alternatives (e.g., reconstructed human epidermis models) should be considered first.

Data from Structural Analogs: Both parent analogs are known to be irritants, with 3,5-dimethylpyridine being particularly corrosive. This strongly suggests that 4-Chloro-3,5-dimethylpicolinic acid has a high potential to be an irritant or corrosive.

CompoundFindingReference
Picolinic Acid Irritating to eyes, respiratory system, and skin. Corrosive to eyes, may cause severe damage.[5][6]
3,5-Dimethylpyridine Causes severe skin burns and eye damage. Strong eye irritant.[7][12][13]

In Silico Toxicological Assessment (QSAR)

Rationale: Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the toxicity of chemicals based on their molecular structure.[14][15] They are invaluable for prioritizing testing, guiding development away from potentially toxic candidates, and supporting the 3Rs.[14]

Methodology: The process involves calculating molecular descriptors (e.g., LogP, molecular weight, electronic properties) for 4-Chloro-3,5-dimethylpicolinic acid and inputting them into validated QSAR models.[15] These models, built from large datasets of tested chemicals, generate a prediction for various toxicological endpoints.

A Input Chemical Structure (SMILES/MOL file) B Calculate Molecular Descriptors (e.g., LogP, MW, Topological Indices) A->B C Select Validated QSAR Models (e.g., EPA TEST, OECD Toolbox) B->C D Run Prediction for Endpoints (LD50, Mutagenicity, etc.) C->D E Assess Applicability Domain (Is the compound similar to the training set?) D->E F Generate Toxicity Prediction Report E->F

Caption: Workflow for In Silico Toxicity Prediction using QSAR.

Trustworthiness: The reliability of a QSAR prediction is highly dependent on the model's "applicability domain."[16] The prediction is only considered trustworthy if the new chemical is structurally similar to the chemicals used to build the model. Therefore, any QSAR report must include a thorough applicability domain assessment.

Proposed Analytical Methodology for Toxicological Studies

Rationale: A robust, validated analytical method is the bedrock of trustworthy toxicological data. It is required to confirm dosing solution concentrations and to quantify the compound in biological matrices (e.g., plasma) for toxicokinetic (TK) studies. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[17][18]

Proposed Protocol: LC-MS/MS Method Development and Validation This protocol outlines a self-validating system for creating a reliable quantitative assay.

  • Mass Spectrometer Tuning: Infuse a standard solution of 4-Chloro-3,5-dimethylpicolinic acid into the mass spectrometer to determine the precursor ion mass and optimize fragmentation to identify a stable, specific product ion. This creates a unique mass transition (MRM) for detection.

  • Chromatography Development: Start with a standard reversed-phase C18 column and a simple mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).[17][19] Adjust the gradient to achieve a sharp peak with a retention time between 2-5 minutes, ensuring it is separated from matrix components.

  • Sample Preparation: Develop a simple and reproducible extraction method. Protein precipitation with acetonitrile is often a robust starting point for plasma samples.[17]

  • Method Validation: Validate the method according to regulatory guidelines (e.g., ICH M10).[20] This involves assessing:

    • Specificity & Selectivity: Ensure no interference from endogenous components in the biological matrix.[20]

    • Linearity & Range: Establish a calibration curve over the expected concentration range.

    • Accuracy & Precision: Confirm that the method accurately measures the known concentration of quality control (QC) samples.

    • Recovery & Matrix Effect: Evaluate the efficiency of the extraction and assess whether the biological matrix suppresses or enhances the instrument signal.

    • Stability: Confirm the analyte is stable in the biological matrix under expected storage and handling conditions.[21]

A 1. MS Tuning (Optimize MRM Transition) B 2. LC Method Development (Column & Mobile Phase) A->B C 3. Sample Preparation (Protein Precipitation) B->C D 4. Performance Testing (Linearity, LLOQ) C->D E 5. Full Validation (Accuracy, Precision, Stability) D->E F Validated Assay Ready for Sample Analysis E->F

Caption: Workflow for LC-MS/MS bioanalytical method development.

Preliminary Environmental Fate Considerations

While a full environmental risk assessment is beyond this preliminary scope, initial considerations are warranted. Pyridine carboxylic acids are a class of herbicides known for their persistence in the environment.[22] The presence of a chloro- substituent can further increase persistence. Therefore, future studies should investigate the potential for biodegradability and aquatic toxicity to understand the compound's environmental footprint.

Conclusion

This guide outlines a multi-faceted strategy for developing a preliminary toxicology profile for 4-Chloro-3,5-dimethylpicolinic acid. In the absence of direct data, a combination of read-across from structural analogs, in silico modeling, and standardized in vitro and in vivo testing provides a scientifically sound and resource-efficient path forward. The data from analogs suggest a high potential for skin and eye irritation and moderate-to-high acute oral toxicity. Genotoxicity remains a key unknown that must be addressed promptly. By following the proposed workflows and protocols, researchers can systematically build a robust data package to enable informed decision-making for the safe handling and development of this novel compound.

References

  • Evaluating the toxicity of escalating dose of oral picolinic acid in Sprague-Dawley rats. (n.d.). PubMed. [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). National Institute of Biology, Slovenia. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. [Link]

  • OECD Guideline For Acute oral toxicity (TG 423) | PPTX. (n.d.). Slideshare. [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia. [Link]

  • Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats. (n.d.). PubMed. [Link]

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. (n.d.). Tox Lab. [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [electronic resource] / Organisation for Economic Co-operation and Development. (n.d.). Vanderbilt University. [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (n.d.). OECD. [Link]

  • GLP OECD 471 Ames Test. (n.d.). Scantox. [Link]

  • OECD (2002) Test No. 423: Acute Oral Toxicity—Acute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. (2024, May 31). Scientific Research Publishing. [Link]

  • Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs. (n.d.). IOVS | ARVO Journals. [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2025, August 7). ResearchGate. [Link]

  • OECD 471 Ames Test | Regulatory Genotoxicity Studies. (2025, December 17). Gentronix. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 23). YouTube. [Link]

  • 3,5-Dimethylpyridine - Hazardous Agents. (n.d.). Haz-Map. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone. [Link]

  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. (n.d.). NIH. [Link]

  • Predictive toxicology using QSAR: A perspective. (n.d.). Kean University. [Link]

  • Toxicity Estimation Software Tool (TEST). (n.d.). US EPA. [Link]

  • The predictivity of QSARs for toxicity: Recommendations for improving model performance. (2024, December 9). Liverpool John Moores University. [Link]

  • 3,5-Dimethylpyridine | C7H9N | CID 11565. (n.d.). PubChem. [Link]

  • Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products. (n.d.). NIH. [Link]

  • Quantitative analysis of small molecules in biological samples. (n.d.). SlideShare. [Link]

  • Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. (n.d.). JRC Publications Repository. [Link]

  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. (n.d.). VTechWorks. [Link]

  • Toxicological effects of intravenous administration of pyridine in anaesthetized dogs. (n.d.). PubMed. [Link]

  • Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. (n.d.). PubMed. [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (n.d.). MDPI. [Link]

  • HEALTH EFFECTS - Toxicological Profile for Pyridine. (n.d.). NCBI Bookshelf. [Link]

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Exploratory

The Ascendant Trajectory of Picolinic Acid Derivatives: A Technical Guide to Synthesis and Application

Foreword: The Enduring Relevance of the Pyridine-2-Carboxylic Acid Scaffold Picolinic acid, or pyridine-2-carboxylic acid, a deceptively simple heterocyclic compound, stands as a cornerstone in the edifice of modern medi...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Pyridine-2-Carboxylic Acid Scaffold

Picolinic acid, or pyridine-2-carboxylic acid, a deceptively simple heterocyclic compound, stands as a cornerstone in the edifice of modern medicinal chemistry and drug discovery.[1] An endogenous metabolite of tryptophan, its inherent chelating properties and versatile chemical scaffold have propelled its derivatives into a vast and ever-expanding landscape of therapeutic and agrochemical applications.[2][3] This guide provides a comprehensive exploration of the discovery and synthesis of novel picolinic acid derivatives, offering researchers, scientists, and drug development professionals a technically grounded and experientially informed perspective on this pivotal class of molecules. We will traverse the causal logic behind synthetic strategies, dissect key experimental protocols, and illuminate the structure-activity relationships that govern their biological efficacy.

Chapter 1: The Strategic Foundation – Why Picolinic Acid?

The enduring interest in picolinic acid derivatives is not fortuitous; it is rooted in a confluence of advantageous structural and biological properties. The pyridine nitrogen and the adjacent carboxylic acid group create a bidentate chelation site, enabling the formation of stable complexes with a variety of metal ions.[4] This chelation ability is not merely a chemical curiosity; it underpins many of the observed biological effects, from the disruption of viral zinc finger proteins to the modulation of metalloenzyme activity.[3][5][6] Furthermore, the pyridine ring offers multiple positions for substitution, providing a rich canvas for medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties.

The biological activities of picolinic acid derivatives are remarkably diverse, spanning a wide spectrum of therapeutic areas. These compounds have demonstrated significant potential as:

  • Antimicrobial Agents: Exhibiting activity against a range of bacteria and fungi, often attributed to their metal-chelating properties that disrupt essential microbial processes.[2][7][8]

  • Anticancer Agents: Inducing apoptosis and inhibiting cell proliferation in various cancer cell lines through mechanisms such as endoplasmic reticulum stress.[9][10][11]

  • Antiviral Agents: Picolinic acid itself has been shown to be a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus, by interfering with viral entry.[12][13]

  • Herbicides: Certain derivatives act as synthetic auxin herbicides, demonstrating potent and selective activity.[14][15][16]

  • Enzyme Inhibitors: Targeting a range of enzymes implicated in various diseases, including acetylcholinesterase in Alzheimer's disease.[17][18]

This multifaceted biological profile, coupled with the synthetic tractability of the picolinic acid scaffold, provides a compelling rationale for its continued exploration in the quest for novel therapeutic agents.

Chapter 2: The Synthetic Arsenal – Methodologies for Derivatization

The synthesis of novel picolinic acid derivatives hinges on a robust and versatile toolkit of chemical transformations. The choice of synthetic route is dictated by the desired substitution pattern and the nature of the target functional groups. This section will detail key synthetic strategies, providing both the "how" and the "why" behind each approach.

Core Amide and Ester Bond Formation: The Workhorse Reactions

The carboxylic acid moiety of picolinic acid is the most common site for derivatization, primarily through the formation of amides and esters. These functional groups are prevalent in many biologically active molecules and offer a straightforward means to introduce a wide array of substituents.

2.1.1. Synthesis of Picolinamides

The direct coupling of picolinic acid with amines is a fundamental transformation. While various coupling reagents can be employed, a common and effective method involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride.

Experimental Protocol: Synthesis of N-Aryl Picolinamides via an Acid Chloride Intermediate

Rationale: The conversion of the carboxylic acid to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amine. The use of thionyl chloride is a standard and efficient method for this transformation.

Step-by-Step Methodology:

  • Acid Chloride Formation: To a stirred solution of picolinic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene), add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (1.2-1.5 eq.) at room temperature. The reaction mixture is then heated to reflux for 2-4 hours, or until the evolution of HCl and SO2 gases ceases.[19][20][21][22]

  • Solvent Removal: After cooling to room temperature, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude picolinoyl chloride hydrochloride.

  • Amide Coupling: The crude acid chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran). The desired amine (1.0-1.2 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.0-2.5 eq.) are then added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired picolinamide.[19][21][22]

Self-Validation: The success of the reaction can be monitored by the disappearance of the starting materials and the appearance of the product spot on TLC. The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity.

2.1.2. Synthesis of Picolinate Esters

Esterification of picolinic acid can be achieved through various methods, including Fischer esterification and reaction with alkyl halides. However, for more sensitive substrates or to achieve higher yields, the use of "active esters" is a preferred strategy.

Experimental Protocol: Synthesis of Active Esters of Picolinic Acid

Rationale: Active esters, such as N-hydroxysuccinimidyl (NHS) or pentafluorophenyl (PFP) esters, are highly reactive acylating agents that readily react with nucleophiles like alcohols under mild conditions. This two-step approach avoids the harsh conditions of direct esterification and is often more efficient.[23]

Step-by-Step Methodology:

  • Acid Chloride Formation: Prepare picolinoyl chloride hydrochloride as described in the picolinamide synthesis protocol.[23]

  • Active Ester Formation: Dissolve the crude picolinoyl chloride hydrochloride in an anhydrous solvent such as tetrahydrofuran (THF). Add N-hydroxysuccinimide (or pentafluorophenol) (1.0 eq.) followed by the slow addition of triethylamine (2.2 eq.) at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.[23]

  • Work-up and Purification: The triethylamine hydrochloride salt is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the active ester.[23]

  • Esterification: The purified active ester is then reacted with the desired alcohol in the presence of a base (e.g., triethylamine) in an appropriate solvent to yield the final picolinate ester.

Self-Validation: The formation of the active ester and the final product can be monitored by TLC and confirmed by spectroscopic analysis. The disappearance of the alcohol starting material in the final step indicates the completion of the reaction.

Functionalization of the Pyridine Ring

Modification of the pyridine ring itself is crucial for fine-tuning the electronic and steric properties of the picolinic acid derivative, which in turn influences its biological activity.

2.2.1. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds onto the pyridine ring. These reactions typically require a halogenated picolinic acid derivative as a starting material.

Experimental Protocol: Suzuki Coupling for the Synthesis of 6-Aryl-Picolinic Acids

Rationale: The Suzuki coupling reaction enables the formation of a C-C bond between a boronic acid and an organohalide, catalyzed by a palladium complex. This reaction is highly versatile and tolerant of a wide range of functional groups.

Step-by-Step Methodology:

  • Reactant Mixture: In a reaction vessel, combine the 6-halopicolinic acid derivative (e.g., 6-bromopicolinic acid) (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water or 1,4-dioxane and water. Degas the mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[14][16]

Self-Validation: The progress of the reaction can be followed by the disappearance of the 6-halopicolinic acid derivative. The final product's identity should be confirmed by NMR and mass spectrometry.

Multi-Component Reactions for Rapid Library Synthesis

Multi-component reactions (MCRs) offer a highly efficient approach to generating libraries of structurally diverse picolinic acid derivatives from simple starting materials in a single synthetic operation.

Experimental Protocol: UiO-66(Zr)-Catalyzed Synthesis of Picolinates

Rationale: This MCR utilizes a heterogeneous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂, to facilitate the condensation of an aldehyde, an ammonium salt, malononitrile, and a 2-oxopropanoate to construct the substituted pyridine ring of the picolinate product. The use of a heterogeneous catalyst simplifies purification and allows for catalyst recycling.[24][25][26]

Step-by-Step Methodology:

  • Catalyst Preparation: Synthesize the UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst according to established literature procedures.[26]

  • Reaction Setup: In a round-bottomed flask, combine the aromatic aldehyde (1.0 eq.), ethyl 2-oxopropanoate (1.0 eq.), ammonium acetate (1.5 eq.), malononitrile (1.1 eq.), and the UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst (e.g., 5 mg) in a suitable solvent such as ethanol.[26]

  • Reaction Conditions: Stir the mixture at ambient temperature until the reaction is complete, as monitored by TLC.

  • Catalyst Recovery and Product Isolation: The heterogeneous catalyst is recovered by simple filtration. The filtrate is then concentrated, and the crude product is purified by recrystallization or column chromatography to yield the desired picolinate derivative.[26]

Self-Validation: The reaction can be monitored for the consumption of the aldehyde. The recycled catalyst can be tested in a subsequent reaction to confirm its retained activity.

Chapter 3: Structure-Activity Relationships and Biological Insights

The biological activity of picolinic acid derivatives is intricately linked to their three-dimensional structure and the nature of their substituents. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective compounds.

The Role of Lipophilicity

The lipophilicity of a molecule, often quantified by its logP value, plays a critical role in its ability to cross cell membranes and reach its biological target.[6] For instance, in a study of picolinic acid analogs and their toxicity, a quantitative structure-toxicity relationship (QSTR) analysis revealed that logP was one of the two most important molecular descriptors.[6] Increasing the lipophilicity, for example, by introducing a butyl group as in fusaric acid (5-butylpicolinic acid), can enhance biological activity, but may also increase toxicity.[6]

The Influence of Electronic Effects

The electronic properties of the substituents on the pyridine ring can significantly impact the molecule's ability to chelate metal ions and interact with its biological target. The charge on the pyridine nitrogen is a key factor influencing the chelation strength and, consequently, the biological activity.[6] Electron-withdrawing groups can increase the acidity of the carboxylic acid and alter the pKa of the pyridine nitrogen, thereby modulating the molecule's chelating ability and overall biological profile.

Steric Considerations

The size and shape of the substituents can influence how a picolinic acid derivative fits into the binding pocket of its target enzyme or receptor. In the development of acetylcholinesterase inhibitors, it was found that the position of a dimethylamine side chain on picolinamide derivatives markedly influenced their inhibitory activity and selectivity.[17] Molecular docking studies can provide valuable insights into these steric interactions and guide the design of derivatives with improved binding affinity.[9][17]

Chapter 4: Future Directions and Uncharted Territories

The field of picolinic acid derivatives is far from mature, with several exciting avenues for future exploration. The development of novel catalytic methods for the selective functionalization of the picolinic acid scaffold remains a key area of research.[27][28] Furthermore, the application of these derivatives in emerging areas such as targeted drug delivery and bioimaging holds immense promise.[29] The design of bifunctional picolinic acid derivatives that can both chelate a therapeutic radioisotope and be conjugated to a targeting moiety is a particularly active area of investigation.[29] As our understanding of the complex biological roles of picolinic acid and its derivatives continues to grow, so too will the opportunities for the discovery of novel and impactful therapeutic agents.

Visualizations

G cluster_0 Core Synthesis of Picolinic Acid Derivatives picolinic_acid Picolinic Acid acid_chloride Picolinoyl Chloride picolinic_acid->acid_chloride SOCl2, DMF picolinamide Picolinamide acid_chloride->picolinamide + Amine, Base active_ester Active Ester (e.g., NHS) acid_chloride->active_ester + NHS, Base amine Amine (R-NH2) picolinate_ester Picolinate Ester active_ester->picolinate_ester + Alcohol alcohol Alcohol (R-OH)

Caption: Synthetic pathways for picolinamide and picolinate ester formation.

G cluster_1 Ring Functionalization via Suzuki Coupling halo_picolinic 6-Halopicolinic Acid suzuki_reaction Suzuki Coupling (Pd Catalyst, Base) halo_picolinic->suzuki_reaction aryl_boronic Arylboronic Acid aryl_boronic->suzuki_reaction aryl_picolinic 6-Aryl-picolinic Acid suzuki_reaction->aryl_picolinic G cluster_2 Multi-Component Reaction for Picolinate Synthesis aldehyde Aldehyde mcr MCR (UiO-66(Zr) Catalyst) aldehyde->mcr ammonium Ammonium Acetate ammonium->mcr malononitrile Malononitrile malononitrile->mcr oxopropanoate 2-Oxopropanoate oxopropanoate->mcr picolinate Substituted Picolinate mcr->picolinate

Sources

Protocols & Analytical Methods

Method

Application and Protocol Guide for the Analytical Determination of 4-Chloro-3,5-dimethylpicolinic Acid

Abstract This comprehensive guide provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 4-Chloro-3,5-dimethylpicolinic acid. This document is intended for researc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 4-Chloro-3,5-dimethylpicolinic acid. This document is intended for researchers, quality control analysts, and drug development professionals. The methodologies outlined herein are grounded in established principles of analytical chemistry, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). While validated methods for this specific analyte are not extensively documented in public literature, the following protocols are based on robust analytical techniques for structurally related compounds such as picolinic acid derivatives and chlorinated aromatic acids. These protocols serve as a strong foundation for method development and validation in your laboratory.

Introduction: The Analytical Imperative for 4-Chloro-3,5-dimethylpicolinic Acid

4-Chloro-3,5-dimethylpicolinic acid is a pyridine carboxylic acid derivative. As with many halogenated aromatic compounds, its presence as an intermediate in pharmaceutical synthesis, a potential impurity, or a metabolite necessitates sensitive and specific analytical methods for its detection and quantification. The structural features of this molecule—a polar carboxylic acid group, a pyridine ring, and chlorine substitution—present unique analytical challenges and inform the selection of appropriate techniques. This guide will explore the rationale behind method selection, sample preparation strategies, and the principles of method validation to ensure data of the highest quality and reliability.

Chemical Properties of 4-Chloro-3,5-dimethylpicolinic Acid
PropertyValueSource
Chemical Name 4-Chloro-3,5-dimethylpicolinic acid[1]
Synonyms 4-Chloro-3,5-dimethyl-2-pyridinecarboxylic acid[1]
CAS Number 447461-22-5[1]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]

Foundational Analytical Strategies: HPLC and GC-MS

The two primary chromatographic techniques suitable for the analysis of 4-Chloro-3,5-dimethylpicolinic acid are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • HPLC-UV: This is often the initial method of choice due to its robustness and wide applicability. The pyridine ring and carboxylic acid functional group suggest that the compound will be amenable to reversed-phase HPLC. UV detection is suitable due to the aromatic nature of the molecule.

  • GC-MS: Due to the low volatility of the carboxylic acid, derivatization is typically required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. GC-MS offers high selectivity and sensitivity, providing structural information that can be used for definitive identification.

The logical workflow for analyzing 4-Chloro-3,5-dimethylpicolinic acid is depicted below:

workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_validation Method Validation cluster_output Data Output Sample Sample Matrix (e.g., Pharmaceutical Formulation, Biological Fluid) Extraction Extraction (LLE, SPE, or Dilution) Sample->Extraction Cleanup Cleanup/Filtration Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization Optional HPLC HPLC-UV Analysis Cleanup->HPLC Direct Analysis GCMS GC-MS Analysis Derivatization->GCMS Validation Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) HPLC->Validation GCMS->Validation Report Quantitative Report & Purity Assessment Validation->Report

Caption: General workflow for the analysis of 4-Chloro-3,5-dimethylpicolinic acid.

High-Performance Liquid Chromatography (HPLC) with UV Detection

A stability-indicating RP-HPLC method is a reliable approach for the routine analysis of 4-Chloro-3,5-dimethylpicolinic acid in various samples.[2][3] The polarity of the carboxylic acid group allows for good retention and separation on C18 columns.

Proposed HPLC Method Parameters

The following parameters provide a starting point for method development and are based on established methods for similar aromatic carboxylic acids.[4]

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good retention and resolution for polar and non-polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 20% B to 80% B over 15 minutesA gradient elution is recommended to ensure elution of the analyte and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection UV at 275 nm (or optimal wavelength)The pyridine ring is expected to have a UV absorbance maximum in this region. A diode array detector (DAD) is recommended to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Protocol: HPLC Analysis of 4-Chloro-3,5-dimethylpicolinic Acid

3.2.1. Reagents and Materials

  • 4-Chloro-3,5-dimethylpicolinic acid reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (ACS grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

3.2.2. Preparation of Solutions

  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to a 1 L volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to the mark with water and mix well.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 4-Chloro-3,5-dimethylpicolinic acid reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 20% acetonitrile in 0.1% phosphoric acid water) to cover the desired concentration range (e.g., 1-100 µg/mL).

3.2.3. Sample Preparation

The appropriate sample preparation will depend on the matrix.

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API) and transfer to a volumetric flask.

    • Add a suitable dissolution solvent (e.g., 50:50 acetonitrile/water), sonicate for 15 minutes, and dilute to volume.

    • Filter an aliquot through a 0.45 µm syringe filter prior to injection.

  • For Biological Matrices (e.g., Plasma):

    • Protein precipitation is a common technique.[5] To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (if used).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase and inject.

3.2.4. Chromatographic Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (initial mobile phase) to ensure a clean baseline.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid group is necessary to increase volatility and thermal stability.[6] Silylation is a common and effective derivatization technique for this purpose.[7]

derivatization Analyte 4-Chloro-3,5-dimethylpicolinic acid (Polar, Non-volatile) Reagent + BSTFA (Silylation Reagent) Analyte->Reagent Derivative Silyl Ester Derivative (Non-polar, Volatile) Reagent->Derivative

Sources

Application

HPLC-MS protocol for quantification of 4-Chloro-3,5-dimethylpicolinic acid

An Application Note and Detailed Protocol for the Quantification of 4-Chloro-3,5-dimethylpicolinic Acid via High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Authored by: A Senior Application S...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Quantification of 4-Chloro-3,5-dimethylpicolinic Acid via High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive and robust protocol for the quantitative analysis of 4-Chloro-3,5-dimethylpicolinic acid in complex matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). 4-Chloro-3,5-dimethylpicolinic acid, a pyridine carboxylic acid derivative, requires a sensitive and selective analytical method for its detection in environmental monitoring, agricultural science, and pharmacokinetic studies. The methodology detailed herein leverages the selectivity of Multiple Reaction Monitoring (MRM) and the efficiency of modern liquid chromatography to achieve low limits of quantification, high accuracy, and excellent precision. This guide is intended for researchers, scientists, and drug development professionals who require a reliable, self-validating system for the quantification of this analyte.

Principle of the Method

The quantification of 4-Chloro-3,5-dimethylpicolinic acid is achieved by separating the analyte from the sample matrix using reverse-phase HPLC, followed by detection with a tandem mass spectrometer. The acidic nature of the analyte makes it amenable to analysis by electrospray ionization (ESI) in negative ion mode, where it readily forms a deprotonated precursor ion [M-H]⁻.

Causality of Ionization Choice: Negative mode ESI is selected because the picolinic acid moiety contains a carboxylic acid group that easily loses a proton to form a stable negative ion. This process is highly efficient and provides a strong signal for sensitive detection.[1]

The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, a highly selective technique where a specific precursor ion is isolated and fragmented to produce a characteristic product ion.[2][3] Monitoring this specific mass transition (precursor → product) significantly reduces background noise and matrix interference, ensuring accurate quantification even at trace levels.[4]

Materials and Reagents

  • Analytical Standard: 4-Chloro-3,5-dimethylpicolinic acid (CAS: 447461-22-5), purity >98%[5]

  • Internal Standard (IS): An isotopically labeled version of the analyte (e.g., 4-Chloro-3,5-dimethylpicolinic acid-d3) is recommended. If unavailable, a structurally similar compound with different mass, such as Dicamba, can be considered.

  • Solvents: HPLC-MS or LC-MS grade Methanol, Acetonitrile, and Water.[6]

  • Reagents: Formic acid (LC-MS grade, >99% purity), Ammonium formate (LC-MS grade).

  • Gases: High-purity nitrogen (for nebulizer and drying gas) and argon (for collision-induced dissociation).

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase), 0.22 µm syringe filters (PVDF or PTFE).

Instrumentation and Analytical Conditions

This method was developed on a standard UHPLC system coupled to a triple quadrupole mass spectrometer. Equivalent systems from various manufacturers can be adapted.

High-Performance Liquid Chromatography (HPLC)

The chromatographic separation is designed to retain the acidic analyte efficiently while eluting matrix components that could cause ion suppression.

Scientist's Note: The use of a C18 column is standard for moderately non-polar compounds. The addition of formic acid to the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, rendering the molecule more neutral and enhancing its retention on the non-polar stationary phase.[7] A gradient elution ensures that the analyte peak is sharp and well-resolved from potential interferences.

ParameterRecommended Setting
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
5.0
7.0
7.1
10.0
Tandem Mass Spectrometry (MS/MS)

The mass spectrometer is tuned for maximum sensitivity for the specific MRM transitions of 4-Chloro-3,5-dimethylpicolinic acid.

Scientist's Note: The compound has a molecular weight of 185.61 g/mol .[5] In negative ESI mode, the precursor ion will be [M-H]⁻ at m/z 184.6. A common fragmentation pathway for deprotonated carboxylic acids is the loss of CO₂ (44 Da), leading to a potential product ion at m/z 140.6. A secondary transition can often be found corresponding to the loss of the chlorine atom or other fragments. Optimization of collision energy is crucial for maximizing the product ion signal.[8]

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Nebulizer Gas 45 psi
Drying Gas Flow 10 L/min
Drying Gas Temp. 300 °C
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
4-Chloro-3,5-dimethylpicolinic acid (Quantifier) 184.6140.6100Optimize (e.g., 15-25)
4-Chloro-3,5-dimethylpicolinic acid (Qualifier) 184.6TBD100Optimize
Internal Standard (IS) Specific to ISSpecific to IS100Optimize

Standard and Sample Preparation

Preparation of Standard Solutions
  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of 4-Chloro-3,5-dimethylpicolinic acid standard and dissolve in 10 mL of methanol.

  • Working Stock (10 µg/mL): Dilute the primary stock 1:100 with 50:50 methanol:water.

  • Calibration Curve Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the working stock in the final sample solvent (e.g., 50:50 methanol:water or matrix blank). Spike a constant concentration of Internal Standard into all calibration standards and samples.

Sample Preparation Protocol (QuEChERS-based for Soil/Plant Matrix)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticides and herbicides from complex matrices.[9][10]

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Hydration (for dry samples): Add 10 mL of water and vortex for 1 minute.

  • Spiking: Add the Internal Standard solution.

  • Extraction: Add 10 mL of acetonitrile (with 1% formic acid). Cap and shake vigorously for 1 minute.

  • Salting Out: Add anhydrous magnesium sulfate (4 g) and sodium chloride (1 g). Shake immediately for 1 minute.

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a d-SPE cleanup sorbent (e.g., 150 mg MgSO₄ and 50 mg PSA). Vortex for 30 seconds.

    • Rationale: PSA (Primary Secondary Amine) removes organic acids and other polar interferences. MgSO₄ removes residual water.

  • Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

  • Filtration & Injection: Transfer the supernatant to an autosampler vial, passing it through a 0.22 µm syringe filter if necessary, for HPLC-MS/MS analysis.

Visual Workflow: Analytical Protocol

HPLCMS_Workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction & Cleanup cluster_analysis Phase 3: Analysis & Quantification Sample Sample Collection (e.g., Soil, Water) Homogenize Homogenization & Internal Standard Spiking Sample->Homogenize Std_Prep Standard & IS Preparation HPLC_MS HPLC-MS/MS Analysis (MRM Mode) Std_Prep->HPLC_MS Calibration Curve Extract Acetonitrile Extraction & Salting Out Homogenize->Extract dSPE Dispersive SPE Cleanup (d-SPE) Extract->dSPE dSPE->HPLC_MS Data_Proc Data Processing (Integration & Calibration) HPLC_MS->Data_Proc Quant Final Quantification & Reporting Data_Proc->Quant

Sources

Method

Application Notes and Protocols for 4-Chloro-3,5-dimethylpicolinic acid in Plant Growth Regulation Studies

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-Chloro-3,5-dimethylpicolinic acid in studying plant growth regulation. This document d...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-Chloro-3,5-dimethylpicolinic acid in studying plant growth regulation. This document delves into the molecular mechanisms of this synthetic auxin, offering detailed protocols for its application in various bioassays and guidance on the interpretation of results.

Introduction: Understanding 4-Chloro-3,5-dimethylpicolinic acid as a Synthetic Auxin

4-Chloro-3,5-dimethylpicolinic acid is a member of the picolinic acid class of synthetic auxins. Like the natural plant hormone indole-3-acetic acid (IAA), it plays a crucial role in regulating numerous aspects of plant growth and development. However, synthetic auxins like 4-Chloro-3,5-dimethylpicolinic acid are typically more stable in planta than IAA, leading to prolonged and often more potent physiological responses[1]. This characteristic makes them valuable tools for studying auxin signaling and as active ingredients in herbicides for the selective control of broadleaf weeds.

The primary mode of action for synthetic auxins is the disruption of normal hormonal balance, leading to uncontrolled growth and, at higher concentrations, plant death. Understanding the molecular basis of this activity is key to its effective application in research and agriculture.

The Molecular Mechanism of Action: A Disruption of Auxin Homeostasis

The perception of 4-Chloro-3,5-dimethylpicolinic acid, like other auxins, occurs through the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins, which function as auxin co-receptors. The binding of an auxin molecule to a TIR1/AFB protein stabilizes the interaction between the TIR1/AFB and an Aux/IAA transcriptional repressor protein. This ternary complex formation (TIR1/AFB-auxin-Aux/IAA) is a critical step in initiating the auxin signaling cascade.

Once the complex is formed, the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a part, polyubiquitinates the Aux/IAA repressor. This targets the Aux/IAA for degradation by the 26S proteasome. The removal of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive promoter elements in the genome and modulate the expression of a wide array of genes involved in growth and development.

AuxinSignalingPathway

Experimental Protocols for Studying 4-Chloro-3,5-dimethylpicolinic acid

The following protocols are designed to assess the biological activity of 4-Chloro-3,5-dimethylpicolinic acid. Arabidopsis thaliana is used as a model organism due to its well-characterized genetics and rapid life cycle.

Protocol 1: Root Elongation Inhibition Assay

This assay is a classic and sensitive method to quantify the auxin activity of a compound. At low concentrations, auxins can stimulate root growth, while at higher concentrations, they become inhibitory.

Causality Behind Experimental Choices:

  • Vertical Growth: Growing seedlings vertically on agar plates allows for easy and accurate measurement of root length without disturbance.

  • Light Conditions: Standardized light and temperature conditions are crucial for consistent seedling growth and to avoid confounding effects of environmental variables.

  • Concentration Range: A logarithmic series of concentrations is used to capture the full dose-response curve, from stimulatory to inhibitory effects, allowing for the determination of the EC50 (half-maximal effective concentration).

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 4-Chloro-3,5-dimethylpicolinic acid in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Preparation of Growth Media: Prepare Murashige and Skoog (MS) agar medium. After autoclaving and cooling to approximately 50°C, add the 4-Chloro-3,5-dimethylpicolinic acid stock solution to achieve the desired final concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, 10 µM). Also, prepare a control plate with an equivalent amount of DMSO. Pour the media into square petri plates.

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis thaliana (Col-0) seeds and place them in a straight line on the surface of the agar plates.

  • Vernalization and Germination: Store the plates at 4°C for 2-3 days in the dark to synchronize germination (vernalization). Then, transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

  • Data Collection: After 5-7 days of growth, photograph the plates. Measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the average root length for each concentration and normalize the data to the DMSO control. Plot the normalized root length against the logarithm of the concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: Hypocotyl Elongation Assay

This assay is particularly useful for studying auxin effects on cell elongation in the shoot, especially in etiolated (dark-grown) seedlings.

Causality Behind Experimental Choices:

  • Etiolation: Growing seedlings in the dark promotes hypocotyl elongation and enhances sensitivity to auxins.

  • Hormone Depletion: Pre-incubation in a hormone-free medium can deplete endogenous auxins, making the tissue more responsive to exogenously applied compounds.

Step-by-Step Methodology:

  • Seedling Growth: Grow Arabidopsis thaliana seedlings vertically on MS agar plates in complete darkness for 3 days.

  • Hypocotyl Excision: Under a green safe light, excise the top 5 mm of the hypocotyls.

  • Pre-incubation: Float the excised hypocotyls in a liquid incubation buffer for 1-2 hours to deplete endogenous hormones.

  • Treatment: Transfer the hypocotyl segments to fresh incubation buffer containing a range of 4-Chloro-3,5-dimethylpicolinic acid concentrations (e.g., 0, 0.1, 1, 10, 100 µM).

  • Incubation and Measurement: Incubate the segments in the dark for 24 hours. Measure the length of the hypocotyls before and after the treatment.

  • Data Analysis: Calculate the percentage increase in hypocotyl length for each concentration and compare it to the control.

Protocol 3: Auxin-Responsive Gene Expression Analysis

This protocol uses quantitative real-time PCR (qRT-PCR) to measure the induction of early auxin-responsive genes.

Causality Behind Experimental Choices:

  • Early Response Genes: Genes like those in the IAA and SAUR families are rapidly induced by auxin, making them excellent markers for auxin signaling activity.

  • Time Course: A time-course experiment is essential to capture the transient nature of early gene expression.

Step-by-Step Methodology:

  • Seedling Growth: Grow Arabidopsis thaliana seedlings in liquid MS medium for 7 days.

  • Treatment: Add 4-Chloro-3,5-dimethylpicolinic acid to the liquid medium to a final concentration of 1 µM. Collect seedling samples at various time points (e.g., 0, 30, 60, 120 minutes).

  • RNA Extraction and cDNA Synthesis: Immediately freeze the collected samples in liquid nitrogen. Extract total RNA and synthesize complementary DNA (cDNA).

  • qRT-PCR: Perform qRT-PCR using primers specific for known early auxin-responsive genes (e.g., IAA1, IAA2, SAUR15) and a reference gene (e.g., ACTIN2).

  • Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method.

Data Presentation and Interpretation

Quantitative data from the bioassays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Dose-Response Data for 4-Chloro-3,5-dimethylpicolinic acid in Arabidopsis Root Elongation Assay

Concentration (µM)Average Root Length (mm)Standard DeviationNormalized Root Length (%)
0 (DMSO Control)25.22.1100
0.00126.52.3105.2
0.0122.11.987.7
0.112.61.550.0
15.30.821.0
101.20.44.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

ExperimentalWorkflow cluster_prep Preparation cluster_growth Growth cluster_analysis Analysis Stock Prepare Stock Solution (10 mM in DMSO) Media Prepare MS Agar Plates with varying concentrations Stock->Media Plating Plate Seeds on Media Media->Plating Seeds Surface Sterilize Arabidopsis Seeds Vernalization Vernalize at 4°C (2-3 days, dark) Plating->Vernalization Germination Germinate in Growth Chamber (16h light/8h dark, 22°C) Vernalization->Germination Imaging Photograph Plates (after 5-7 days) Germination->Imaging Measurement Measure Root Length (ImageJ) Imaging->Measurement Analysis Calculate Average Length, Normalize to Control Measurement->Analysis Curve Generate Dose-Response Curve & Determine EC50 Analysis->Curve

Conclusion and Future Directions

The protocols and information provided in these application notes serve as a robust starting point for investigating the effects of 4-Chloro-3,5-dimethylpicolinic acid on plant growth. By understanding its molecular mechanism of action and employing standardized bioassays, researchers can effectively characterize its activity and explore its potential applications.

Future research could focus on:

  • Determining the binding affinities of 4-Chloro-3,5-dimethylpicolinic acid to different TIR1/AFB receptor variants to understand its receptor specificity.

  • Investigating its metabolism and transport within the plant to elucidate its pharmacokinetics.

  • Conducting comparative studies with other synthetic auxins to identify unique physiological responses.

  • Screening for target weed species that are particularly sensitive to its herbicidal action.

References

  • Savaldi-Goldstein, S., Baiga, T.J., Pojer, F., et al. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. Proc. Natl. Acad. Sci. USA 105(39), 15190-15195. [Link]

  • Simon, S., & Petrášek, J. (2011). Why plants need more than one type of auxin. Plant Science, 180(3), 454-460. [Link]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]

  • Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 441-445. [Link]

  • Hayashi, K., Tan, X., Zheng, N., & Kepinski, S. (2008). Small-molecule agonists and antagonists of F-box protein–substrate interactions in auxin perception and signaling. Proceedings of the National Academy of Sciences, 105(14), 5632-5637. [Link]

  • Fendrych, M., Leung, J., & Friml, J. (2018). Real-time Analysis of Auxin Response, Cell Wall pH and Elongation in Arabidopsis thaliana Hypocotyls. Bio-protocol, 8(1), e2681. [Link]

  • Schenck, D., Christian, M., Jones, A., & Lüthen, H. (2010). Rapid auxin-induced cell expansion and gene expression: a four-decade-old question revisited. Plant physiology, 152(3), 1183-1185. [Link]

  • Calderón-Villalobos, L. I., Tan, X., Zheng, N., & Estelle, M. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature chemical biology, 8(5), 477-482. [Link]

Sources

Application

Application Notes and Protocols: 4-Chloro-3,5-dimethylpicolinic Acid as a Versatile Scaffold in Organic Synthesis

Introduction In the landscape of modern organic synthesis, the strategic selection of a core scaffold is paramount to the efficient construction of diverse molecular architectures for agrochemical and pharmaceutical disc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the strategic selection of a core scaffold is paramount to the efficient construction of diverse molecular architectures for agrochemical and pharmaceutical discovery. 4-Chloro-3,5-dimethylpicolinic acid is an exemplary heterocyclic building block, offering multiple reaction handles for systematic chemical modification. Its structure features a pyridine ring, a common motif in biologically active compounds, substituted with a carboxylic acid at the 2-position, two activating methyl groups at the 3- and 5-positions, and a reactive chlorine atom at the 4-position.

The strategic placement of these functional groups provides a logical and versatile platform for diversification. The chlorine atom at the 4-position is activated for both nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. This activation is primarily due to the electron-withdrawing effect of the pyridine nitrogen atom and the carboxylic acid group, which stabilize the negatively charged intermediate in SNAr reactions.[1][2] Concurrently, the carboxylic acid moiety serves as a classical handle for amide coupling, esterification, or reduction, further expanding the accessible chemical space. This guide provides an in-depth exploration of the core reactivity of 4-chloro-3,5-dimethylpicolinic acid and detailed protocols for its application as a synthetic scaffold.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of the starting material. Below is a summary of its key properties.

PropertyValueReference
CAS Number 447461-22-5[3][4]
Molecular Formula C₈H₈ClNO₂[5]
Molecular Weight 185.61 g/mol [5]
Appearance Off-white to pale yellow solid
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol), sparingly soluble in water.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

Core Reactivity: A Triad of Synthetic Opportunities

The synthetic utility of 4-chloro-3,5-dimethylpicolinic acid stems from three distinct, yet potentially orthogonal, reactive sites. The strategic exploitation of these sites allows for a modular approach to library synthesis.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The C4-chloro substituent is susceptible to displacement by a wide range of nucleophiles. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2][6] The electron-withdrawing nature of the ring nitrogen and the C2-carboxylic acid group is crucial for stabilizing this intermediate, thereby facilitating the reaction.[7] This pathway is ideal for introducing nitrogen, oxygen, and sulfur-based functional groups.

Caption: SNAr mechanism at the C4 position.

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of carbon-carbon and carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions are indispensable tools.[8][9] The C4-Cl bond can readily participate in reactions such as Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Buchwald-Hartwig (with amines), and Heck couplings. These reactions provide access to a vast array of biaryl, acetylenic, and aminated derivatives, which are privileged structures in medicinal chemistry.[9] The choice of ligand, base, and solvent system is critical for achieving high yields and preventing side reactions like protodeboronation in Suzuki couplings.[8]

Cross_Coupling_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents 1. Add Scaffold, Coupling Partner, Base, and Solvent to Flask degas 2. Degas Mixture (e.g., Ar sparging) reagents->degas catalyst 3. Add Pd Catalyst and Ligand degas->catalyst heat 4. Heat to Reaction Temperature (e.g., 80-120 °C) catalyst->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor quench 6. Quench and Extract with Organic Solvent monitor->quench purify 7. Purify by Column Chromatography or Recrystallization quench->purify analyze 8. Characterize Product (NMR, MS) purify->analyze

Caption: General workflow for a Pd-catalyzed cross-coupling reaction.

Modification of the C2-Carboxylic Acid

The carboxylic acid group provides a reliable anchor point for further diversification. Standard peptide coupling reagents (e.g., HATU, EDC) can be used to form a wide range of amides, which is a common strategy in drug development to modulate solubility and biological activity.[10] Esterification or reduction to the corresponding alcohol are also straightforward transformations that can significantly alter the molecule's properties. Decarboxylative cross-coupling is another advanced strategy that can be considered, using the carboxylate as a leaving group to form a new C-C bond.[11]

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes the displacement of the C4-chloride with a generic primary or secondary amine.

Materials:

  • 4-Chloro-3,5-dimethylpicolinic acid

  • Amine of choice (e.g., morpholine, piperidine, benzylamine) (1.2 - 2.0 equivalents)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3,5-dimethylpicolinic acid (1.0 eq).

  • Add the chosen amine (1.2 eq) and the base (e.g., K₂CO₃, 2.5 eq).

  • Add anhydrous solvent (DMF or DMSO) to achieve a concentration of approximately 0.2-0.5 M.

  • Heat the reaction mixture to 80-140 °C under a nitrogen or argon atmosphere. Causality Note: Higher temperatures are often required to overcome the activation energy for the SNAr reaction on heteroaromatic systems.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction mixture to room temperature and pour it into water or saturated NaHCO₃ solution.

  • If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-3,5-dimethylpicolinic acid derivative.

Nucleophile (Amine)Typical ConditionsExpected Yield
MorpholineK₂CO₃, DMF, 120 °C85-95%
BenzylamineDIPEA, DMSO, 100 °C80-90%
AnilineK₂CO₃, DMF, 140 °C70-85%
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling with a generic arylboronic acid.

Materials:

  • 4-Chloro-3,5-dimethylpicolinic acid (or its methyl/ethyl ester for better solubility and to avoid side reactions with the acid proton)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous solvent system (e.g., Dioxane/H₂O, Toluene, DMF)

Procedure:

  • Combine the 4-chloro-3,5-dimethylpicolinic acid derivative (1.0 eq), arylboronic acid (1.2 eq), and base (2.5 eq) in a flame-dried Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent system. Causality Note: The presence of water can be beneficial in the Suzuki reaction transmetalation step, but fully anhydrous conditions are sometimes required depending on the substrate and catalyst system.[12]

  • Sparge the solution with the inert gas for 15-20 minutes to ensure all oxygen is removed.

  • Add the palladium catalyst (and ligand, if not using a pre-catalyst) under a positive pressure of inert gas.

  • Heat the reaction to 80-110 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via flash column chromatography to yield the 4-aryl-3,5-dimethylpicolinic acid derivative.

Protocol 3: Amide Coupling of the Carboxylic Acid Moiety

This protocol describes the formation of an amide bond using HATU as the coupling agent.

Materials:

  • A 4-substituted-3,5-dimethylpicolinic acid (from Protocol 1 or 2)

  • Amine of choice (1.1 equivalents)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the picolinic acid derivative (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add the amine (1.1 eq) followed by DIPEA (3.0 eq). Causality Note: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction.

  • Add HATU (1.2 eq) in one portion. The solution may turn yellow.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Once the starting acid is consumed, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous LiCl solution (to remove DMF), followed by saturated NaHCO₃, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the desired amide.

Synthetic Applications & Outlook

The derivatives synthesized from the 4-chloro-3,5-dimethylpicolinic acid scaffold have significant potential in various fields of chemical research.

  • Agrochemicals: Picolinic acid derivatives are well-established herbicides, with Picloram being a prominent example.[13][14] The scaffold described here allows for the systematic exploration of structure-activity relationships (SAR) to develop new selective herbicides or plant growth regulators.[15]

  • Pharmaceuticals: The substituted pyridine core is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[10] The ability to rapidly generate a library of diverse compounds from this single starting material makes it an attractive tool for lead generation and optimization in medicinal chemistry programs targeting a wide range of diseases.

Synthetic_Applications node1 4-Chloro-3,5-dimethyl- picolinic acid node2 Nucleophilic Aromatic Substitution (SNAr) node1->node2 node3 Pd-Catalyzed Cross-Coupling node1->node3 node4 Carboxylic Acid Modification node1->node4 node5 4-Amino Derivatives node2->node5 node6 4-Alkoxy Derivatives node2->node6 node7 4-Aryl Derivatives (Suzuki) node3->node7 node8 4-Alkynyl Derivatives (Sonogashira) node3->node8 node9 Amides node4->node9 node10 Esters node4->node10

Caption: Diversification pathways from the core scaffold.

References

  • Picloram (Ref: X 159868) - AERU - University of Hertfordshire. Available at: [Link]

  • Picloram - IARC Publications. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • 4-Chloro-3,5-dimethylpicolinic Acid | C8H8ClNO2 | CID 10313428 - PubChem. Available at: [Link]

  • CN104649965A - Preparation method of 3,4,5,6-tetrachloropyridine-2-carboxylic acid - Google Patents.
  • Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem. Available at: [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. Available at: [Link]

  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Aromatic Substitution - YouTube. Available at: [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available at: [Link]

  • 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem. Available at: [Link]

  • (PDF) Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide - ResearchGate. Available at: [Link]

  • Catalytic cross-coupling reactions - Ruhr-Universität Bochum. Available at: [Link]

  • 4-Chloro-3,5-dinitrobenzotrifluoride: Key Intermediate for Agrochemicals. Available at: [Link]

  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF - ResearchGate. Available at: [Link]

  • Decarboxylative cross-coupling - Wikipedia. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available at: [Link]

  • CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol - Google Patents.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI. Available at: [Link]

  • Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Available at: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. Available at: [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. Available at: [Link]

  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate. Available at: [Link]

Sources

Method

Application Notes & Protocols for Efficacy Testing of 4-Chloro-3,5-dimethylpicolinic acid

Introduction 4-Chloro-3,5-dimethylpicolinic acid is a synthetic small molecule belonging to the pyridine carboxylic acid class.[1][2] Compounds within this structural family have demonstrated a wide array of biological a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3,5-dimethylpicolinic acid is a synthetic small molecule belonging to the pyridine carboxylic acid class.[1][2] Compounds within this structural family have demonstrated a wide array of biological activities. Picolinic acid derivatives, for instance, are known to exhibit effects ranging from antitumor and anti-angiogenic to anti-inflammatory.[3][4][5] Concurrently, the pyridine carboxylic acid scaffold is a hallmark of synthetic auxins, a class of compounds that mimic the plant hormone indole-3-acetic acid (IAA) and are widely used as herbicides.[6][7]

This dual structural heritage places 4-Chloro-3,5-dimethylpicolinic acid at a fascinating intersection of potential applications. It could function as a modulator of mammalian inflammatory pathways, or it could act as a potent plant growth regulator. This guide provides a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals to systematically investigate its efficacy. We will present a tiered experimental approach, beginning with targeted in vitro cellular assays to elucidate the primary mechanism of action before progressing to resource-intensive in vivo models. This structured methodology ensures a logical, evidence-based evaluation of the compound's therapeutic or agricultural potential.

Part I: Investigation of Anti-Inflammatory Efficacy

Section 1.1: Scientific Rationale

The initial and primary hypothesis is that 4-Chloro-3,5-dimethylpicolinic acid functions as an anti-inflammatory agent. This is predicated on the established bioactivity of numerous picolinic acid derivatives in mammalian systems.[5] To test this, we will focus on two central and highly druggable signaling pathways that are cornerstones of the inflammatory response: the Nuclear Factor-kappa B (NF-κB) pathway and Toll-Like Receptor (TLR) signaling.[8][9] NF-κB acts as a master transcriptional regulator for a vast number of pro-inflammatory genes, while TLRs are upstream sensors that initiate the innate immune response.[10][11] Demonstrating modulation of these pathways would provide strong evidence for the compound's anti-inflammatory potential.

Section 1.2: In Vitro Target Engagement & Pathway Analysis

The first experimental phase is designed to determine if the compound can engage with key inflammatory pathways in a controlled cellular environment. This phase validates the primary hypothesis and provides a dose-response relationship critical for subsequent studies.

Causality: The translocation of the NF-κB transcription factor from the cytoplasm to the nucleus is a critical convergence point for most inflammatory signals.[12] An inhibitor of this pathway would prevent the expression of numerous pro-inflammatory cytokines and mediators. A luciferase reporter assay provides a highly sensitive and quantitative readout of pathway activation.[13]

Protocol: NF-κB Luciferase Reporter Assay

  • Cell Line: Use a stable cell line, such as HEK293 or A549, transfected with a plasmid containing a firefly luciferase gene under the control of multiple NF-κB response elements (BPS Bioscience, #60614).[13] These cells should also co-express a constitutively active Renilla luciferase for normalization.

  • Cell Seeding: Plate the reporter cells in a white, clear-bottom 96-well plate at a density of 30,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 4-Chloro-3,5-dimethylpicolinic acid (e.g., from 100 µM to 1 nM) in appropriate cell culture media. Add the compound dilutions to the cells and incubate for 1 hour. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Pathway Stimulation: Stimulate the cells by adding an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL, to all wells except for the "unstimulated" control.

  • Incubation: Incubate the plate for 6-8 hours to allow for luciferase expression.

  • Lysis and Luminescence Reading: Use a dual-luciferase reporter assay system (e.g., Promega) to sequentially measure firefly and Renilla luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of inhibition relative to the TNF-α stimulated control and plot the dose-response curve to determine the IC50 value.

Hypothetical Data Presentation:

Concentration (µM)Normalized Luminescence (RLU)% Inhibition
Vehicle Control15000
10025083.3
3040073.3
1075050.0
3110026.7
114006.7
Unstimulated10093.3
IC50 ~10 µM

Diagram: Canonical NF-κB Signaling Pathway

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_P P-IκBα IkB->IkB_P Complex NF-κB/IκBα (Inactive) NFkB p65/p50 NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Gene Target Gene Transcription NFkB_nuc->Gene

Caption: Canonical NF-κB pathway activated by TNF-α.

Causality: To confirm that pathway inhibition translates into a functional anti-inflammatory outcome, we must measure the production of key inflammatory proteins. Macrophages are central players in the innate immune response, and their release of cytokines like TNF-α and IL-6 upon stimulation is a hallmark of inflammation.[14]

Protocol: LPS-Stimulated Cytokine Release Assay

  • Cell Line: Use a murine macrophage cell line such as RAW 264.7 or primary bone marrow-derived macrophages (BMDMs).

  • Cell Seeding: Plate cells in a 24-well plate at a density of 2.5 x 10^5 cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 4-Chloro-3,5-dimethylpicolinic acid (or vehicle control) for 1-2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS), a TLR4 agonist, at a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate for 12-24 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration relative to the LPS-stimulated control.

Hypothetical Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Unstimulated5025
LPS + Vehicle45003200
LPS + Compound (10 µM)18001500
LPS + Compound (30 µM)950700

Diagram: In Vitro Experimental Workflow

In_Vitro_Workflow start Start: Compound Synthesis & QC tier1 Tier 1: Pathway Screen NF-κB Reporter Assay start->tier1 decision1 Is IC50 < 20µM? tier1->decision1 tier2 Tier 2: Functional Assay Cytokine Release (ELISA) decision2 Functional Inhibition Confirmed? tier2->decision2 decision1->tier2 Yes stop1 Stop or Redesign decision1->stop1 No stop2 Stop or Re-evaluate decision2->stop2 No proceed Proceed to In Vivo Models decision2->proceed Yes

Caption: Tiered workflow for in vitro anti-inflammatory evaluation.

Section 1.3: In Vivo Efficacy Models

Causality: Positive in vitro data is essential but does not guarantee efficacy in a complex biological system. In vivo models are required to assess the compound's activity in the context of pharmacokinetics (absorption, distribution, metabolism, excretion) and systemic physiological responses.[15][16][17]

Rationale: This is a gold-standard, reproducible, and well-characterized model for evaluating the efficacy of compounds against acute inflammation.[18][19] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a drug's ability to reduce edema (swelling).

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Use male Wistar or Sprague-Dawley rats (180-200g). Acclimatize animals for at least one week.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC in saline)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)

  • Dosing: Administer the test compound, positive control, or vehicle orally (p.o.) one hour before the carrageenan injection.

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume of the injected paw immediately before injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume. Then, calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Hypothetical Data Presentation:

GroupDose (mg/kg)% Inhibition of Edema (at 3 hr)
Vehicle Control-0%
Indomethacin1055.2%
Test Compound1015.8%
Test Compound3038.5%
Test Compound10051.3%

Part II: Investigation of Auxin Mimicry

Section 2.1: Scientific Rationale

The structural similarity of 4-Chloro-3,5-dimethylpicolinic acid to the pyridine carboxylic acid class of synthetic auxins necessitates an evaluation of its plant-related activity.[6][20] This is crucial for two reasons: 1) If being developed as a human therapeutic, auxin activity would be an undesirable off-target effect that needs to be quantified. 2) The compound could have primary applications in agriculture as a herbicide.[21] The auxin signaling pathway is distinct from mammalian inflammatory pathways, involving the TIR1/AFB co-receptors and the degradation of Aux/IAA transcriptional repressors.[7][22][23][24][25]

Section 2.2: Plant-Based Bioassay

Causality: A hallmark of auxin activity is its dose-dependent effect on root elongation in seedlings; low concentrations typically stimulate growth, while high concentrations are inhibitory.[26] The Arabidopsis thaliana root elongation assay is a highly sensitive and standard method for quantifying auxin-like activity.[27]

Protocol: Arabidopsis thaliana Root Elongation Assay

  • Plant Material: Use Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype).

  • Media Preparation: Prepare half-strength Murashige and Skoog (MS) media plates containing 1% sucrose and 0.8% agar.[27] After autoclaving and cooling, add the test compound, a positive control (e.g., 2,4-Dichlorophenoxyacetic acid), or vehicle (DMSO) to achieve a range of final concentrations (e.g., 1 nM to 10 µM).

  • Seed Sterilization and Plating: Surface sterilize seeds, stratify at 4°C for 2-3 days, and then sow them in a line on the prepared media plates.

  • Growth Conditions: Place the plates vertically in a growth chamber under a long-day photoperiod (16h light / 8h dark) at 22°C.

  • Measurement: After 5-7 days of growth, scan the plates and measure the primary root length of at least 15 seedlings per treatment condition using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the average root length for each treatment and express it as a percentage of the vehicle control. Plot the dose-response curve.

Diagram: Simplified Auxin Signaling Pathway

Auxin_Signaling Auxin Synthetic Auxin (Test Compound) TIR1 TIR1/AFB Receptor Auxin->TIR1 binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA SCF SCF E3 Ligase TIR1->SCF AuxIAA->SCF Proteasome 26S Proteasome AuxIAA->Proteasome targets for ARF ARF (Transcription Factor) AuxIAA->ARF inhibits SCF->AuxIAA Ubiquitination Degradation Degradation Proteasome->Degradation Gene Auxin-Responsive Gene Expression ARF->Gene activates Repression Repression

Caption: Core components of the synthetic auxin signaling pathway.

Conclusion

References

  • Title: Synthetic auxin herbicides: finding the lock and key to weed resistance Source: Journal of Experimental Botany URL: [Link]

  • Title: In vitro and In vivo Models for Anti-inflammation: An Evaluative Review Source: INNOSC Theranostics and Pharmacological Sciences URL: [Link]

  • Title: G-Protein Coupled Receptor (GPCR) Screening Assays Source: AddexBio URL: [Link]

  • Title: In vitro and In vivo Models for Anti-inflammation: An Evaluative Review Source: MDPI URL: [Link]

  • Title: In vivo screening method for anti inflammatory agent Source: SlideShare URL: [Link]

  • Title: Advances in G Protein-Coupled Receptor High-throughput Screening Source: National Institutes of Health (PMC) URL: [Link]

  • Title: G protein-coupled receptor screening assays : methods and protocols Source: New York University Libraries URL: [Link]

  • Title: Toll Like Receptors Signaling Pathways as a Target for Therapeutic Interventions Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthetic auxin herbicides: finding the lock and key to weed resistance Source: PubMed URL: [Link]

  • Title: Synthetic Auxins Source: University of California Agriculture and Natural Resources URL: [Link]

  • Title: Transcription - NF-kB signaling pathway Source: Bio-Rad URL: [Link]

  • Title: GPCR-targeted Assay Source: ProBio CDMO URL: [Link]

  • Title: In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review Source: Semantic Scholar URL: [Link]

  • Title: Discovery of Novel Small Molecule Dual Inhibitor Targeting Toll-Like Receptors 7 and 9 Source: ACS Publications URL: [Link]

  • Title: A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity Source: Pharmacia URL: [Link]

  • Title: EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS Source: World Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Synthetic auxin herbicides: finding the lock and key to weed resistance Source: CORE URL: [Link]

  • Title: NF-kappaB Signaling Pathway Source: RayBiotech URL: [Link]

  • Title: NF-κB Reporter Kit (NF-κB Signaling Pathway) Source: BPS Bioscience URL: [Link]

  • Title: Toll Like Receptors Signaling Pathways as a Target for Therapeutic Interventions Source: Bentham Science URL: [Link]

  • Title: Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening Source: National Institutes of Health (NCBI) URL: [Link]

  • Title: Discovery of Novel Small Molecule Dual Inhibitor Targeting Toll-Like Receptors 7 and 9 Source: ACS Publications URL: [Link]

  • Title: Auxin signaling: a big question to be addressed by small molecules Source: Journal of Experimental Botany URL: [Link]

  • Title: Team:Imperial College London/Protocols Auxin Source: iGEM 2011 URL: [Link]

  • Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: Dove Medical Press URL: [Link]

  • Title: Biological Assay Techniques for Detecting Root Leakage of Auxin Mimic Herbicides Source: ASA, CSSA and SSSA International Annual Meetings URL: [Link]

  • Title: Toll-like receptor Source: Wikipedia URL: [Link]

  • Title: Chemical Biology in Auxin Research Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Protocol for measuring the auxin-induced changes of m6A modification Source: National Institutes of Health (PMC) URL: [Link]

  • Title: A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer Source: Pharmacia URL: [Link]

  • Title: Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them? Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides Source: PubMed URL: [Link]

  • Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Auxin Gradients Determine Reproductive Development in Pea (Pisum sativum) Source: PubMed URL: [Link]

  • Title: Evidence That Chlorinated Auxin Is Restricted to the Fabaceae But Not to the Fabeae Source: National Institutes of Health (PMC) URL: [Link]

  • Title: 4-chloro-3,5-dimethylphenol Source: European Bioinformatics Institute (EMBL-EBI) URL: [Link]

  • Title: Preparation and diagnosis of new picolinic acid derivatives Source: Tikrit Journal of Pure Science URL: [Link]

  • Title: Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid Source: MDPI URL: [Link]

  • Title: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline Source: ResearchGate URL: [Link]

Sources

Application

Application Notes and Protocols for Establishing a Dose-Response Curve for 4-Chloro-3,5-dimethylpicolinic acid

Authored by: Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reproducible dose-response curv...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reproducible dose-response curve for the novel compound 4-Chloro-3,5-dimethylpicolinic acid. The protocols detailed herein are designed to assess the cytotoxic potential of this compound in a cellular context. This guide emphasizes scientific integrity, offering in-depth explanations for experimental choices and providing a self-validating framework for data generation and analysis.

Introduction: The Imperative of the Dose-Response Relationship

The dose-response curve is a fundamental tool in pharmacology and toxicology, graphically representing the relationship between the concentration of a substance and its effect on a biological system.[1][2] Establishing a precise dose-response curve for a novel compound like 4-Chloro-3,5-dimethylpicolinic acid is a critical early step in its preclinical evaluation. This allows for the determination of key quantitative parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which are measures of the compound's potency.[3][4]

4-Chloro-3,5-dimethylpicolinic acid is a pyridine hydrochloride derivative.[5] While its specific biological activities are under investigation, its structural class suggests the potential for interaction with biological systems. Therefore, an initial characterization of its cytotoxic effects is a prudent step in understanding its pharmacological profile.

This application note will guide the user through the process of determining the cytotoxic dose-response of 4-Chloro-3,5-dimethylpicolinic acid using a common cell viability assay. The principles and methods described can be adapted for other in vitro assays and compounds.

Safety and Handling of 4-Chloro-3,5-dimethylpicolinic acid

As with any novel chemical entity, 4-Chloro-3,5-dimethylpicolinic acid should be handled with care. While specific toxicity data for this compound is not widely available, related chloro-nitro-aromatic compounds can cause skin, eye, and respiratory irritation.[6][7][8][9]

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.[7][10]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[7][8]

  • Skin and Eye Contact: In case of contact with skin, wash immediately with soap and water.[6][8][11] If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[6][8][11]

  • Storage: Store the compound in a cool, dry, and well-ventilated place, away from sources of ignition.[7]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[7][8][11]

Experimental Design: A Step-by-Step Protocol

This protocol outlines the use of a resazurin-based cell viability assay to determine the dose-response curve of 4-Chloro-3,5-dimethylpicolinic acid. Resazurin (a blue, non-fluorescent compound) is reduced by metabolically active cells to the highly fluorescent, pink-colored resorufin.[12] The intensity of the fluorescent signal is proportional to the number of viable cells.[12]

Materials and Reagents
  • 4-Chloro-3,5-dimethylpicolinic acid

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Resazurin sodium salt

  • Dimethyl sulfoxide (DMSO)

  • Sterile, 96-well, clear-bottom, black-walled microplates

  • Multichannel pipette

  • Fluorescence microplate reader

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Stock Solution of 4-Chloro-3,5-dimethylpicolinic acid serial_dilution Perform Serial Dilutions prep_compound->serial_dilution DMSO stock prep_cells Cell Culture and Seeding treat_cells Treat Cells with Compound prep_cells->treat_cells serial_dilution->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_resazurin Add Resazurin Reagent incubate->add_resazurin incubate_assay Incubate for 1-4 hours add_resazurin->incubate_assay read_plate Read Fluorescence incubate_assay->read_plate data_analysis Normalize Data and Plot Dose-Response Curve read_plate->data_analysis calc_ic50 Calculate IC50 data_analysis->calc_ic50

Figure 1: Experimental workflow for establishing a dose-response curve.

Step-by-Step Protocol
  • Prepare Stock Solution:

    • Dissolve 4-Chloro-3,5-dimethylpicolinic acid in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Rationale: DMSO is a common solvent for organic compounds and is miscible with cell culture medium. A high-concentration stock minimizes the volume of DMSO added to the cells, reducing solvent-induced toxicity.

  • Cell Seeding:

    • Culture the chosen cell line in complete medium until it reaches approximately 80% confluency.

    • Trypsinize the cells, count them using a hemocytometer or automated cell counter, and dilute to the desired seeding density in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Rationale: The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase during the experiment.

  • Cell Adhesion:

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to adhere to the plate.

  • Compound Dilution and Treatment:

    • Prepare a series of dilutions of the 4-Chloro-3,5-dimethylpicolinic acid stock solution in complete medium. A common approach is to use a 1:2 or 1:3 serial dilution to cover a wide range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no-cell" control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

    • Rationale: A wide range of concentrations is necessary to identify the full sigmoidal dose-response curve.[1]

  • Incubation:

    • Incubate the treated plates for 48 to 72 hours.

    • Rationale: The incubation time should be sufficient for the compound to exert its effect. This duration may need to be optimized.

  • Cell Viability Assay:

    • Prepare a working solution of resazurin in PBS or serum-free medium.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate the plate for 1 to 4 hours at 37°C, protected from light.

    • Rationale: The incubation time for the resazurin assay should be long enough to generate a robust signal but short enough to avoid saturation.

  • Data Acquisition:

    • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.

Data Analysis and Interpretation

The goal of data analysis is to transform the raw fluorescence readings into a dose-response curve from which the IC50 value can be determined.[13][14]

Data Analysis Pipeline

data_analysis_pipeline raw_data Raw Fluorescence Data subtract_blank Subtract Blank (No-Cell Control) raw_data->subtract_blank normalize_data Normalize to Vehicle Control (% Viability) subtract_blank->normalize_data log_transform Log Transform Concentration normalize_data->log_transform curve_fit Non-linear Regression (Four-Parameter Logistic Fit) log_transform->curve_fit determine_ic50 Determine IC50 curve_fit->determine_ic50

Figure 2: Pipeline for dose-response data analysis.

Step-by-Step Data Analysis
  • Data Normalization:

    • Subtract the average fluorescence of the "no-cell" control from all other wells.

    • Express the data as a percentage of the vehicle control (which represents 100% viability).[3]

    • % Viability = (Fluorescence_sample / Fluorescence_vehicle_control) * 100

  • Plotting the Data:

    • Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).[13]

    • Rationale: Logarithmic transformation of the concentration axis typically results in a sigmoidal curve, which is easier to model.[13]

  • Curve Fitting:

    • Use a non-linear regression model to fit a sigmoidal dose-response curve to the data. The four-parameter logistic (4PL) model is commonly used for this purpose.[4][13]

    • The 4PL equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    • Software such as GraphPad Prism, Origin, or even Excel with solver add-ins can perform this analysis.[3][13][15][16]

  • Determining the IC50:

    • The IC50 is the concentration of the compound that reduces the cell viability by 50%.[3] This value is directly calculated by the curve-fitting software.

Data Presentation

The results should be presented in a clear and concise manner.

Table 1: Hypothetical Dose-Response Data for 4-Chloro-3,5-dimethylpicolinic acid

Concentration (µM)Log(Concentration)% Viability (Mean ± SD)
1002.008.5 ± 2.1
501.7025.3 ± 3.5
251.4052.1 ± 4.2
12.51.1078.9 ± 5.1
6.250.8092.4 ± 3.8
3.1250.5098.7 ± 2.9
0 (Vehicle)-100 ± 3.2

Conclusion and Future Directions

This application note provides a robust framework for establishing the in vitro dose-response curve for 4-Chloro-3,5-dimethylpicolinic acid. By following these protocols, researchers can reliably determine the IC50 value of this compound, providing a crucial piece of data for its continued pharmacological evaluation.

Future studies could involve:

  • Testing the compound in a panel of different cell lines to assess for selective toxicity.

  • Investigating the mechanism of cell death (e.g., apoptosis vs. necrosis).

  • Exploring the effect of the compound on other cellular processes.

The methodologies outlined here are foundational for these and other more advanced in vitro studies.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17).
  • How to calculate IC50. (n.d.). Science Gateway.
  • Setting up a Dose Response Protocol. (2024, April 24). Collaborative Drug Discovery.
  • Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences.
  • Guidelines for accurate EC50/IC50 estimation. (n.d.). PubMed.
  • How to compute EC50 C50 in Dose Response fitting. (2022, December 21). OriginLab.
  • EC50 and IC50 Determination in Excel. (2013, July 10). YouTube.
  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf.
  • Cell Viability Assays. (n.d.). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2025, September 6).
  • Video: Viability Assays for Cells in Culture. (2013, June 5). JoVE.
  • Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • SAFETY DATA SHEET. (2010, November 16). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • In vitro cell viability assays. (n.d.). ResearchGate.
  • How Do I Perform a Dose-Response Experiment?. (n.d.). GraphPad.
  • What is a Dose-Response Curve?. (2023, September 8). News-Medical.Net.
  • 4-Chloro-3,5-diMethylpicolinic Acid. (n.d.). ChemicalBook.
  • 4-Chloro-3,5-dimethylphenol SDS, 88-04-0 Safety Data Sheets. (n.d.). Echemi.
  • 4-Chloro-3-nitrobenzoic acid. (n.d.). PubChem.

Sources

Method

Synthetic protocols for creating derivatives of 4-Chloro-3,5-dimethylpicolinic acid

An In-depth Guide to the Synthetic Derivatization of 4-Chloro-3,5-dimethylpicolinic Acid Authored by: Gemini, Senior Application Scientist Introduction: The Versatility of the 4-Chloro-3,5-dimethylpicolinic Acid Scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthetic Derivatization of 4-Chloro-3,5-dimethylpicolinic Acid

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of the 4-Chloro-3,5-dimethylpicolinic Acid Scaffold

4-Chloro-3,5-dimethylpicolinic acid is a highly functionalized pyridine derivative that serves as a valuable building block in medicinal chemistry, agrochemicals, and materials science. Its strategic substitution pattern—featuring a carboxylic acid, a reactive chloro group, and two methyl groups—offers multiple handles for synthetic modification. The electron-withdrawing nature of the pyridine nitrogen and the chloro substituent "activates" the ring, making it amenable to a variety of transformations.

This guide provides an in-depth exploration of the synthetic protocols available for creating derivatives of this versatile scaffold. We will move beyond simple procedural lists to explain the underlying chemical principles, the rationale for reagent selection, and the critical parameters that ensure reaction success. The protocols described herein are designed to be robust starting points for researchers engaged in the synthesis of novel compounds based on this core structure.

Strategic Overview of Derivatization Pathways

The synthetic utility of 4-Chloro-3,5-dimethylpicolinic acid stems from three primary reactive sites. The choice of which site to modify allows for the systematic exploration of chemical space and the fine-tuning of molecular properties.

G start 4-Chloro-3,5-dimethylpicolinic Acid node_cooh Carboxylic Acid Functionalization start->node_cooh Site 1: -COOH node_cl Substitution of 4-Chloro Group start->node_cl Site 2: -Cl node_decarboxy Decarboxylative Functionalization start->node_decarboxy Site 1 + Ring: Decarboxylation sub_amide Amides node_cooh->sub_amide sub_ester Esters node_cooh->sub_ester sub_snar Nucleophilic Aromatic Substitution (SNAr) node_cl->sub_snar sub_cross Palladium-Catalyzed Cross-Coupling node_cl->sub_cross sub_hammick Hammick Reaction node_decarboxy->sub_hammick

Figure 1: Primary synthetic derivatization pathways for 4-Chloro-3,5-dimethylpicolinic acid.

Section 1: Derivatization of the Carboxylic Acid Group

The carboxylic acid at the 2-position is a readily accessible functional group for derivatization into esters and amides. These transformations are fundamental for creating prodrugs, modifying solubility, and introducing new pharmacophores.

Synthesis of Picolinate Esters

Esterification of picolinic acids can be achieved under standard conditions. However, direct Fischer esterification can be low-yielding due to the reduced nucleophilicity of the protonated pyridine nitrogen under acidic conditions. A more reliable method involves the activation of the carboxylic acid. A common and effective method is the conversion to the acyl chloride followed by reaction with an alcohol.[1]

Protocol 1: Synthesis of Methyl 4-Chloro-3,5-dimethylpicolinate

This two-step protocol first generates the acyl chloride in situ, which is then reacted with methanol.

  • Step 1: Acyl Chloride Formation

    • To a stirred suspension of 4-Chloro-3,5-dimethylpicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise. Causality: Thionyl chloride is a classic reagent for converting carboxylic acids to acyl chlorides. DMF acts as a catalyst, forming the Vilsmeier reagent which is the active acylating species.[1]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

    • Remove the excess SOCl₂ and DCM under reduced pressure. The resulting crude acyl chloride hydrochloride is typically used directly in the next step.

  • Step 2: Esterification

    • Dissolve the crude acyl chloride hydrochloride in anhydrous tetrahydrofuran (THF, 10 mL/mmol) and cool to 0 °C.

    • Slowly add a solution of anhydrous methanol (3.0 eq) and triethylamine (TEA, 2.5 eq) in THF. Causality: TEA is a non-nucleophilic base used to neutralize the HCl generated during the reaction and the hydrochloride salt of the acyl chloride, allowing the reaction to proceed efficiently.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the mixture to remove triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired ester.

Reagent/ParameterValue/ConditionPurpose
Step 1
4-Chloro-3,5-dimethylpicolinic acid1.0 eqStarting Material
Thionyl Chloride (SOCl₂)1.5 eqAcyl chloride formation
N,N-Dimethylformamide (DMF)0.05 eqCatalyst
SolventAnhydrous DichloromethaneReaction Medium
Temperature0 °C to Room Temp.Control reactivity
Step 2
Methanol3.0 eqNucleophile
Triethylamine (TEA)2.5 eqBase (HCl scavenger)
SolventAnhydrous TetrahydrofuranReaction Medium
Temperature0 °C to Room Temp.Control reactivity
Synthesis of Picolinamide Derivatives

Amide bond formation is one of the most critical reactions in drug development. Similar to esterification, direct coupling of the carboxylic acid with an amine is possible but often requires coupling agents to improve efficiency.

Protocol 2: Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization (for chiral amines).

  • Dissolve 4-Chloro-3,5-dimethylpicolinic acid (1.0 eq) in anhydrous DMF (10 mL/mmol).

  • Add the desired primary or secondary amine (1.1 eq).

  • Add HATU (1.2 eq) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA is a sterically hindered base that maintains the reaction mixture's basicity without competing as a nucleophile. This is crucial for activating the carboxylic acid via HATU.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reagent/ParameterValue/ConditionPurpose
4-Chloro-3,5-dimethylpicolinic acid1.0 eqStarting Material
Amine (R¹R²NH)1.1 eqNucleophile
HATU1.2 eqCoupling Agent
DIPEA3.0 eqNon-nucleophilic base
SolventAnhydrous DMFReaction Medium
TemperatureRoom TemperatureMild conditions

Section 2: Substitution of the 4-Chloro Group

The chlorine atom at the 4-position is the gateway to significant structural diversity through C-C and C-N bond-forming reactions. Its reactivity is enhanced by the electron-withdrawing effect of the adjacent nitrogen atom and the carboxylic acid group.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring allows the 4-chloro substituent to be displaced by strong nucleophiles. This method is particularly useful for installing amine functionalities.

Protocol 3: Amination via SNAr

This protocol describes the direct displacement of the chloride with an amine under thermal conditions.

  • In a sealed tube, combine the 4-Chloro-3,5-dimethylpicolinic acid derivative (e.g., the methyl ester from Protocol 1) (1.0 eq) and the desired amine (e.g., morpholine) (3.0-5.0 eq).

  • Add a suitable solvent such as N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

  • Optionally, a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ (2.0 eq) can be added to facilitate the reaction, especially with amine hydrochloride salts.

  • Seal the tube and heat the reaction to 120-160 °C for 12-24 hours. Causality: High temperatures are required to overcome the activation energy for the formation of the Meisenheimer complex intermediate, which is characteristic of the SNAr mechanism.

  • Cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography. A simple and practical synthesis of aminopyridines can also be achieved by reacting chloropyridine with various commercially available amides under reflux conditions, often without the need for a transition metal catalyst.[2]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is a powerful strategy for forming C-C bonds. The Suzuki-Miyaura reaction, which couples the chloropyridine with an organoboron reagent, is a premier choice due to the commercial availability and stability of boronic acids.[3]

Protocol 4: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for coupling an arylboronic acid with the 4-chloro position. The choice of ligand is critical for achieving high yields with less reactive chloro-substrates.[4]

G start Pd(0)Ln ox_add Oxidative Addition start->ox_add intermediate1 Ar-Pd(II)(Cl)Ln ox_add->intermediate1 trans Transmetalation intermediate2 Ar-Pd(II)(Ar')Ln trans->intermediate2 red_elim Reductive Elimination red_elim->start  Regenerates  Catalyst product Ar-Ar' red_elim->product prod_out red_elim->prod_out intermediate1->trans intermediate2->red_elim reagents1 Ar-Cl reagents1->ox_add reagents2 Ar'-B(OR)₂ reagents2->trans base Base base->trans

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • To an oven-dried reaction vessel, add the 4-Chloro-3,5-dimethylpicolinic acid derivative (ester or amide) (1.0 eq), the arylboronic acid (1.5 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol %) and a suitable phosphine ligand (e.g., SPhos or XPhos, 4-10 mol %). Causality: Bulky, electron-rich phosphine ligands like SPhos and XPhos are highly effective for the coupling of challenging chloropyridine substrates because they promote the oxidative addition step and stabilize the palladium center.[4]

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (e.g., 10:1 ratio).

  • Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

ComponentExampleMolar % / EqPurpose
Palladium PrecatalystPd₂(dba)₃2-5 mol %Source of Pd(0)
LigandSPhos / XPhos4-10 mol %Stabilize catalyst, promote reaction
BaseK₃PO₄2.0 - 3.0 eqActivates boronic acid
Boronic AcidPhenylboronic acid1.5 eqCoupling partner
Solvent1,4-Dioxane / H₂O-Reaction Medium
Temperature80-110 °C-Provide activation energy

Section 3: Decarboxylative Functionalization

The picolinic acid moiety can undergo thermal decarboxylation, particularly in the presence of carbonyl compounds, via the Hammick reaction.[5] This transformation removes the carboxylic acid group and installs a new functional group at the 2-position, representing a significant structural modification.

Protocol 5: Hammick Decarboxylative Coupling

This protocol describes the reaction of 4-Chloro-3,5-dimethylpicolinic acid with an aldehyde to form a 2-pyridyl carbinol.

  • Combine 4-Chloro-3,5-dimethylpicolinic acid (1.0 eq) and a carbonyl compound (e.g., benzaldehyde, large excess, can act as solvent) in a round-bottom flask fitted with a reflux condenser.

  • Alternatively, use a high-boiling inert solvent like p-cymene. Using p-cymene has been shown to increase yields.[5]

  • Heat the mixture to reflux (typically 150-180 °C) for 2-6 hours. Monitor for CO₂ evolution. Causality: The thermal decarboxylation of the picolinic acid forms a reactive zwitterionic intermediate (or carbene) which is trapped by the electrophilic carbonyl compound.[5][6]

  • Cool the reaction to room temperature.

  • If a co-solvent was used, remove it under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution to remove any unreacted acid, followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 2-pyridyl carbinol derivative.

Conclusion

The 4-Chloro-3,5-dimethylpicolinic acid scaffold provides a robust platform for the generation of diverse chemical libraries. By strategically targeting the carboxylic acid, the 4-chloro position, or engaging in decarboxylative transformations, researchers can access a wide array of novel derivatives. The protocols detailed in this guide, grounded in established chemical principles, offer reliable methods for exploring the synthetic potential of this valuable building block. Careful selection of reagents, ligands, and reaction conditions, as explained by the causality behind each step, is paramount to achieving high yields and purity in these synthetic endeavors.

References

  • Kodimuthali, A., Mungara, A., Prasunamba, P. L., & Pal, M. (2008). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 19(7), 1301-1306. [Link]

  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 712, 272-275. [Link]

  • Biscoe, M. R., & MacMillan, D. W. C. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 143(35), 14144-14153. [Link]

  • Wikipedia. Hammick reaction. [Link]

  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. ResearchGate. [Link]

  • Wikipedia. Decarboxylation. [Link]

  • Beltrán, A., et al. (2019). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. Chemistry – A European Journal, 25(47), 11057-11061. [Link]

  • Comins, D. L., & Joseph, S. P. (1996). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Tetrahedron Letters, 37(4), 793-796. [Link]

  • Wang, C., et al. (2018). Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds. Organic Letters, 20(15), 4499-4502. [Link]

  • Hudson, A. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. Organic Letters, 15(8), 2058-2061. [Link]

  • Clegg, W., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]

  • Clegg, W., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. [Link]

  • Hansen, T. V., & Stenstrøm, Y. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Synthetic Communications, 31(11), 1745-1750. [Link]

  • Hansen, T. V., & Stenstrøm, Y. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. ResearchGate. [Link]

Sources

Application

Developing a bioassay to measure 4-Chloro-3,5-dimethylpicolinic acid activity

Application Note & Protocol Developing a Bioassay to Measure 4-Chloro-3,5-dimethylpicolinic Acid Activity Introduction 4-Chloro-3,5-dimethylpicolinic acid is a member of the picolinic acid class of synthetic auxin herbic...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Developing a Bioassay to Measure 4-Chloro-3,5-dimethylpicolinic Acid Activity

Introduction

4-Chloro-3,5-dimethylpicolinic acid is a member of the picolinic acid class of synthetic auxin herbicides.[1] These compounds mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but typically exhibit greater stability and persistence within the plant.[2] This leads to a disruption of normal hormonal balance, resulting in uncontrolled and disorganized growth that is ultimately lethal to susceptible plant species.[3] The development of a reliable bioassay to measure the biological activity of 4-Chloro-3,5-dimethylpicolinic acid is crucial for a variety of applications, including herbicide discovery and development, formulation optimization, quality control, and environmental monitoring.

This application note details a robust and reproducible bioassay for determining the activity of 4-Chloro-3,5-dimethylpicolinic acid based on the principle of primary root growth inhibition in the model plant species Arabidopsis thaliana. This assay is highly sensitive, quantitative, and provides a physiologically relevant measure of the compound's herbicidal efficacy.

Mechanism of Action: The Auxin Signaling Pathway

Synthetic auxins, including picolinic acid derivatives, exert their effects by hijacking the plant's natural auxin signaling pathway.[2] The core of this pathway involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins, which function as auxin co-receptors.[4][5] In the absence of auxin, Aux/IAA transcriptional repressor proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[4]

When a synthetic auxin like 4-Chloro-3,5-dimethylpicolinic acid is introduced, it acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[6] This leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome.[4] The removal of the repressor allows the ARFs to activate the transcription of a host of genes, leading to a cascade of downstream effects that include cell wall loosening, ethylene production, and the accumulation of abscisic acid (ABA), ultimately causing the characteristic symptoms of auxin herbicide damage such as epinasty, growth inhibition, and necrosis.[2]

Auxin_Signaling_Pathway cluster_0 Low Auxin cluster_1 High Auxin Aux_IAA Aux/IAA Repressor ARF ARF Transcription Factor Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Blocked Auxin 4-Chloro-3,5-dimethylpicolinic acid (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Forms Complex Aux_IAA_h Aux/IAA Repressor SCF_Complex->Aux_IAA_h Ubiquitination Proteasome 26S Proteasome Aux_IAA_h->Proteasome Degradation ARF_h ARF Transcription Factor Gene_Expression_h Uncontrolled Gene Expression ARF_h->Gene_Expression_h Activated

Figure 1: Simplified diagram of the auxin signaling pathway.
Bioassay Protocol: Root Growth Inhibition Assay

This protocol is adapted from established methods for assessing auxin-like herbicide activity.[7][8] Arabidopsis thaliana is an ideal model for this assay due to its small size, rapid life cycle, and high sensitivity to auxinic compounds.[9]

Materials and Reagents:

  • 4-Chloro-3,5-dimethylpicolinic acid (analytical grade)

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

  • Murashige and Skoog (MS) basal salt medium, including vitamins

  • Sucrose

  • Phytagel™ or other gelling agent

  • Potassium hydroxide (KOH) for pH adjustment

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (e.g., 100 x 15 mm)

  • Sterile deionized water

  • Micropipettes and sterile tips

  • Growth chamber or incubator with controlled light and temperature

  • Image analysis software (e.g., ImageJ)

Experimental Procedure:

  • Preparation of Test Solutions:

    • Prepare a 100 mM stock solution of 4-Chloro-3,5-dimethylpicolinic acid in DMSO.

    • Prepare sterile MS medium containing 1% (w/v) sucrose and 0.8% (w/v) Phytagel. Adjust the pH to 5.7 with KOH before autoclaving.

    • After the MS medium has cooled to approximately 50-60°C, create a dilution series of the 4-Chloro-3,5-dimethylpicolinic acid stock solution directly into the molten agar. A typical concentration range to test would be from 0.1 nM to 10 µM. Ensure the final DMSO concentration does not exceed 0.1% in all treatments, including the control.

    • Pour approximately 25 mL of the supplemented MS medium into each sterile petri dish and allow to solidify.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by a 20% bleach solution for 10 minutes.

    • Rinse the seeds 3-5 times with sterile deionized water.

    • Resuspend the seeds in sterile 0.1% agarose and stratify at 4°C for 2-3 days in the dark to synchronize germination.

    • Aseptically place 10-15 seeds on the surface of the agar in each petri dish, in a straight line approximately 1 cm from the top edge.

  • Incubation:

    • Seal the petri dishes with porous tape.

    • Place the dishes vertically in a growth chamber with a photoperiod of 16 hours light / 8 hours dark, a light intensity of approximately 100 µmol m⁻² s⁻¹, and a constant temperature of 22°C.

  • Data Collection:

    • After 5-7 days of growth, or once the roots in the control plates have reached a length of 2-3 cm, remove the plates from the growth chamber.

    • Scan the plates at a high resolution (e.g., 600 dpi).

    • Measure the length of the primary root of each seedling using image analysis software.

Bioassay_Workflow A Prepare Test Solutions (4-Chloro-3,5-dimethylpicolinic acid in MS agar) C Plate Seeds on Treatment and Control Plates A->C B Sterilize and Stratify Arabidopsis Seeds B->C D Incubate Vertically (5-7 days) C->D E Scan Plates D->E F Measure Primary Root Length (Image Analysis) E->F G Data Analysis (IC50, Dose-Response Curve) F->G

Figure 2: Experimental workflow for the root growth inhibition bioassay.
Data Analysis and Interpretation

The primary endpoint of this bioassay is the inhibition of root growth. The data should be expressed as a percentage of the control (untreated) root length. A dose-response curve can then be generated by plotting the percent inhibition against the logarithm of the 4-Chloro-3,5-dimethylpicolinic acid concentration. From this curve, the half-maximal inhibitory concentration (IC50) can be calculated, which is the concentration of the compound that causes a 50% reduction in root growth. A lower IC50 value indicates higher biological activity.

Table 1: Example Quantitative Data for a Dose-Response Experiment

Concentration (nM)Mean Root Length (mm) ± SDPercent Inhibition (%)
0 (Control)25.2 ± 2.10
0.123.9 ± 1.95.2
120.1 ± 2.520.2
1012.8 ± 1.549.2
1005.4 ± 0.978.6
10001.2 ± 0.495.2
Troubleshooting Guide
Problem Potential Cause(s) Solution(s)
Poor or no seed germinationImproper seed sterilization, old seeds, incorrect stratification.Use fresh seeds, ensure proper sterilization technique, and stratify for the recommended duration.
High variability in root growth within a plateUneven lighting or temperature, inconsistent agar depth.Ensure uniform conditions in the growth chamber and pour a consistent volume of media into each plate.
No dose-response observedIncorrect concentration range, compound instability.Test a wider range of concentrations, prepare fresh stock solutions, and protect from light if necessary.
ContaminationNon-sterile technique during media preparation or seed plating.Adhere strictly to aseptic techniques.
Conclusion

The Arabidopsis thaliana root growth inhibition assay provides a sensitive, quantitative, and high-throughput method for determining the biological activity of 4-Chloro-3,5-dimethylpicolinic acid. This bioassay is a valuable tool for researchers in the fields of herbicide development, plant physiology, and environmental science. The detailed protocol and troubleshooting guide provided herein should enable the successful implementation of this assay in a laboratory setting.

References
  • DTIC. (n.d.). A Rapid Bioassay for Simultaneous Identification and Quantitation of Picloram in Aqueous Solution. Retrieved from [Link]

  • Lewis, D. R., et al. (2013). Measurement of auxin transport in Arabidopsis thaliana. Methods in Molecular Biology, 1004, 19-32.
  • Salehin, M., et al. (2015). Auxin signaling through the SCFTIR1/AFB pathway. Plant Physiology, 167(3), 638-652.
  • Luo, J., et al. (2018). Nucleotidyl cyclase activities of TIR1/AFB auxin receptors: new insights into the mechanism of auxin signaling. Proceedings of the National Academy of Sciences, 115(46), E10866-E10875.
  • Lavy, M., & Estelle, M. (2016). Regulation of the TIR1/AFB Pathway. Current Opinion in Plant Biology, 33, 80-86.
  • Fendrych, M., et al. (2016). TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls. eLife, 5, e19048.
  • Uchida, K., et al. (2018). Auxin signaling: a big question to be addressed by small molecules. Journal of Experimental Botany, 69(2), 275-289.
  • Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e53593.
  • Feng, Y., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(22), 7594.
  • Rahman, A., et al. (2007). Auxin, actin and growth of the Arabidopsis thaliana primary root. The Plant Journal, 50(3), 514-528.
  • Li, Q., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 335.
  • D'Amelia, V., et al. (2018). Auxin induces depolarization and root growth inhibition in A. thaliana root tip. Frontiers in Plant Science, 9, 1373.
  • Feng, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.
  • Teaster, N. D., et al. (2012). Effects of auxinic compounds on growth of Arabidopsis thaliana seedlings under continuous light.
  • Brinton, W. F., & Evans, E. (2006). Reliability of Bioassay Tests to Indicate Herbicide Residues in Compost Of Varying Salinity and Herbicide Levels.
  • Ljung, K., et al. (2005). Sites and Regulation of Auxin Biosynthesis in Arabidopsis Roots. The Plant Cell, 17(4), 1090-1104.
  • Derek, B. (2021, January 13). Graphviz tutorial [Video]. YouTube. [Link]

  • Su, G., et al. (2021). Graphery: interactive tutorials for biological network algorithms. Nucleic Acids Research, 49(W1), W502-W510.
  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • Luo, W., & Brouwer, C. (2013). Pathview: An R/Bioconductor package for pathway-based data integration and visualization.
  • Wang, D., et al. (2016). Root growth inhibition by auxin subclasses for both Col‐0 and the mutant line afb5‐1. Pest Management Science, 72(10), 1871-1879.
  • Nguyen, P., et al. (2017). Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges.
  • Tivendale, N. D., et al. (2012). Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. Plant Physiology, 159(3), 1055-1063.
  • Parker, E. T., et al. (2013). Biological Assay Techniques for Detecting Root Leakage of Auxin Mimic Herbicides.
  • Böttcher, C., et al. (2020). Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them? International Journal of Molecular Sciences, 21(7), 2583.
  • Lam, V. Q., et al. (2015). Evidence That Chlorinated Auxin Is Restricted to the Fabaceae But Not to the Fabeae. Plant Physiology, 169(3), 1883-1891.
  • Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step.
  • Zollinger, R. (2021). Growth regulator herbicides. NDSU Extension. Retrieved from [Link]

  • Wang, Y., et al. (2023). Imazethapyr-Induced Inhibition of Arabidopsis Root Growth Associated with Disrupting Auxin Signal to Alter Cell Wall Remodeling. International Journal of Molecular Sciences, 24(5), 4567.
  • Tivendale, N. D., et al. (2014). A mutation affecting the synthesis of 4-chloroindole-3-acetic acid. Plant Signaling & Behavior, 9(1), e27645.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Chloro-3,5-dimethylpicolinic Acid

Introduction: The synthesis of highly substituted pyridine derivatives such as 4-Chloro-3,5-dimethylpicolinic acid is a significant challenge in medicinal and agricultural chemistry. This molecule serves as a valuable bu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of highly substituted pyridine derivatives such as 4-Chloro-3,5-dimethylpicolinic acid is a significant challenge in medicinal and agricultural chemistry. This molecule serves as a valuable building block, but its multi-step synthesis is often plagued by issues of low yield, poor selectivity, and difficult purifications. This guide provides practical, field-tested advice in a question-and-answer format to help researchers troubleshoot common problems and optimize their synthetic approach. We will focus on a logical, multi-step pathway, explaining the causality behind each procedural choice to ensure both success and understanding.

Recommended Synthetic Pathway

The most logical approach to constructing this sterically hindered and electronically complex molecule begins with a commercially available trimethyl-substituted pyridine, 2,3,5-collidine. The overall workflow involves N-oxidation to activate the pyridine ring, followed by regioselective functionalization at the 4-position, and concluding with selective oxidation of the 2-methyl group.

G cluster_0 Synthesis Workflow Start 2,3,5-Collidine Step1 N-Oxidation (H₂O₂ / Acetic Acid) Start->Step1 Step 1 Step2 Nitration (HNO₃ / H₂SO₄) Step1->Step2 Step 2 Step3 Chlorination & Deoxygenation (POCl₃) Step2->Step3 Step 3 Step4 Selective Oxidation (KMnO₄ or SeO₂) Step3->Step4 Step 4 End 4-Chloro-3,5-dimethylpicolinic acid Step4->End Final Product G cluster_1 Purification Workflow Crude Crude Product Mixture (in Ethyl Acetate) Extract Extract with aq. NaHCO₃ Crude->Extract Organic Organic Phase: Unreacted Starting Material (4-Chloro-2,3,5-collidine) Extract->Organic Discard Aqueous Aqueous Phase: Sodium 4-chloro-3,5-dimethylpicolinate Extract->Aqueous Acidify Acidify with HCl (pH 3-4) Aqueous->Acidify Precipitate Precipitated Solid: Pure Picolinic Acid Acidify->Precipitate Recrystallize Recrystallize Precipitate->Recrystallize Final Final Pure Product Recrystallize->Final

Caption: Purification workflow for isolating the final acidic product.

Frequently Asked Questions (FAQs)

Q: Are there alternative chlorination strategies to using POCl₃ on the nitro-compound?

A: Yes, though they would require altering the synthetic route. If you were to synthesize 4-amino-2,3,5-collidine-N-oxide, you could then perform a Sandmeyer reaction . [1][2]This involves converting the amino group to a diazonium salt using nitrous acid (NaNO₂/HCl) and then displacing it with chloride using a copper(I) chloride (CuCl) catalyst. [3]While a classic and powerful method, it adds steps to the synthesis (reduction of the nitro group to an amine) and involves handling potentially unstable diazonium salts.

Q: What are the most critical safety precautions for this synthesis?

A: Several steps require extreme caution:

  • Nitration: Working with concentrated nitric and sulfuric acids is hazardous. Always add acid to water (or in this case, the N-oxide to the acid mixture) slowly and with cooling. The reaction is highly exothermic.

  • POCl₃: This reagent is highly corrosive and reacts violently with water, releasing HCl gas. Always handle it in a fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat). The quenching procedure on ice is particularly hazardous.

  • Oxidation: Permanganate and peroxide are strong oxidizers. Do not allow them to come into contact with flammable organic materials.

Q: How should I monitor the progress of these reactions?

A: Thin-Layer Chromatography (TLC) is indispensable. Use a solvent system that gives good separation between your starting material and product (e.g., 5-10% methanol in dichloromethane, or ethyl acetate/hexanes). Visualize the spots under a UV lamp (254 nm). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used, and ¹H NMR of crude aliquots can confirm the disappearance of starting material signals and the appearance of product signals.

Experimental Protocols

Protocol 1: N-Oxidation of 2,3,5-Collidine
  • In a round-bottom flask equipped with a condenser and magnetic stirrer, combine 2,3,5-collidine (1.0 eq) and glacial acetic acid (5.0 eq).

  • Heat the mixture to 80 °C in an oil bath.

  • Slowly add 35% hydrogen peroxide (1.5 eq) dropwise over 1 hour, maintaining the internal temperature at 80 °C.

  • Stir the mixture at 80 °C for 5 hours, monitoring by TLC until the starting material is consumed. [4]5. Cool the mixture to room temperature and carefully neutralize to pH > 9 with a saturated solution of sodium carbonate.

  • Extract the aqueous solution with dichloromethane (4 x 50 mL for a 10g scale reaction).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the N-oxide, typically as a white solid.

Protocol 2: Selective Oxidation using SeO₂/H₂O₂ (Two-Step)
  • Step A (Aldehyde formation): In a flask, dissolve 4-chloro-2,3,5-collidine (1.0 eq) in a 10:1 mixture of dioxane and water. Add selenium dioxide (1.1 eq).

  • Heat the mixture to reflux (~100 °C) for 6-8 hours, monitoring for the consumption of starting material by TLC.

  • Cool the reaction, filter off the black selenium byproduct, and concentrate the filtrate. Purify the intermediate aldehyde via column chromatography.

  • Step B (Acid formation): Dissolve the purified aldehyde in glacial acetic acid. Cool to 10 °C.

  • Slowly add 35% H₂O₂ (2.0 eq) and stir at 50 °C for 4 hours.

  • Follow the acid-base extraction and precipitation procedure described in the troubleshooting section to isolate the final product.

References

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments. [Link]

  • A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide. Patsnap. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide.
  • Method for preparing 3,5-dimethylpyridine-N-oxide.
  • Preparation of 3,5-lutidine.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (NIH). [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. Royal Society of Chemistry. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)alkylbenzoate derivatives. Semantic Scholar. [Link]

  • picolinic acid hydrochloride. Organic Syntheses. [Link]

  • Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis. [Link]

  • Synthesis of picolinic acid. PrepChem.com. [Link]

  • Synthesis method of 4-chloro-3, 5-dimethylphenol.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI. [Link]

  • Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. ResearchGate. [Link]

  • Preparing method for 4-chlorine-3,5-xylenol.
  • Suzuki Reaction for the Synthesis of New Derivatives of 4-Chloro-3,5-Dimethyl Phenol and their in vitro Antibacterial Screening. ResearchGate. [Link]

  • One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Royal Society of Chemistry. [Link]

  • One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Lirias. [Link]

  • A Practical Catalytic Reductive Amination of Carboxylic Acids. Royal Society of Chemistry. [Link]

  • (PDF) Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)alkylbenzoate derivatives. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Degradation Pathways of 4-Chloro-3,5-dimethylpicolinic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-3,5-dimethylpicolinic acid. This guide is designed to provide field-proven insights and troubl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-3,5-dimethylpicolinic acid. This guide is designed to provide field-proven insights and troubleshooting strategies for investigating its degradation pathways. My objective is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the study of 4-Chloro-3,5-dimethylpicolinic acid degradation.

Q1: I am not observing any degradation of 4-Chloro-3,5-dimethylpicolinic acid in my aqueous photolysis experiment. What are the likely causes?

A1: The absence of degradation in a photolysis setup typically points to issues with the generation of reactive oxygen species (ROS), which are the primary drivers of degradation for many chlorinated aromatic compounds.[1][2] Consider the following:

  • UV Wavelength and Intensity: Is your UV lamp emitting at an appropriate wavelength to induce photolysis or activate a photocatalyst? For advanced oxidation processes (AOPs) involving hydrogen peroxide (H₂O₂) or ozone (O₃), UV-C irradiation (e.g., 254 nm) is often required to generate hydroxyl radicals (•OH).[3] The intensity of the lamp also directly correlates with the rate of radical formation.

  • Absence of an Oxidizing Agent: Direct photolysis of a stable molecule like 4-Chloro-3,5-dimethylpicolinic acid may be inefficient. The generation of highly reactive hydroxyl radicals is often necessary.[3] Ensure you have added an appropriate concentration of an oxidizing agent like H₂O₂ to your system.

  • pH of the Solution: The pH of your aqueous medium can significantly influence degradation efficiency. For instance, in Fenton-like reactions, an acidic pH is often optimal, while other AOPs might have different pH dependencies.[4] The speciation of your target molecule and the stability of oxidants are pH-dependent.

  • Scavenging Effects: Does your matrix contain substances that could be scavenging the hydroxyl radicals? High concentrations of natural organic matter, bicarbonate, or chloride ions can compete for •OH, reducing the degradation efficiency of your target analyte.[2]

Q2: My microbial degradation experiment in soil shows a very long lag phase and slow degradation. How can I optimize this?

A2: Microbial degradation is highly dependent on environmental conditions and the specific microbial consortia present.[5][6] A slow start is a common issue.

  • Microbial Acclimation: The native microbial population in the soil may require a period of adaptation to recognize and metabolize 4-Chloro-3,5-dimethylpicolinic acid as a substrate. This lag phase is expected. To shorten it, you could consider pre-incubating the soil with low concentrations of the compound.

  • Soil Physicochemical Properties:

    • Moisture Content: Microbial activity is highly sensitive to soil moisture. Both overly dry and waterlogged conditions can inhibit microbial function.[7] Aim for a moisture level that is optimal for microbial respiration, often between 40-60% of water holding capacity.

    • Organic Matter: Soil organic matter can serve as a primary carbon source for microorganisms, potentially enhancing their overall activity and co-metabolism of the target compound. However, very high organic matter can also increase sorption, reducing the bioavailability of the analyte.[6][7]

    • pH: The optimal pH for the growth of degrading microbes is crucial. Most bacteria prefer neutral to slightly acidic conditions.[8]

  • Bioavailability: The compound might be strongly sorbed to soil particles, making it unavailable to microorganisms. The extent of sorption is influenced by the soil's organic matter and clay content.

  • Sterile Control: Always run a parallel experiment with sterilized soil (e.g., autoclaved or gamma-irradiated). This is essential to confirm that the observed degradation is indeed biotic and not due to abiotic processes like hydrolysis.[9]

Q3: I am struggling to get reproducible results with my HPLC-UV analysis. What should I check?

A3: Reproducibility issues in HPLC are common and can usually be traced to the sample preparation, the instrument, or the method itself.

  • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is properly degassed. Inconsistent composition or dissolved gases can cause retention time shifts and baseline instability. For reverse-phase methods analyzing acidic compounds, a consistent pH is critical, so ensure accurate buffering.[10][11]

  • Column Health: The column is the heart of the separation. Poor peak shape (tailing, fronting), loss of resolution, or shifting retention times can indicate a degrading column. Implement a regular column washing protocol and use a guard column to extend its life.

  • Sample Matrix Effects: If you are analyzing extracts from complex matrices like soil, co-extracted substances can interfere with the analysis or accumulate on the column. Optimize your sample cleanup procedure (e.g., Solid Phase Extraction - SPE) to remove interfering compounds.

  • Internal Standard: Using a structurally similar internal standard (IS) can correct for variations in injection volume and sample preparation.[12] This is a cornerstone of robust quantitative analysis.

Section 2: Troubleshooting Guides

Guide 1: Identifying Degradation Products by LC-MS/MS

Problem: You observe the disappearance of the parent 4-Chloro-3,5-dimethylpicolinic acid peak but cannot identify any degradation products (DPs) using LC-MS/MS.

This common scenario requires a systematic approach to method development, as DPs often have very different physicochemical properties than the parent compound.

Troubleshooting Workflow:

G start No DPs Detected check_ionization Q1: Are you using the correct ionization mode (ESI+ / ESI-)? start->check_ionization check_retention Q2: Are the DPs eluting outside your acquisition window? check_ionization->check_retention Yes solution_ionization Action: Run sample in both positive and negative modes. Picolinic acids often ionize well in ESI-. check_ionization->solution_ionization No check_fragmentation Q3: Is the collision energy optimized for the expected DPs? check_retention->check_fragmentation Yes solution_retention Action: Broaden the LC gradient and extend the acquisition time. DPs may be more polar (elute early) or less polar (elute late). check_retention->solution_retention No check_concentration Q4: Are the DPs below the limit of detection (LOD)? check_fragmentation->check_concentration Yes solution_fragmentation Action: Perform a full scan MS1 first. Then, use predicted m/z values for targeted MS/MS with a range of collision energies. check_fragmentation->solution_fragmentation No solution_concentration Action: Concentrate the sample extract or inject a larger volume. Reduce sample dilution. check_concentration->solution_concentration No end_node DPs Identified & Characterized check_concentration->end_node Yes solution_ionization->check_retention solution_retention->check_fragmentation solution_fragmentation->check_concentration solution_concentration->end_node

Expert Insights on Causality:

  • Ionization Mode: The carboxylic acid moiety on your molecule makes it a prime candidate for negative mode electrospray ionization ([M-H]⁻).[13] However, degradation can remove this group. For example, hydroxylation followed by ring opening could produce smaller, neutral, or even positively charged fragments. Running in both modes is non-negotiable.

  • Chromatographic Behavior: The initial step in many degradation pathways is dechlorination and hydroxylation.[4][14] This would make the resulting molecule (e.g., 4-Hydroxy-3,5-dimethylpicolinic acid) significantly more polar, causing it to elute much earlier in a reverse-phase HPLC method. Conversely, other reactions could form less polar dimers. A broad, non-targeted gradient is essential for initial screening.

  • MS/MS Fragmentation: Do not assume the optimal collision energy for the parent molecule will work for its DPs. Smaller, more fragile DPs may require less energy to produce informative fragments, while more stable ring-opened structures might require more. A full scan (MS1) analysis is the first logical step to find the m/z of potential DPs, followed by targeted MS/MS experiments.[15]

Guide 2: Inconsistent Mineralization Data (TOC Analysis)

Problem: Your HPLC results show complete disappearance of the parent compound, but your Total Organic Carbon (TOC) analysis indicates that significant organic carbon remains.

This is a classic and expected result. It signifies the transformation of the parent compound into organic intermediates, not complete mineralization to CO₂ and H₂O.[1][14]

Logical Relationship Diagram:

G cluster_TOC Organic Carbon Measured by TOC Parent Parent Compound (4-Chloro-3,5-dimethylpicolinic acid) [HPLC Detectable] Intermediates Aromatic Intermediates (e.g., hydroxylated, dechlorinated species) [HPLC/MS Detectable] Parent->Intermediates Primary Degradation RingOpened Aliphatic Carboxylic Acids (e.g., malonic, oxalic acid) [IC or specialized LC-MS] Intermediates->RingOpened Ring Cleavage Mineralization Mineralization Products (CO₂, H₂O, Cl⁻) [TOC reduction, IC for Cl⁻] RingOpened->Mineralization Final Oxidation

Expert Insights on Causality:

  • Primary vs. Ultimate Degradation: HPLC-UV/MS tracks the disappearance of the parent molecule (primary degradation). TOC analysis measures the total amount of organic carbon in the sample. The persistence of TOC after the parent is gone is definitive proof of the formation of stable organic intermediates.[4]

  • Expected Intermediates: Advanced oxidation and microbial processes often break down aromatic rings into smaller, aliphatic carboxylic acids (e.g., oxalic acid, formic acid, acetic acid).[1] These intermediates are organic and contribute to the TOC reading but will not be detected by your parent-specific HPLC method.

  • Self-Validating Protocol: To create a self-validating system, your experimental design must include multiple analytical endpoints:

    • HPLC/LC-MS: To track the parent compound.

    • TOC Analyzer: To measure mineralization.

    • Ion Chromatography (IC): To measure the release of inorganic ions like chloride (Cl⁻), which provides stoichiometric evidence of dechlorination.[14][16]

Section 3: Experimental Protocols

Protocol 1: Aerobic Soil Degradation Study (Based on OECD 307)

This protocol outlines a standard lab procedure to assess the aerobic degradation of 4-Chloro-3,5-dimethylpicolinic acid in soil.

  • Soil Preparation:

    • Collect fresh soil and pass it through a 2 mm sieve to remove large particles.

    • Adjust the moisture content to 40-60% of its maximum water holding capacity.

    • Pre-incubate the soil in the dark at 20-25°C for 7 days to allow the microbial community to stabilize.

  • Spiking and Incubation:

    • Prepare a stock solution of 4-Chloro-3,5-dimethylpicolinic acid in a suitable solvent (e.g., methanol or water).

    • Add the stock solution to the pre-incubated soil to achieve the desired final concentration. Ensure the volume of the solvent is minimal to avoid affecting microbial activity. Allow the solvent to evaporate in a fume hood.

    • Thoroughly mix the spiked soil for homogeneity.

    • Divide the soil into multiple microcosms (e.g., glass jars). Include a parallel set for sterile controls (autoclave the soil twice before spiking).

    • Incubate the microcosms in the dark at a constant temperature (e.g., 22°C). The headspace should be open to the air or loosely covered to ensure aerobic conditions.

  • Sampling and Extraction:

    • At predetermined time points (e.g., 0, 1, 3, 7, 14, 30, 60 days), sacrifice triplicate microcosms from both the test and sterile sets.

    • Extract a subsample of soil (e.g., 10 g) with a suitable solvent mixture (e.g., acetonitrile/water). The choice of solvent should be optimized for extraction efficiency.

    • Shake the soil-solvent slurry vigorously (e.g., 30 minutes on a mechanical shaker).

    • Centrifuge the slurry and collect the supernatant.

    • Filter the supernatant through a 0.22 µm filter before analysis.

  • Analysis:

    • Analyze the extracts by HPLC-UV or LC-MS/MS to determine the concentration of the parent compound.

    • Calculate the degradation half-life (DT₅₀) using appropriate kinetic models (e.g., first-order kinetics).[5]

Protocol 2: HPLC-UV Method for Quantification

This protocol provides a starting point for a reverse-phase HPLC method suitable for quantifying 4-Chloro-3,5-dimethylpicolinic acid.

  • Instrumentation: HPLC system with a UV/DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    15.0 10 90
    17.0 10 90
    17.1 90 10

    | 20.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the absorbance maximum of the compound (e.g., determined by DAD, likely around 280 nm).

  • Quantification: Prepare a calibration curve using external standards of known concentrations.

Causality Note: Formic acid is used as a mobile phase modifier to ensure consistent ionization and good peak shape for the acidic analyte. It is also volatile, making this method directly transferable to LC-MS applications.[10][11]

Section 4: Data Presentation & Visualization

Proposed Degradation Pathway (AOP)

G A {4-Chloro-3,5-dimethylpicolinic acid | C₈H₈ClNO₂} B {Hydroxylated Intermediate | C₈H₈ClNO₃ | (Loss of Cl⁻, addition of OH⁻)} A->B + •OH - Cl⁻ C {Quinone-like structures | (Further oxidation)} B->C + •OH D {Ring-Opened Products | (e.g., Aliphatic acids)} C->D Ring Cleavage E {Mineralization | CO₂, H₂O, Cl⁻} D->E Final Oxidation

Summary of Analytical Method Parameters
ParameterHPLC-UVLC-MS/MS
Column C18 Reverse PhaseC18 Reverse Phase (UPLC for speed)
Mobile Phase Acetonitrile / Water + AcidAcetonitrile / Water + Volatile Acid (Formic)
Ionization N/AElectrospray (ESI), Negative Mode
Detection UV/DAD (e.g., 280 nm)Triple Quadrupole (TQ) or Orbitrap
Mode QuantificationIdentification & Quantification
Primary Use Tracking parent compound decayIdentifying DPs, high-sensitivity quantification

Section 5: References

  • Degradation of 4-Chloro-3,5-Dimethylphenol by a Heterogeneous Fenton-Like Reaction Using Nanoscale Zero-Valent Iron Catalysts. PMC. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Degradation of four pesticides in five urban landscape soils: human and environmental health risk assessment. PMC. [Link]

  • Separation of 4-Chloro-3,5-dimethylphenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN. PubMed. [Link]

  • Degradation of the biocide 4-chloro-3,5-dimethylphenol in aqueous medium with ozone in combination with ultraviolet irradiation: Operating conditions influence and mechanism. ResearchGate. [Link]

  • (PDF) Degradation of 4-Chloro-3,5-Dimethylphenol by a Heterogeneous Fenton-Like Reaction Using Nanoscale Zero-Valent Iron Catalysts. ResearchGate. [Link]

  • Degradation of the Biocide 4-chloro-3,5-dimethylphenol in Aqueous Medium With Ozone in Combination With Ultraviolet Irradiation: Operating Conditions Influence and Mechanism. PubMed. [Link]

  • Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN. PMC. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

  • Analytical methods based on transformations with hydrochloric acid. PubMed. [Link]

  • Response of Biochemical Properties in Agricultural Soils Polluted with 4-Chloro-2-methylphenoxyacetic Acid (MCPA) under Severe Drought Conditions. MDPI. [Link]

  • Mass Spectrometry Fragmentation Part 1. YouTube. [Link]

  • Hydroxyl radical initiated photodegradation of 4-chloro-3,5-dinitrobenzoic acid in aqueous solution. ResearchGate. [Link]

  • Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. americanpharmaceuticalreview.com. [Link]

  • Microbial degradation of 3-chloropropionic acid. Griffith Research Online. [Link]

  • Reduced Degradation of the Herbicide 4-Chloro-2-Methylphenoxyacetic Acid (MCPA) in Soil Induced by the Fungicide Mixture Mancozeb, Metalaxyl-M, and Chlorothalonil Used in Tank Mixtures and Spray Series. MDPI. [Link]

  • Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites. MDPI. [Link]

  • Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp.. Applied Ecology and Environmental Research. [Link]

  • ROS reevaluation for degradation of 4-chloro-3,5-dimethylphenol (PCMX) by UV and UV/persulfate processes in the water: Kinetics, mechanism, DFT studies and toxicity evolution. ResearchGate. [Link]

  • Natural Formation and Degradation of Chloroacetic Acids and Volatile Organochlorines in Forest Soil--Challenges to Understanding. PubMed. [Link]

  • In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. NIH. [Link]

  • Mass spectrometry A-level Fragmentation of organic molecules. YouTube. [Link]

  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. Google Patents.

  • Separation of Acetic acid, [(4-chloro-2,5-dimethylphenyl)thio]- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • (PDF) A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Dosage for Picolinic Acid-Based Herbicides in Plant Bioassays

A Senior Application Scientist's Guide for Researchers This guide provides a comprehensive framework for optimizing the dosage of picolinic acid-based synthetic auxin herbicides in plant bioassays. While you have inquire...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

This guide provides a comprehensive framework for optimizing the dosage of picolinic acid-based synthetic auxin herbicides in plant bioassays. While you have inquired specifically about 4-Chloro-3,5-dimethylpicolinic acid , it is important to note that this specific compound is not widely documented in peer-reviewed literature as a commercialized or extensively studied herbicide. However, it belongs to the picolinic acid chemical family, a significant class of synthetic auxin herbicides.[1][2]

Therefore, this document leverages the extensive research on well-characterized picolinic acid herbicides, such as picloram , to provide a robust and scientifically grounded methodology. The principles, protocols, and troubleshooting advice presented here are directly applicable to novel picolinic acid derivatives like 4-Chloro-3,5-dimethylpicolinic acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for picolinic acid-based herbicides?

Picolinic acid herbicides are classified as synthetic auxins or "auxin mimics."[3] They disrupt plant growth by binding to auxin receptors, primarily the TIR1/AFB family of F-box proteins.[2][4] This binding leads to the degradation of Aux/IAA transcriptional repressor proteins, causing an overstimulation of auxin-responsive genes. The result is uncontrolled and disorganized cell division and elongation, ultimately leading to vascular tissue destruction and plant death.[3]

Q2: Why is dosage optimization crucial for plant bioassays?

Dosage optimization is critical for several reasons:

  • Determining Bioactivity: To establish the concentration range at which the compound exhibits herbicidal effects.

  • Calculating Efficacy Metrics: To determine key parameters like the EC50 (half-maximal effective concentration) or GR50 (dose causing 50% growth reduction).[5]

  • Avoiding Phytotoxicity Artifacts: Excessively high concentrations can cause rapid cell death that may not reflect the specific mode of action, while concentrations that are too low may show no effect.

  • Ensuring Reproducibility: Standardized, optimized dosages are essential for comparing results across different experiments and laboratories.

Q3: Which plant species are suitable for bioassays with synthetic auxins?

Sensitive broadleaf species are ideal for these bioassays. Commonly used species include:

  • Tomato (Solanum lycopersicum) : Highly sensitive to synthetic auxins, showing distinct symptoms like epinasty (downward bending of petioles).[6]

  • Cotton (Gossypium hirsutum) : Another sensitive species often used in volatility and drift studies.[6]

  • Legumes (e.g., Pea, Soybean) : Species like pea (Pisum sativum) are used in classic auxin bioassays, such as the straight growth test.[7]

  • Arabidopsis thaliana : A model organism with well-characterized genetics, making it excellent for mechanistic studies.[2][4]

Q4: What are the typical symptoms of picolinic acid herbicide injury in sensitive plants?

Symptoms are characteristic of auxin overdose and include:

  • Epinasty : Twisting and downward curvature of stems and petioles.[8]

  • Leaf Malformations : Cupping, crinkling, strapping (narrowing), or twisting of leaves.

  • Stunted Growth : Inhibition of root and shoot elongation.

  • Chlorosis : Yellowing of new growth, which can progress to older tissues.[8]

  • Stem Swelling and Cracking .[9]

Section 2: Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 4-Chloro-3,5-dimethylpicolinic Acid

Rationale: Accurate preparation of a concentrated stock solution is the foundation of reliable dose-response experiments. Using a solvent like DMSO ensures the compound, which may have low aqueous solubility, is fully dissolved before serial dilution.

Materials:

  • 4-Chloro-3,5-dimethylpicolinic acid (MW: 185.61 g/mol )

  • Dimethyl sulfoxide (DMSO), biotechnology grade

  • Sterile, amber glass vial

  • Calibrated analytical balance

  • Pipettes and sterile tips

  • Volumetric flasks

Procedure:

  • Calculate Required Mass: To prepare 10 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.010 L x 185.61 g/mol = 0.01856 g (or 18.56 mg)

  • Weigh Compound: Accurately weigh 18.56 mg of 4-Chloro-3,5-dimethylpicolinic acid and transfer it to a 10 mL volumetric flask.

  • Dissolve in Solvent: Add approximately 7-8 mL of DMSO to the flask. Agitate gently or use a vortex mixer until the solid is completely dissolved.

  • Bring to Volume: Carefully add DMSO to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Store Properly: Cap the flask and invert several times to ensure a homogenous solution. Transfer to a labeled, sterile amber vial for storage. Store at -20°C for long-term stability.

Protocol 2: Root Elongation Bioassay in Arabidopsis thaliana

Rationale: The inhibition of primary root growth is a highly sensitive and quantifiable parameter for assessing the bioactivity of auxin-like compounds.[5] This protocol allows for the precise determination of dose-dependent effects.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Square Petri plates (100x100 mm)

  • Murashige and Skoog (MS) medium, including vitamins

  • Sucrose

  • Phytagel or plant agar

  • 10 mM stock solution of the test compound

  • Sterilization solution (e.g., 70% ethanol, 1% sodium hypochlorite)

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Remove ethanol and add 1 mL of 1% sodium hypochlorite. Agitate for 10 minutes.

    • Wash seeds 4-5 times with sterile water.

    • Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

  • Plate Preparation:

    • Prepare MS medium according to the manufacturer's instructions (typically includes 1-3% sucrose). Adjust pH to 5.7-5.8.

    • Add a gelling agent (e.g., 0.8% agar) and autoclave.

    • Allow the medium to cool to ~50-60°C.

    • Add the test compound from the stock solution to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 nM). Also, add an equivalent amount of DMSO to the control (0 nM) plate.

    • Pour the medium into sterile square Petri plates and allow them to solidify.

  • Seed Plating and Incubation:

    • Pipette the stratified seeds in a straight line onto the surface of the agar, approximately 1 cm from the top of the plate.

    • Seal the plates with breathable tape.

    • Place the plates vertically in a growth chamber (e.g., 22°C, 16h light/8h dark cycle).

  • Data Collection:

    • After 5-7 days of growth, remove the plates.

    • Scan the plates to create a high-resolution image.

    • Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling.

Section 3: Dosage Optimization Workflow

Optimizing the dosage is a systematic process that begins with a broad range-finding experiment, followed by a definitive experiment with a narrower range of concentrations.

Workflow Diagram

DosageOptimizationWorkflow cluster_0 Phase 1: Range-Finding Study cluster_1 Phase 2: Definitive Dose-Response Study cluster_2 Phase 3: Data Analysis A Define Broad Concentration Range (e.g., 1 nM to 100 µM) Logarithmic scale (1, 10, 100 nM...) B Conduct Pilot Bioassay (e.g., Root Elongation) A->B C Observe Phenotypic Effects (No effect vs. Severe Inhibition/Toxicity) B->C D Select Narrower Concentration Range (5-7 points around estimated EC50) C->D Inform Concentration Selection E Perform Replicated Bioassay (n ≥ 3) D->E F Quantify Response (e.g., Measure root length, biomass) E->F G Plot Dose-Response Curve (Response vs. log[Concentration]) F->G H Calculate EC50/GR50 (Non-linear regression) G->H I Determine Optimal Dosage Range (For future experiments) H->I TroubleshootingWorkflow Start Inconsistent or Unexpected Results? Q1 Are Control Plants Healthy? Start->Q1 Q2 Is there High Variability Between Replicates? Q1->Q2 Yes Sol1 Check for Solvent Toxicity Review Growth Conditions Test for Media Contamination Q1->Sol1 No Q3 No Dose-Response Effect Observed? Q2->Q3 No Sol2 Refine Application Technique Increase Replicate Number Check Seed Viability/Source Q2->Sol2 Yes Sol3 Verify Stock Solution Concentration Expand Dosage Range (Higher & Lower) Check Compound Stability Q3->Sol3 Yes End Problem Resolved Q3->End No Sol1->End Sol2->End Sol3->End

Caption: Decision tree for troubleshooting common bioassay issues.

Section 5: Data Interpretation and Presentation

After collecting your measurements, the data should be processed to generate a dose-response curve.

  • Normalize Data: Express the response (e.g., root length) as a percentage of the control.

    • % of Control = (Measurement of Treated Plant / Average Measurement of Control Plants) x 100

  • Plot the Data: Create a scatter plot with the herbicide concentration on the x-axis (using a logarithmic scale) and the normalized response on the y-axis.

  • Perform Regression Analysis: Use a statistical software package (e.g., GraphPad Prism, R) to fit a non-linear regression model to your data. A four-parameter logistic curve is commonly used for dose-response analysis. [10]4. Determine EC50/GR50: The model will calculate the EC50 or GR50 value, which is the concentration of the herbicide that causes a 50% reduction in the measured response.

Sample Data Table
Concentration (nM)log[Concentration]Avg. Root Length (mm)Std. Deviation% of Control
0 (Control)-25.22.1100%
0.1-124.82.598%
1022.11.988%
10113.51.554%
10025.80.923%
100032.10.58%

References

  • Yang, S., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules. Available at: [Link]

  • Perez, L. J., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science. Available at: [Link]

  • Feng, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. Available at: [Link]

  • Liu, X., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Everman, W. J., et al. (2021). Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops. Weed Technology. Available at: [Link]

  • ResearchGate. (n.d.). Structures of various picolinic acid auxin herbicides and... ResearchGate. Available at: [Link]

  • PubMed. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. PubMed. Available at: [Link]

  • ASA, CSSA, and SSSA Meetings. (2013). Biological Assay Techniques for Detecting Root Leakage of Auxin Mimic Herbicides. ASA, CSSA, and SSSA International Annual Meetings. Available at: [Link]

  • Weed Science Society of America. (2020). Research explores factors influencing soybean injury by synthetic auxin herbicides. EurekAlert!. Available at: [Link]

  • Simon, S., & Petrášek, J. (2011). Auxin signaling: a big question to be addressed by small molecules. Journal of Experimental Botany. Available at: [Link]

  • Cambridge University Press. (2017). Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops. Weed Technology. Available at: [Link]

  • Anderson, G. W., & McKinley, J. (1983). Bioassay of Benazolin for Auxin Activity Using the Pea (Pisum sativum) Straight Growth Test. Weed Science. Available at: [Link]

  • University of California Agriculture and Natural Resources. (n.d.). Synthetic Auxins. Herbicide Symptoms. Available at: [Link]

  • Richardson, B., et al. (2012). Generic dose response curves for predicting effects of herbicides on weeds or sensitive plant species. New Zealand Journal of Forestry Science. Available at: [Link]

Sources

Optimization

Identifying phytotoxicity symptoms of 4-Chloro-3,5-dimethylpicolinic acid

Last Updated: January 14, 2026 Introduction: Understanding the Context of 4-Chloro-3,5-dimethylpicolinic Acid Welcome to the technical support guide for identifying phytotoxicity related to 4-Chloro-3,5-dimethylpicolinic...

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 14, 2026

Introduction: Understanding the Context of 4-Chloro-3,5-dimethylpicolinic Acid

Welcome to the technical support guide for identifying phytotoxicity related to 4-Chloro-3,5-dimethylpicolinic acid. While specific toxicological data for this exact compound is not extensively published, its chemical structure places it within the pyridine carboxylic acid family. This family is a well-established class of synthetic auxin herbicides (WSSA/HRAC Group 4/O). Therefore, this guide is built upon the robust and predictable mechanism of action for this herbicide group.

Synthetic auxins function by mimicking the plant's natural growth hormone, indole-3-acetic acid (IAA), but they resist the normal metabolic breakdown processes. This leads to a hormonal imbalance, causing uncontrolled and disorganized cell division, growth, and ultimately, plant death in susceptible species, which are primarily broadleaf plants.[1][2][3] The symptoms described herein are characteristic of this mode of action and provide a reliable diagnostic framework for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the very first symptoms I should expect to see after application, and how quickly do they appear?

A: The initial symptoms of synthetic auxin phytotoxicity are rapid and typically visible on new growth, stems, and petioles within hours to 48 hours of exposure.[2][4] Expect to see epinasty, which is the twisting, bending, and downward curling of stems and leaf petioles.[4] This occurs because the herbicide stimulates abnormal cell elongation on the upper side of these tissues.

Q2: My plant's leaves are cupped and distorted. Is this a definitive sign of 4-Chloro-3,5-dimethylpicolinic acid exposure?

A: Leaf cupping, curling, crinkling, and strapping (where leaves become long and narrow with parallel veins) are classic symptoms of synthetic auxin injury.[2][4] While highly indicative, these symptoms can occasionally be confused with damage from certain piercing-sucking insects or other herbicide groups like ALS inhibitors.[4][5] However, the combination of leaf malformation with systemic twisting of stems and petioles strongly points towards a synthetic auxin herbicide.[4]

Q3: I applied the compound via a soil drench. What symptoms should I look for in the roots?

A: While foliar symptoms are more commonly reported, root absorption is a known pathway.[4] High concentrations can lead to the inhibition of root growth, root dwarfing, or the proliferation of abnormal, adventitious roots near the soil line.[1][3][5] This compromised root system will lead to secondary symptoms in the shoots, such as stunting and wilting.

Q4: How can I differentiate these phytotoxicity symptoms from a nutrient deficiency or disease?

A: The key differentiator is the pattern and nature of the symptoms. Herbicide injury from a direct application or drift event often appears suddenly and is related to the timing of the application.[6][7] The symptoms, particularly the epinastic twisting, are unique to this mode of action.[4] Unlike a spreading disease, phytotoxicity will not be infectious and new, unaffected growth may eventually appear if the dose was sublethal.[7] Nutrient deficiencies typically present as more uniform chlorosis or discoloration patterns without the severe growth distortion.

Q5: My grass-type/monocot species (e.g., corn, wheat) are not showing symptoms, but my broadleaf plants are severely affected. Is this expected?

A: Yes, this is the expected selectivity. Synthetic auxin herbicides are primarily effective on broadleaf (dicotyledonous) species.[3][5] Monocots like grasses have a different vascular structure and metabolic processes that generally make them tolerant to this class of herbicides, which is why they are widely used for broadleaf weed control in cereal crops.[1][3]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing Unintended Contamination or Drift

This guide addresses scenarios where symptoms appear on non-target or control plants, suggesting accidental exposure.

Issue: Control plants or adjacent, untreated experimental plants exhibit classic synthetic auxin symptoms (leaf cupping, stem twisting).

Causality: This points to two primary causes: spray drift during application or equipment contamination. Vapor drift is also a possibility with more volatile formulations, though less common in controlled environments.[4][8] Minute quantities of synthetic auxins can cause significant injury to sensitive plants.[8]

Troubleshooting Steps:

  • Review Application Records: Check the time and environmental conditions of the last application. Were fans running? Was there significant air movement between experimental zones?

  • Inspect Equipment: Was the sprayer or watering can used for the herbicide also used for applying other substances (fertilizer, water) to control plants? Synthetic auxins bind strongly to plastics and require thorough decontamination.

  • Map Symptom Severity: Observe the pattern of injury. Symptoms are often most severe on plants closest to the source of drift and diminish with distance.[7] This spatial gradient is a strong indicator.

  • Implement a Bioassay: If soil or potting media contamination is suspected, a simple bioassay can confirm the presence of herbicidal residues. (See Experimental Protocol 2).

Guide 2: Differentiating from Other Stressors

This guide helps distinguish synthetic auxin symptoms from other common experimental plant health issues.

Issue: Plants show distorted or abnormal growth, but the cause is uncertain.

Causality: Plant stress can manifest in numerous ways. It's critical to systematically rule out other factors before concluding phytotoxicity.

Symptom Synthetic Auxin (e.g., 4-Chloro-3,5-dimethylpicolinic acid) ALS Inhibitor Herbicides Insect Damage (e.g., Aphids) Viral Infection
Primary Sign Epinastic twisting of stems and petioles is prominent.[4]Stunting and chlorosis (yellowing) of new growth; reddish veins may appear.[5]Pests are physically present (check undersides of leaves); may see honeydew.Mosaic patterns, ringspots, or mottling on leaves; often no twisting.
Leaf Shape Cupping, strapping, crinkling, malformation.[2]Leaves may cup, but without the characteristic twisting of the whole plant.[4]Leaf curling and distortion, but typically localized to feeding sites.Leaf shape can be distorted, but often accompanied by color breaks.
Progression Symptoms appear rapidly (hours to days) after exposure.[2]Symptoms are slower to appear (1-4 weeks).[5]Damage increases as the pest population grows.Symptoms spread through the plant and potentially to others over time.
Systemic Nature Symptoms are systemic, affecting new growth throughout the plant.[4]Systemic, with symptoms accumulating in meristematic regions.[5]Often localized, but can become widespread with heavy infestation.Systemic.

Experimental Protocols & Visualizations

Protocol 1: Systematic Visual Assessment of Phytotoxicity

Objective: To standardize the observation and scoring of symptoms to ensure data consistency.

Methodology:

  • Establish a Timeline: Begin observations before application (T=0) and continue at regular intervals (e.g., 6 hours, 24 hours, 48 hours, 7 days, 14 days).

  • Use Control Plants: Always compare treated plants to untreated control plants of the same species, age, and condition.[6]

  • Segment the Plant: Visually inspect and score different parts of the plant independently:

    • Apical Meristem (Newest Growth): Note any twisting, stunting, or chlorosis.

    • Young Leaves: Look for cupping, crinkling, strapping, and epinasty of the petiole.

    • Mature Leaves: Note any changes, though symptoms are usually less severe than on new growth.

    • Stems/Petioles: Check for twisting, bending, swelling, or brittleness.

  • Use a Scoring System: Quantify the injury using a 0-10 scale, where 0 = no visible effect and 10 = complete plant death. This allows for quantitative comparison between treatments.

  • Document with Photographs: Take high-quality photos of the whole plant and close-ups of specific symptoms at each time point.

Diagram: Synthetic Auxin Herbicide Mode of Action

This diagram illustrates the disruptive process initiated by synthetic auxin herbicides in susceptible plants.

Synthetic Auxin Mode of Action Herbicide Synthetic Auxin (e.g., 4-Chloro-3,5-dimethylpicolinic acid) Uptake Absorption by Foliage and Roots Herbicide->Uptake Translocation Translocation to Meristematic Tissues Uptake->Translocation Receptor Binds to Auxin Receptor Proteins Translocation->Receptor Gene Alters Gene Expression (Uncontrolled Transcription) Receptor->Gene Imbalance Hormonal Imbalance (Ethylene Production, ABA effects) Gene->Imbalance Growth Uncontrolled, Disorganized Cell Division & Elongation Imbalance->Growth Symptoms Visible Symptoms: Epinasty, Cupping, Swelling Growth->Symptoms Death Vascular Tissue Damage, Metabolic Disruption & Plant Death Symptoms->Death

Caption: Mode of Action for Synthetic Auxin Herbicides.

Protocol 2: Confirmatory Bioassay for Herbicidal Residue

Objective: To determine if soil, potting media, or compost contains biologically active residues of a synthetic auxin herbicide.[8]

Materials:

  • Suspect soil/media samples.

  • Clean, uncontaminated soil/media for control.

  • Small pots or containers (at least 3 per sample).

  • Seeds of a highly sensitive indicator species (e.g., tomato, pea, bean).

  • Growth chamber or greenhouse with suitable growing conditions.

Methodology:

  • Sample Collection: Collect soil from the upper 2-3 inches of the suspect area. Also, collect a separate, uncontaminated soil sample to serve as a negative control.[8]

  • Potting: Fill at least three replicate pots with the suspect soil and three with the control soil.

  • Sowing: Plant 3-4 seeds of the indicator species in each pot at the appropriate depth.

  • Incubation: Place all pots in a growth chamber or greenhouse. Ensure all pots receive identical light, water, and temperature to maintain consistent growing conditions.[8]

  • Observation: Monitor the pots for 14-21 days. Observe the germination rate and, more importantly, the development of the seedlings.

  • Analysis:

    • Control Soil: Seedlings should emerge and grow normally.

    • Suspect Soil: If active herbicide residue is present, you will observe poor germination or the emergence of seedlings that quickly develop classic synthetic auxin injury symptoms: severe twisting of the stem (hypocotyl) and malformed, cupped, or strapped cotyledons and true leaves.

Diagram: Troubleshooting Experimental Phytotoxicity

This workflow provides a logical path to diagnose the cause of unexpected phytotoxicity in an experimental setting.

Phytotoxicity Troubleshooting Workflow Start Symptom Observed: Distorted Plant Growth CheckPattern Are symptoms systemic? (e.g., twisting, cupping on new growth) Start->CheckPattern CheckControls Are control plants affected? CheckPattern->CheckControls Yes Localized Localized Damage (e.g., spots, single leaf) CheckPattern->Localized No Contamination High Likelihood of Contamination or Drift CheckControls->Contamination Yes Expected Symptom is Likely a Direct Effect of Treatment CheckControls->Expected No Investigate Investigate Source: - Sprayer Contamination - Airflow/Drift - Soil Contamination Contamination->Investigate Bioassay Perform Soil Bioassay (See Protocol 2) Investigate->Bioassay Document Proceed with Systematic Visual Assessment (Protocol 1) Expected->Document Compare Compare symptoms to other herbicide groups & stressors (See Guide 2) Expected->Compare OtherFactors Consider Other Factors: - Other Chemical Splash - Physical Damage - Foliar Disease Localized->OtherFactors

Caption: A decision tree for troubleshooting phytotoxicity.

References

  • Title: Herbicide mode of actions and symptoms of plant injury by herbicides: Plant growth regulator herbicides (synthetic auxins) | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthetic Auxins | Herbicide Symptoms Source: UC Agriculture and Natural Resources URL: [Link]

  • Title: Synthetic Auxins Source: NC State Extension Publications URL: [Link]

  • Title: Herbicide Site of Action and Injury Symptoms Source: University of Illinois Urbana-Champaign Extension URL: [Link]

  • Title: Herbicide Mode of Actions and Symptoms of Plant Injury by Herbicides: Plant Growth Regulator Herbicides (Synthetic Auxins) Source: ProQuest URL: [Link]

  • Title: Herbicide Bioassay Study Guide Source: Analyzeseeds URL: [Link]

  • Title: Managing Pests in Gardens: Herbicide phytotoxicity Source: UC IPM URL: [Link]

  • Title: Recognizing and Preventing Phytotoxicity Source: e-GRO URL: [Link]

  • Title: How to Test Herbicides at Forest Tree Nurseries Source: USDA Forest Service URL: [Link]

  • Title: Prevent Phytotoxicity: Check Real-Time Spray Safety Source: Agrio URL: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis and Purification of 4-Chloro-3,5-dimethylpicolinic Acid

Welcome to the technical support center for the synthesis and purification of 4-Chloro-3,5-dimethylpicolinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Chloro-3,5-dimethylpicolinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, ensuring you can achieve your desired product with high purity and yield. Our approach is grounded in established chemical principles and field-proven insights to empower you with the knowledge to overcome experimental hurdles.

I. Synthetic Strategy and Key Challenges

The synthesis of 4-Chloro-3,5-dimethylpicolinic acid is a multi-step process that requires careful control over reaction conditions to minimize impurity formation. A common and logical synthetic route, which we will address in this guide, involves three key transformations:

  • Oxidation: Conversion of the starting material, 3,5-lutidine, to 3,5-dimethylpicolinic acid.

  • N-Oxidation: Formation of 3,5-dimethylpicolinic acid N-oxide.

  • Chlorination: Introduction of the chlorine atom at the 4-position to yield the final product.

Each of these steps presents unique purification challenges, from separating the product from unreacted starting materials and inorganic byproducts to dealing with regioisomers and other side-products.

Diagram of the Proposed Synthetic Workflow

Synthetic_Workflow Start 3,5-Lutidine Step1 Oxidation (e.g., KMnO4) Start->Step1 Intermediate1 3,5-Dimethylpicolinic Acid Step1->Intermediate1 Step2 N-Oxidation (e.g., H2O2/AcOH) Intermediate1->Step2 Intermediate2 3,5-Dimethylpicolinic Acid N-Oxide Step2->Intermediate2 Step3 Chlorination (e.g., POCl3 or SOCl2) Intermediate2->Step3 End 4-Chloro-3,5-dimethylpicolinic Acid Step3->End

Caption: Proposed synthetic route for 4-Chloro-3,5-dimethylpicolinic acid.

II. Troubleshooting Guide and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Oxidation of 3,5-Lutidine

The oxidation of the methyl group at the 2-position of 3,5-lutidine to a carboxylic acid is the critical first step. A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO₄)[1][2].

Q1: My oxidation reaction with KMnO₄ is sluggish, and I have a low conversion of 3,5-lutidine. What can I do?

A1:

  • Temperature Control: Ensure the reaction is maintained at an appropriate temperature. While the oxidation can proceed at elevated temperatures, starting at a moderate temperature (e.g., 60-70 °C) and then gradually increasing it may improve control and prevent side reactions.

  • pH of the Medium: The oxidation of alkylpyridines with permanganate can be sensitive to pH. Performing the reaction in a neutral or slightly alkaline aqueous medium is often effective.

  • Incremental Addition of Oxidant: Instead of adding all the KMnO₄ at once, a portion-wise addition can help maintain a manageable reaction rate and prevent localized overheating, which can lead to degradation of the starting material and product.

  • Stirring Efficiency: Ensure vigorous stirring to maintain a good dispersion of the reactants, especially as manganese dioxide (MnO₂) precipitates. Inadequate stirring can lead to localized "hot spots" and incomplete reaction.

Q2: I'm observing the formation of significant byproducts, and my yield of 3,5-dimethylpicolinic acid is low. What are the likely side reactions?

A2: Over-oxidation is a primary concern. The aromatic ring of pyridine is susceptible to oxidation under harsh conditions, leading to ring-opened products and a decrease in the desired product yield. Additionally, oxidation of both methyl groups can occur, leading to the formation of pyridine-3,5-dicarboxylic acid.

  • Control of Stoichiometry: Carefully control the molar ratio of KMnO₄ to 3,5-lutidine. Using a slight excess of the oxidant is typical, but a large excess should be avoided.

  • Reaction Time: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC). Stopping the reaction once the starting material is consumed can prevent further oxidation of the product.

Q3: How do I effectively remove the manganese dioxide (MnO₂) byproduct after the reaction?

A3: The removal of the fine MnO₂ precipitate can be challenging.

  • Hot Filtration: Filter the reaction mixture while it is still hot. This will keep the desired product in solution and allow for the removal of the insoluble MnO₂. A Celite® or diatomaceous earth filter aid can be beneficial in preventing the fine precipitate from clogging the filter paper.

  • Washing: Thoroughly wash the MnO₂ filter cake with hot water to recover any adsorbed product.

  • Decolorization: The filtrate may still have a brownish tint due to colloidal MnO₂. Treating the filtrate with a small amount of a reducing agent like sodium bisulfite (NaHSO₃) can help to dissolve the remaining MnO₂ as soluble Mn²⁺ salts, which can then be separated from the product during workup.

B. N-Oxidation of 3,5-Dimethylpicolinic Acid

The introduction of the N-oxide functionality is crucial for directing the subsequent chlorination to the 4-position. A common method for this transformation is the use of hydrogen peroxide in acetic acid[3][4].

Q1: My N-oxidation reaction is not going to completion. How can I improve the yield of the N-oxide?

A1:

  • Concentration of Hydrogen Peroxide: The concentration of the hydrogen peroxide solution is critical. Typically, a 30-35% aqueous solution is used. Using a lower concentration may result in a slower reaction.

  • Reaction Temperature and Time: The reaction often requires heating (e.g., 70-80 °C) for several hours. Monitor the reaction progress to determine the optimal reaction time.

  • Catalyst: While not always necessary, the addition of a catalytic amount of a substance like molybdenum trioxide can sometimes accelerate the reaction[4].

Q2: I am concerned about the safety of heating hydrogen peroxide and acetic acid. What precautions should I take?

A2: Heating hydrogen peroxide with organic materials can be hazardous if not properly controlled.

  • Slow Addition: Add the hydrogen peroxide dropwise to the solution of the picolinic acid in acetic acid, especially at the beginning of the reaction, to control the initial exotherm.

  • Temperature Monitoring: Use a reaction setup that allows for careful monitoring and control of the internal temperature. A water or oil bath is recommended for stable heating.

  • Adequate Ventilation: Perform the reaction in a well-ventilated fume hood.

  • Quenching: After the reaction is complete, it is crucial to safely decompose any unreacted hydrogen peroxide. This can be achieved by the careful addition of a reducing agent like sodium sulfite or sodium bisulfite until a negative test with peroxide test strips is obtained.

C. Chlorination of 3,5-Dimethylpicolinic Acid N-Oxide

The final step involves the deoxygenative chlorination to introduce the chlorine atom at the 4-position. Common reagents for this transformation include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂)[5][6][7].

Q1: The chlorination reaction is giving me a mixture of products, including unreacted starting material and potentially other chlorinated isomers. How can I improve the regioselectivity and conversion?

A1: The N-oxide functionality strongly directs chlorination to the 2- and 4-positions[8]. Since the 2-position is already occupied by the carboxylic acid group, the primary product should be the 4-chloro derivative.

  • Reagent and Conditions: Phosphorus oxychloride (POCl₃) is a very effective reagent for this transformation. The reaction is often carried out using POCl₃ as both the reagent and the solvent, typically at reflux temperatures. The use of a catalytic amount of DMF can sometimes facilitate the reaction with SOCl₂[5].

  • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration to drive it to completion. Monitoring by HPLC is recommended.

  • Moisture Control: These chlorinating agents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing the formation of an unexpected byproduct. What could it be?

A2: A potential side reaction is the conversion of the carboxylic acid to an acyl chloride. While this may occur, the acyl chloride is typically hydrolyzed back to the carboxylic acid during the aqueous workup. Another possibility is the formation of the 2-chloro isomer if the N-oxide is not present or is consumed in a side reaction. Incomplete reaction will leave the starting N-oxide.

Q3: The workup of the chlorination reaction is challenging. How should I handle the excess POCl₃?

A3: Quenching excess POCl₃ can be highly exothermic and release HCl gas.

  • Slow and Controlled Quenching: After cooling the reaction mixture, very slowly and carefully add it to crushed ice or ice-cold water with vigorous stirring. This should be done in a fume hood.

  • Neutralization: After the initial quench, the acidic solution needs to be neutralized. This is typically done by the slow addition of a base such as sodium carbonate or sodium hydroxide solution until the pH is in the desired range for product precipitation or extraction. The isoelectric point of the product will be the optimal pH for precipitation.

III. Purification Strategies

Q4: My crude product after synthesis is a dark, oily solid. What is the best way to purify it?

A4: A multi-step purification approach is often necessary.

  • Aqueous Workup and pH Adjustment: After quenching the chlorination reaction, the pH of the aqueous solution should be carefully adjusted. 4-Chloro-3,5-dimethylpicolinic acid is amphoteric, meaning it has both acidic and basic properties. It will be soluble at very low and very high pH. Adjusting the pH to its isoelectric point (typically in the range of 3-5 for picolinic acids) will cause it to precipitate out of the solution. This is a highly effective initial purification step.

  • Recrystallization: This is a powerful technique for purifying crystalline solids[9][10][11]. The key is to find a suitable solvent or solvent system.

Recrystallization Solvent Selection Table

Solvent/SystemRationale & SuitabilityPotential Issues
Ethanol/Water A good starting point. The product should be soluble in hot ethanol and less soluble upon the addition of water.The product may "oil out" if the water is added too quickly or if the solution is cooled too rapidly.
Acetic Acid/Water Acetic acid can be a good solvent for picolinic acids. The addition of water will induce crystallization.Residual acetic acid can be difficult to remove from the final product.
Toluene For less polar impurities, toluene can be effective.The product may have limited solubility even at high temperatures.
Isopropanol A good alternative to ethanol with slightly different solubility characteristics.Similar potential for oiling out as with ethanol/water.

Experimental Protocol: Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4-Chloro-3,5-dimethylpicolinic acid in the minimum amount of the chosen hot solvent (e.g., ethanol).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: If using a solvent pair, slowly add the anti-solvent (e.g., water) to the hot solution until a slight turbidity persists. If using a single solvent, simply allow the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Diagram of the Recrystallization Troubleshooting Workflow

Recrystallization_Troubleshooting Start Crude Product Q1 Does the solid dissolve in the hot solvent? Start->Q1 A1_Yes Cool the solution slowly Q1->A1_Yes Yes A1_No Add more solvent in small portions Q1->A1_No No Q2 Do crystals form upon cooling? A1_Yes->Q2 A1_No->Q1 A2_Yes Isolate crystals by filtration Q2->A2_Yes Yes A2_No Induce crystallization: - Scratch inner wall of the flask - Add a seed crystal - Cool in an ice bath Q2->A2_No No Q3 Does the product 'oil out'? A2_No->Q3 Q3->Q2 No A3_Yes Re-heat to dissolve the oil, then cool more slowly or use a different solvent system Q3->A3_Yes Yes A3_Yes->Q2

Caption: Troubleshooting workflow for the recrystallization of 4-Chloro-3,5-dimethylpicolinic acid.

IV. Purity Assessment

Q5: How can I accurately assess the purity of my final product?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the final compound and for identifying and quantifying impurities[12][13][14]. A reversed-phase method is typically suitable.

Typical HPLC Method Parameters

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Good retention and separation of moderately polar aromatic compounds.
Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric AcidB: Acetonitrile or Methanol with 0.1% AcidThe acid improves peak shape and suppresses ionization of the carboxylic acid.
Gradient A gradient from high aqueous to high organic contentTo elute impurities with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at ~280 nmPicolinic acid derivatives typically have a strong UV absorbance in this region.
Column Temp. 30-40 °CTo ensure reproducible retention times.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying any impurities that may not be visible by HPLC[15][16][17][18]. The ¹H NMR spectrum of the pure product should show distinct signals for the aromatic proton and the two methyl groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

V. References

  • Singer, A. W., & McElvain, S. M. (n.d.). PICOLINIC ACID HYDROCHLORIDE. Organic Syntheses Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Brainly.in. (2019, February 22). How to oxidise single methyl group to carboxylic acid from 3,5 lutidine? Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective chlorination of pyridine N‐oxides under optimized... [Download Scientific Diagram]. Retrieved from [Link]

  • ACS Publications. (n.d.). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2022, April 21). Green Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Notes- Products of the Oxidation of Nitrolutidine and Nitrocollidine. The Journal of Organic Chemistry. Retrieved from [Link]

  • University Name. (n.d.). Recrystallization. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ACS Publications. (n.d.). Notes- Products of the Oxidation of Nitrolutidine and Nitrocollidine. The Journal of Organic Chemistry. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002243). Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Toward an Inherently Safer Alternative for Operating N- oxidation of Alkylpyridines: Effect of N -oxide on Lutidine – Water Phase Separation. Retrieved from [Link]

  • ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Retrieved from [Link]

  • ARKAT USA. (n.d.). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]

  • NIH. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Retrieved from [Link]

  • Google Patents. (n.d.). US2109957A - Preparation of pyridine-carboxylic acids and the like. Retrieved from

  • Google Patents. (n.d.). EP0929523A1 - Preparation of 3,5-lutidine. Retrieved from

  • Google Patents. (n.d.). CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation. Retrieved from

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective chlorination of pyridine N‐oxides under optimized... [Download Scientific Diagram]. Retrieved from [Link]

  • ResearchGate. (n.d.). Deoxygenative chlorination of pyridine N‐oxide. Retrieved from [Link]

  • Google Patents. (n.d.). CA2263912A1 - Preparation of 3,5-lutidine. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University Name. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). EP0929523B1 - Preparation of 3,5-lutidine. Retrieved from

  • Scilit. (n.d.). Kinetics and Mechanism of Oxidation of l‐Histidine by Permanganate Ions in Sulfuric Acid Medium. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide. Retrieved from

  • PubMed. (2023, May 2). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Retrieved from [Link]

  • European Patent Office. (2001, July 25). PREPARATION OF 3,5-LUTIDINE - EP 0929523 B1. Retrieved from [Link]

  • Liu, A. (n.d.). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 4). Deoxychlorination. Retrieved from [Link]

  • ResearchGate. (2025, July 29). Nucleophilic Halogenation of Heterocyclic N‐Oxides: Recent Progress and a Practical Guide. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 15 N-labelled 3,5-dimethylpyridine. Retrieved from [Link]

  • ResearchGate. (2016, June 1). How can I separate the isomers of 2,3-Pyridinedicarboxylic acid (quinolinic acid) by using LC-MS? Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]

  • PubMed. (n.d.). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide. Retrieved from

  • Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Oxidation with Chlorine /Pyridine Complexes. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. Retrieved from

Sources

Optimization

How to increase the aqueous solubility of 4-Chloro-3,5-dimethylpicolinic acid

Welcome to the technical support guide for 4-Chloro-3,5-dimethylpicolinic acid. This document provides in-depth troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-3,5-dimethylpicolinic acid. This document provides in-depth troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)
Q1: Why is 4-Chloro-3,5-dimethylpicolinic acid expected to have limited aqueous solubility?

A1: Understanding the Physicochemical Properties

The aqueous solubility of a molecule is governed by the balance of its hydrophilic (water-loving) and hydrophobic (water-fearing) features. The structure of 4-Chloro-3,5-dimethylpicolinic acid contains several key functional groups that influence its behavior in water.

  • Hydrophilic Moieties: The molecule possesses a carboxylic acid group (-COOH) and a pyridine nitrogen atom. These groups can engage in hydrogen bonding with water and can ionize, which significantly enhances aqueous solubility.

  • Hydrophobic Moieties: The benzene ring core, a chloro (-Cl) substituent, and two methyl (-CH₃) groups are all nonpolar and hydrophobic. These parts of the molecule contribute to a lower affinity for water.

The limited solubility arises because the hydrophobic character of the substituted aromatic ring outweighs the hydrophilic nature of the carboxylic acid and pyridine nitrogen in the molecule's neutral state. To increase solubility, formulation strategies must focus on maximizing the contribution of the hydrophilic groups.

A critical parameter for this is the acid dissociation constant (pKa) . 4-Chloro-3,5-dimethylpicolinic acid is an amphoteric molecule with two potential ionization sites:

  • The carboxylic acid group is acidic and will lose a proton (deprotonate) to form a negatively charged carboxylate ion (-COO⁻). Its pKa is estimated to be in the range of 3-4 .

  • The pyridine nitrogen is weakly basic and can gain a proton (protonate) to form a positively charged pyridinium ion. Its pKa is estimated to be in the range of 1-2 .

At physiological pH (~7.4), the carboxylic acid will be deprotonated (ionized), but in acidic environments (pH < 3), it will be in its neutral, less soluble form.

Q2: What is the most direct and effective method to increase the aqueous solubility of this compound for in-vitro experiments?

A2: pH Adjustment for In-Situ Salt Formation

For ionizable compounds like 4-Chloro-3,5-dimethylpicolinic acid, the most straightforward and powerful method to enhance aqueous solubility is through pH adjustment.[1][] By raising the pH of the aqueous medium, you can deprotonate the carboxylic acid group, converting the neutral molecule into its highly soluble anionic (carboxylate) salt form.

The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation. As a rule of thumb, for every one pH unit above the pKa, the proportion of the soluble, ionized form increases by a factor of 10. For maximal solubility, the pH should be adjusted to at least 2 units above the pKa of the carboxylic acid.

Caption: pH-dependent equilibrium of 4-Chloro-3,5-dimethylpicolinic acid.

This protocol describes how to prepare a stock solution by converting the free acid into its soluble sodium salt in situ.

Materials:

  • 4-Chloro-3,5-dimethylpicolinic acid (MW: 185.61 g/mol )

  • 1 M Sodium Hydroxide (NaOH) solution

  • High-purity water (e.g., Milli-Q®)

  • Calibrated pH meter

  • Volumetric flasks and magnetic stirrer

Procedure:

  • Weigh Compound: Weigh out 1.856 mg of 4-Chloro-3,5-dimethylpicolinic acid for a final 1 mL, 10 mM solution (adjust quantities as needed).

  • Initial Suspension: Add approximately 70% of the final volume of water to a beaker containing the compound. The compound will likely not dissolve and will form a slurry.

  • Titration with Base: While stirring, slowly add the 1 M NaOH solution dropwise. Monitor the pH continuously. As the pH rises above the compound's pKa (~3-4), the solid will begin to dissolve as it converts to the sodium salt.

  • Complete Dissolution: Continue adding base until all the solid has dissolved. The solution should be clear. The target pH should be in the neutral to slightly basic range (e.g., pH 7.0 - 8.0) to ensure the compound remains fully ionized.[3]

  • Final Volume Adjustment: Once dissolved, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of water and add it to the flask to ensure a complete transfer. Adjust the final volume with water.

  • Verification and Storage: Confirm the final pH. Sterilize the solution by filtering through a 0.22 µm filter if required for your application. Store at 4°C or -20°C as appropriate.

Self-Validation:

  • Visual Check: The primary indicator of success is the complete and clear dissolution of the compound.

  • pH Confirmation: The final pH of the solution should be well above the pKa of the carboxylic acid, confirming the presence of the soluble ionized form.

Q3: My application is sensitive to high pH or sodium ions. What are some alternative formulation strategies?

A3: Advanced Formulation Techniques: Co-solvents and Cyclodextrins

When pH adjustment is not viable, other formulation strategies can be employed. The two most common and effective alternatives are the use of co-solvents and cyclodextrins.

A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[4] This makes the environment more favorable for dissolving hydrophobic molecules. This technique is particularly useful for creating concentrated stock solutions that will be diluted into a larger volume of aqueous buffer for the final experiment.

Common Co-solvents for Research Applications

Co-solventTypical Starting ConcentrationAdvantagesConsiderations
DMSO 10-100% (for stock)Excellent solubilizing powerCan be toxic to cells, typically kept <0.5% in final assay[5]
Ethanol 10-50%Biocompatible at low concentrationsCan cause protein precipitation at high concentrations
Propylene Glycol (PG) 10-40%Low toxicity, commonly used in vivoMore viscous than water or ethanol
PEG 400 10-40%Very low toxicity, suitable for in vivoHigh viscosity

Protocol: Co-solvent Solubility Screening

  • Prepare small vials with a fixed amount of 4-Chloro-3,5-dimethylpicolinic acid.

  • Add different co-solvents (or aqueous mixtures) to each vial.

  • Vortex and/or sonicate the vials for a set period (e.g., 30 minutes).

  • Allow the vials to equilibrate (e.g., 24 hours at a controlled temperature).

  • Visually inspect for undissolved solid. For quantitative analysis, filter the saturated solutions and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6] They can encapsulate poorly soluble "guest" molecules, like 4-Chloro-3,5-dimethylpicolinic acid, forming a water-soluble "inclusion complex".[7][8] This masks the hydrophobic parts of the drug from the aqueous environment, significantly increasing its solubility without altering the bulk solution properties like pH.[9]

Caption: Encapsulation of a drug molecule within a cyclodextrin host.

Commonly Used Cyclodextrins

CyclodextrinPropertiesCommon Applications
β-Cyclodextrin (β-CD) Low aqueous solubility, potential for nephrotoxicityLimited use in parenteral formulations
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility, low toxicityWidely used in oral and parenteral formulations
Sulfobutylether-β-CD (SBE-β-CD) Very high aqueous solubility, low toxicity, anionicExcellent for parenteral formulations, can aid solubility of cationic drugs

Protocol: Preparation of Inclusion Complex via Kneading Method [7]

  • Molar Ratio: Determine the desired molar ratio of drug to cyclodextrin (commonly 1:1 or 1:2).

  • Mixing: Place the cyclodextrin (e.g., HP-β-CD) in a mortar. Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to form a paste.

  • Kneading: Add the 4-Chloro-3,5-dimethylpicolinic acid to the paste and knead thoroughly for 30-60 minutes. The mechanical energy forces the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until all the solvent has evaporated.

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder. This powder can then be dissolved in water to prepare an aqueous solution.

Q4: I've managed to dissolve the compound, but it precipitates when I dilute it into my assay buffer. How can I fix this?

A4: Troubleshooting Precipitation and Supersaturation

This is a common issue that occurs when a concentrated stock solution (often in a co-solvent like DMSO) is diluted into an aqueous buffer where the compound's solubility is much lower. The resulting solution is "supersaturated" and thermodynamically unstable, leading to precipitation.

Troubleshooting Strategies:

  • Reduce Final DMSO Concentration: The most common cause is too high a final concentration of the organic co-solvent. Ensure the final concentration of DMSO or other co-solvents in your assay is as low as possible, ideally below 0.5%.[5] This may require making a more concentrated initial stock.

  • Check Buffer pH and Ionic Strength: The pH of your final assay buffer is critical. If the buffer pH is acidic (below the pKa of your compound), it will cause the soluble ionized form to convert back to the insoluble neutral form. Ensure your buffer pH is high enough to maintain ionization (pH > 6).

  • Leverage a Combination Approach: A powerful strategy is to combine methods. For example, prepare your stock solution in a minimal amount of DMSO, and then dilute it into a buffer that has been pH-adjusted and contains a solubilizing excipient like HP-β-CD. The cyclodextrin can help stabilize the supersaturated state and prevent precipitation.

  • Change the Order of Addition: Sometimes, adding the concentrated stock solution to the full volume of vigorously stirring buffer can aid dispersion and prevent localized high concentrations that trigger precipitation.

References
  • Vertex AI Search. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • Vertex AI Search. CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Vertex AI Search.
  • Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Techniques used to Enhance Drug Solubility - Pharmaguddu.
  • Vertex AI Search.
  • Vertex AI Search.
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  • Vertex AI Search. Solubility enhancement techniques: A comprehensive review - WJBPHS.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • Vertex AI Search.
  • Vertex AI Search. Techniques to Enhance Drug Solubility - Labinsights.
  • Vertex AI Search. Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central.
  • Vertex AI Search. Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • Vertex AI Search.
  • Vertex AI Search. 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions.
  • Vertex AI Search. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • Vertex AI Search.
  • Vertex AI Search. Co-solvency and anti-solvent method for the solubility enhancement.

Sources

Troubleshooting

Avoiding experimental artifacts in 4-Chloro-3,5-dimethylpicolinic acid research

Technical Support Center: 4-Chloro-3,5-dimethylpicolinic Acid Research A Guide to Navigating Experimental Complexities and Avoiding Artifacts Welcome to the technical support guide for research involving 4-Chloro-3,5-dim...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-3,5-dimethylpicolinic Acid Research

A Guide to Navigating Experimental Complexities and Avoiding Artifacts

Welcome to the technical support guide for research involving 4-Chloro-3,5-dimethylpicolinic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions, anticipate challenges, and produce robust, reproducible data. This guide is structured as a series of questions and in-depth answers, addressing the common pitfalls and artifacts encountered when working with this and related picolinic acid derivatives.

Section 1: Foundational Compound Management - The First Line of Defense

The integrity of any experiment begins with the compound itself. Issues related to purity, solubility, and stability are the most common sources of artifacts that can derail a research project.

Q1: How can I be certain of the purity and identity of my 4-Chloro-3,5-dimethylpicolinic acid sample before starting my experiments?

A: Verifying the identity and purity of your compound before use is a critical, non-negotiable step. Assuming the information on the supplier's label is sufficient can introduce significant variables. Picolinic acid derivatives are often synthesized in multi-step processes, and residual starting materials, catalysts, or isomeric byproducts can be present.[1][2]

Expert Rationale: An impure compound means you are not only testing your molecule of interest but also a cocktail of unknown substances. These impurities can have their own biological or chemical activities, leading to false positives or negatives. For example, a more lipophilic impurity could have higher cell permeability, or a metal-based catalyst remnant could interfere with enzymatic assays.

Recommended Verification Protocol:

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the compound. For 4-Chloro-3,5-dimethylpicolinic acid (C₈H₈ClNO₂), the expected monoisotopic mass is approximately 185.0243.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the precise chemical structure, including the substitution pattern on the pyridine ring. The presence of unexpected peaks indicates impurities.

  • High-Performance Liquid Chromatography (HPLC-UV/MS): This is the gold standard for quantifying purity. A high-purity sample should exhibit a single, sharp peak at the expected retention time.

Step-by-Step HPLC Protocol for Purity Assessment:

  • Column Selection: Use a high-quality, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% (v/v) Formic Acid in Water.

    • Solvent B: Acetonitrile.

    • Causality: The acidic mobile phase suppresses the deprotonation of the picolinic acid's carboxylic group, preventing interaction with residual silanols on the column and thus reducing peak tailing.[3][4]

  • Gradient Elution: A typical gradient might be: 0-5 min, 50% B; 5-7 min, ramp to 100% B; 7-12 min, hold at 50% B for re-equilibration.[3]

  • Detection: Use a UV detector set to a wavelength where the pyridine ring absorbs (typically ~260-270 nm) and a mass spectrometer to confirm the mass of the eluting peak.

  • Analysis: Integrate the area of all peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. A research-grade compound should be >95% pure, preferably >98%.

Q2: What is the recommended method for dissolving and storing 4-Chloro-3,5-dimethylpicolinic acid to ensure its stability and prevent precipitation in aqueous assay buffers?

A: Improper solubilization is a frequent cause of experimental irreproducibility. 4-Chloro-3,5-dimethylpicolinic acid has limited solubility in aqueous solutions but is more soluble in organic solvents like DMSO and methanol.[5] The key is to prepare a high-concentration stock in an appropriate organic solvent and then perform serial dilutions, while being mindful of the final solvent concentration in your assay.

Expert Rationale: Adding the solid compound directly to an aqueous buffer can result in incomplete dissolution or the formation of micro-precipitates. When you later pipette what you believe is a homogenous solution, you are actually dispensing a variable amount of the compound, leading to inconsistent results. Furthermore, picolinic acids can exhibit pH-dependent solubility; their protonation state influences their ability to stay in solution.[3]

Recommended Solubilization & Storage Workflow:

cluster_prep Stock Preparation cluster_storage Storage cluster_use Experimental Use A 1. Weigh solid 4-Chloro-3,5-dimethylpicolinic acid B 2. Add 100% DMSO to desired concentration (e.g., 10-50 mM) A->B C 3. Vortex/sonicate until fully dissolved B->C D 4. Aliquot into single-use tubes C->D E 5. Store at -20°C or -80°C, protected from light D->E F 6. Thaw a single aliquot E->F G 7. Perform serial dilutions in assay buffer F->G H 8. Ensure final DMSO concentration is low (<0.5%) and consistent across all conditions G->H

Caption: Recommended workflow for compound solubilization and handling.

Solubility Data Summary:

SolventSolubilityRationale & Comments
DMSO GoodRecommended for primary stock solutions. Hygroscopic; store desiccated.
Methanol Slight to Good[5]Can be used, but more volatile than DMSO.
Water Low / PoorNot recommended for initial dissolution. pH-dependent.
Aqueous Buffers Very LowRisk of precipitation, especially at neutral pH and high concentrations.

Self-Validating Check: After preparing your final dilution in assay buffer, centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes. If the compound's activity in the supernatant is lower than in a non-centrifuged sample, it indicates precipitation was occurring.

Section 2: Troubleshooting Analytical Quantification (LC-MS/HPLC)

Accurate quantification is essential for dose-response curves, pharmacokinetic studies, and metabolic analysis. Halogenated picolinic acids can present unique chromatographic challenges.

Q3: My chromatogram shows significant peak tailing for 4-Chloro-3,5-dimethylpicolinic acid on a standard C18 column. What is the cause and how can I achieve a symmetrical peak shape?

A: Peak tailing is a common problem when analyzing acidic compounds like picolinic acids on silica-based columns.[4] The primary cause is the interaction between the negatively charged carboxylate group of your molecule and positively charged or highly active sites on the column's stationary phase, such as residual, un-capped silanol groups (-Si-OH).

Expert Rationale: This secondary interaction causes a portion of the analyte molecules to be retained longer than the bulk, resulting in a "tail" on the backside of the peak. This compromises resolution and leads to inaccurate peak integration and quantification.

Troubleshooting Peak Tailing:

StrategyMechanismImplementation Details
Lower Mobile Phase pH Suppresses analyte ionizationAdd 0.1% formic acid or trifluoroacetic acid (TFA) to both aqueous and organic mobile phases. This protonates the carboxylic acid, neutralizing its charge and minimizing silanol interaction.[3]
Use an End-Capped Column Shields residual silanolsSelect a column specifically designated as "end-capped," where silanols are chemically blocked. This is a highly effective solution.
Increase Buffer Strength Ions compete for active sitesIncreasing the concentration of the buffer salt (e.g., ammonium formate) can help mask the active sites on the stationary phase.
Avoid Overloading Saturates active sitesInjecting too much sample can saturate the column. Try reducing the injection volume or sample concentration.[4]
Q4: How can I improve the accuracy and reproducibility of quantifying this compound in complex biological matrices like plasma or cell lysate?

A: The "gold standard" for accurate quantification in complex samples is the use of a stable isotope-labeled internal standard (SIL-IS).[6] An ideal SIL-IS for your compound would be 4-Chloro-3,5-dimethylpicolinic acid-d₄, where the hydrogens on the pyridine ring are replaced with deuterium.

Expert Rationale: Biological samples introduce variability from matrix effects (ion suppression/enhancement in the MS source) and sample preparation (e.g., incomplete protein precipitation, extraction loss). A SIL-IS behaves almost identically to the analyte through all steps of sample prep and chromatographic separation but is distinguishable by the mass spectrometer due to its mass shift (+4 Da).[6][7] By calculating the ratio of the analyte peak area to the internal standard peak area, you effectively cancel out variability, leading to highly precise and accurate results.[6]

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quant Quantification A Biological Sample (Analyte) B Add fixed amount of Internal Standard (IS) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Injection & Separation C->D E MS Detection (MRM) Monitors transitions for both Analyte and IS D->E F Calculate Peak Area Ratio (Analyte / IS) E->F G Compare Ratio to Calibration Curve F->G H Accurate Concentration G->H

Caption: Principle of quantification using a stable isotope-labeled internal standard.

Protocol: Protein Precipitation for LC-MS Analysis

  • Spiking: To 100 µL of your biological sample (e.g., plasma), add a small volume (e.g., 5-10 µL) of the internal standard solution at a known concentration.

  • Precipitation: Add 300 µL of ice-cold acetonitrile. This volume ratio (3:1) is effective for precipitating most proteins.[6]

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Collection: Carefully transfer the clear supernatant to a new vial for LC-MS analysis.

Section 3: Navigating Potential Biological & Biochemical Artifacts

Observing an effect in a biological assay is only the first step. Ensuring the effect is specific to the intended target is paramount.

Q5: Could 4-Chloro-3,5-dimethylpicolinic acid be acting as a metal chelator in my assay, leading to non-specific inhibition of metalloenzymes?

A: Yes, this is a significant and plausible source of artifacts. The picolinic acid scaffold is a well-known bidentate chelating agent for various metal ions.[1][2] Many enzymes, including kinases, phosphatases, and proteases, rely on metal cofactors (e.g., Mg²⁺, Zn²⁺, Mn²⁺) for their activity. If your compound sequesters these ions from the enzyme's active site, it will appear as an inhibitor, regardless of the intended mechanism of action.

Self-Validating Control Experiment:

  • Establish Baseline Activity: Run your assay with your compound and observe the level of inhibition.

  • Introduce a Strong Chelator: Run the assay again, but this time pre-incubate the assay buffer with a high concentration (e.g., 1-5 mM) of EDTA, a strong, broad-spectrum metal chelator.

  • Test Your Compound Again: Add your compound to the EDTA-containing buffer and measure its activity.

  • Analyze the Outcome:

    • If the inhibitory effect of your compound is significantly reduced or eliminated in the presence of EDTA, it strongly suggests the mechanism involves metal chelation. The EDTA has already sequestered the available metal ions, so your compound can no longer exert this effect.

    • If the inhibition remains the same, the mechanism is likely independent of metal chelation.

cluster_investigation Investigating a Biological Hit A Initial Hit Observed in Primary Assay B Is the effect due to metal chelation? A->B C Run control assay with excess EDTA B->C Test D Is the hit due to compound aggregation? C->D Activity Retained G Artifact Likely: Chelation-based effect. Deprioritize. C->G Activity Lost E Run counterscreen with 0.01% Triton X-100 D->E Test F Result is likely specific. Proceed with validation. E->F Activity Retained H Artifact Likely: Non-specific aggregation. Deprioritize. E->H Activity Lost

Caption: Decision tree for validating a potential biological hit and ruling out common artifacts.

References

  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Retrieved from [Link]

  • Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. DOI: [Link]

  • PubChem. (n.d.). 4-Chloro-3,5-dimethylphenol. Retrieved from [Link]

  • Universal Lab. (2024). The 10 Most Common HPLC Problems and Solutions!. Retrieved from [Link]

  • Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed. Retrieved from [Link]

  • Görög, S., & Herényi, B. (1983). Analytical methods based on transformations with hydrochloric acid. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • Lab-Training. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • European Bioinformatics Institute (EMBL-EBI). (n.d.). 4-chloro-3,5-dimethylphenol (CHEBI:34393). Retrieved from [Link]

  • Zhang, X., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Rebelo, F. I., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Retrieved from [Link]

  • Song, Y., et al. (2009). Degradation of the biocide 4-chloro-3,5-dimethylphenol in aqueous medium with ozone in combination with ultraviolet irradiation: Operating conditions influence and mechanism. ResearchGate. Retrieved from [Link]

  • Kalter, N., et al. (2025). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Molecular Therapy - Nucleic Acids. Retrieved from [Link]

  • Jafar, N. N. (2019). Suzuki Reaction for the Synthesis of New Derivatives of 4-Chloro-3,5-Dimethyl Phenol and their in vitro Antibacterial Screening. ResearchGate. Retrieved from [Link]

  • Google Patents. (2020). CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.
  • Sandau, C. D. (2025). 2-(4-chloro-3-thiophenol)-1,1-dichloroethene (3-SH-DDE) via Newman-Kwart rearrangement - A precursor for synthesis of radiolabeled and unlabeled alkylsulfonyl-DDEs. ResearchGate. Retrieved from [Link]

Sources

Optimization

Addressing stability issues of 4-Chloro-3,5-dimethylpicolinic acid in stock solutions

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for addressing stability issues encountered with 4-Chloro-3,5-dimethylpicolinic...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for addressing stability issues encountered with 4-Chloro-3,5-dimethylpicolinic acid in stock solutions. As Senior Application Scientists, we have designed this guide to move beyond simple instructions, offering deep causal explanations for experimental choices and providing self-validating protocols to ensure the integrity of your results.

Technical Support Guide: 4-Chloro-3,5-dimethylpicolinic Acid

Frequently Asked Questions (FAQs)

This section directly addresses the most common queries we receive regarding the handling and storage of 4-Chloro-3,5-dimethylpicolinic acid.

Q1: What is the recommended solvent for preparing stock solutions of 4-Chloro-3,5-dimethylpicolinic acid?

A1: Dimethyl sulfoxide (DMSO) is the preferred solvent for initial stock solution preparation. 4-Chloro-3,5-dimethylpicolinic acid is known to be slightly soluble in DMSO and methanol[1]. DMSO is a powerful, aprotic solvent capable of dissolving a wide range of organic molecules, making it an excellent choice for achieving a high-concentration, stable stock. For subsequent dilutions into aqueous buffers for biological assays, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.

Q2: My 4-Chloro-3,5-dimethylpicolinic acid powder won't fully dissolve. What should I do?

A2: Incomplete dissolution can lead to inaccurate concentrations. First, confirm you are using a suitable solvent like DMSO. If solubility issues persist, gentle warming (not to exceed 40°C) and vortexing or sonication can aid dissolution. Always ensure the compound is completely dissolved before making aliquots or dilutions. The process of making a standard solution by weighing involves dissolving the substance in a solvent and then adding more solvent until the correct volume is reached[2].

Q3: What are the optimal storage conditions for my stock solution to ensure long-term stability?

A3: To maximize stability and prevent degradation, stock solutions should be stored at -20°C or, for longer-term storage, at -80°C. It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Additionally, store aliquots in amber-colored vials or tubes wrapped in foil to protect the compound from light, as exposure to UV radiation can potentially induce photochemical reactions[3].

Q4: I see precipitation in my stock solution after thawing it. Is it still usable?

A4: Precipitation upon thawing indicates that the compound may have fallen out of solution, a common issue if the storage temperature was not low enough or if the initial concentration was too high. Before use, bring the vial to room temperature and attempt to redissolve the precipitate by vortexing or brief sonication. If the precipitate does not redissolve, the solution's concentration is no longer reliable, and it should be discarded. It is recommended to discard any reagent that shows evidence of precipitation or discoloration[4].

Q5: How can I check if my stored stock solution has degraded?

A5: The most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC)[3]. By comparing the chromatogram of the stored solution to that of a freshly prepared standard, you can quantify the parent compound and detect any new peaks that signify degradation products. A significant decrease in the main peak's area or the appearance of new peaks suggests degradation[3]. For more detailed identification of degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed[5][6].

Troubleshooting Guide: Visual & Analytical Issues

This guide provides a structured approach to diagnosing and resolving common stability problems.

Observed Issue Potential Cause(s) Recommended Action(s)
Cloudiness or Precipitation in Solution 1. Poor solubility in the chosen solvent. 2. Solution concentration is above saturation point. 3. Compound crashed out of solution during storage/freezing.1. Switch to a stronger solvent (e.g., DMSO if using methanol). 2. Prepare a more dilute stock solution. 3. Warm gently and vortex to redissolve before use. If it doesn't redissolve, prepare a fresh stock.
Color Change in Solution (e.g., yellowing) 1. Oxidative degradation. 2. Photodegradation from exposure to light. 3. Contamination.1. Store aliquots under an inert gas (e.g., argon or nitrogen) if oxidation is suspected. 2. Strictly adhere to storage in amber vials or protect from light. 3. Prepare a fresh solution using sterile techniques and high-purity solvents. Discard any reagent showing discoloration[4].
Appearance of New Peaks in HPLC Chromatogram 1. Chemical degradation (e.g., hydrolysis, oxidation). 2. Formation of degradants due to repeated freeze-thaw cycles.1. Confirm the identity of new peaks using LC-MS if possible[3]. 2. Prepare fresh stock solutions and aliquot into single-use volumes to minimize freeze-thaw stress. 3. Review storage conditions (temperature, light exposure)[3].
Inconsistent Experimental Results 1. Inaccurate concentration due to incomplete dissolution. 2. Loss of potency due to compound degradation.1. Ensure complete dissolution during stock preparation using sonication if necessary. 2. Perform a stability check using HPLC (see Protocol 2) to quantify the active compound. 3. Always use freshly prepared dilutions from a validated stock for critical experiments.

Experimental Protocols

These detailed protocols provide standardized procedures for preparing and validating your stock solutions.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a stable, high-concentration stock solution.

Materials:

  • 4-Chloro-3,5-dimethylpicolinic acid (MW: 185.61 g/mol )[1]

  • High-purity, anhydrous DMSO

  • Calibrated analytical balance

  • Class A volumetric flask

  • Vortex mixer and/or sonicator

  • Amber, screw-cap cryovials

Procedure:

  • Calculate Mass: To prepare 10 mL of a 10 mM solution, calculate the required mass: Mass (mg) = 10 mmol/L * 0.010 L * 185.61 g/mol * 1000 mg/g = 18.56 mg

  • Weigh Compound: Accurately weigh approximately 18.56 mg of 4-Chloro-3,5-dimethylpicolinic acid and record the exact weight.

  • Dissolution: Transfer the weighed compound into a 10 mL volumetric flask. Add approximately 8 mL of DMSO.

  • Mix Thoroughly: Cap the flask and vortex until the solid is fully dissolved. If needed, place the flask in a sonicator bath for 5-10 minutes to ensure complete dissolution.

  • Adjust Volume: Once fully dissolved and at room temperature, carefully add DMSO to the 10 mL calibration mark.

  • Final Mix: Invert the capped flask 10-15 times to ensure a homogenous solution.

  • Aliquot and Store: Dispense the stock solution into single-use amber cryovials. Store immediately at -20°C or -80°C, protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This general-purpose method can be used to assess the purity of 4-Chloro-3,5-dimethylpicolinic acid and detect potential degradation products.

Instrumentation & Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm (or as determined by UV scan).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare Standard: Prepare a fresh "time-zero" sample by diluting the newly made stock solution to a working concentration (e.g., 100 µM) in the mobile phase.

  • Prepare Test Sample: Thaw a stored aliquot and dilute it to the same working concentration as the standard.

  • Analysis: Inject both the standard and the test sample into the HPLC system.

  • Data Interpretation:

    • Compare the retention times of the main peak. They should be identical.

    • Compare the peak area of the main peak in the test sample to the standard. A significant decrease (>5-10%) suggests degradation.

    • Examine the chromatogram of the test sample for any new peaks not present in the standard. The presence of new peaks is a direct indication of degradation product formation[3].

Visualization of Key Workflows

To further clarify the processes, the following diagrams outline the recommended workflows.

G cluster_prep Stock Solution Preparation Workflow start Calculate Required Mass weigh Weigh Compound Accurately start->weigh dissolve Transfer to Volumetric Flask & Add Solvent weigh->dissolve mix Vortex / Sonicate Until Dissolved dissolve->mix volume Adjust to Final Volume mix->volume aliquot Aliquot into Single-Use Amber Vials volume->aliquot store Store at -20°C / -80°C, Protected from Light aliquot->store

Caption: Workflow for preparing a stable stock solution.

G cluster_troubleshoot Stability Troubleshooting Logic start Inconsistent Results or Visual Anomaly Observed check_visual Visually Inspect Solution (Precipitate, Color Change?) start->check_visual precipitate Precipitate Observed check_visual->precipitate Yes no_precipitate No Visual Issues check_visual->no_precipitate No redissolve Attempt to Redissolve (Warm, Vortex) precipitate->redissolve success Success? redissolve->success fresh_stock Discard and Prepare Fresh Stock success->fresh_stock No hplc_analysis Perform HPLC Stability Check (Protocol 2) success->hplc_analysis Yes no_precipitate->hplc_analysis degradation Degradation Detected? (New Peaks / Reduced Area) hplc_analysis->degradation degradation->fresh_stock Yes stable Solution is Stable. Review Experimental Procedure. degradation->stable No

Caption: Troubleshooting flowchart for stability issues.

Technical Data Summary

PropertyValueSource
Chemical Name 4-Chloro-3,5-dimethylpicolinic AcidN/A
CAS Number 447461-22-5[1]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
Appearance Pale Beige Solid[1]
Solubility Slightly soluble in DMSO and Methanol[1]

References

  • ThoughtCo. (2019, July 14). How to Prepare Common Acid Solutions. [Link]

  • Protocols Online. (2012, July 14). Making stock acid and base solutions. [Link]

  • The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. [Link]

  • Chemistry LibreTexts. (2019, May 19). 5.2: Solutions and Dilutions. [Link]

  • Wang, Y., et al. (2025). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. Applied and Environmental Microbiology, 89(12), e01358-23. [Link]

  • Ssekajja, S. (2021, September 3). How to prepare solutions(Acid) from stock solution. YouTube. [Link]

  • Mawatari, K., et al. (2012). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Journal of Chromatographic Science, 50(9), 803–808. [Link]

  • Liu, A., et al. (2014). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Journal of Chromatography A, 1359, 296-302. [Link]

  • Midttun, Ø., et al. (2009). Supplementary data on method for analysis of Picolinic acid (Pic). Rapid Communications in Mass Spectrometry, 23(8), 1151-1158. [Link]

  • Song, W., et al. (2013). Degradation of 4-Chloro-3,5-Dimethylphenol by a Heterogeneous Fenton-Like Reaction Using Nanoscale Zero-Valent Iron Catalysts. Environmental Engineering Science, 30(6), 294-301. [Link]

  • Song, W., et al. (2009). Degradation of the biocide 4-chloro-3,5-dimethylphenol in aqueous medium with ozone in combination with ultraviolet irradiation: operating conditions influence and mechanism. Chemosphere, 77(5), 651-657. [Link]

Sources

Troubleshooting

Protocol refinement for achieving reproducible results with 4-Chloro-3,5-dimethylpicolinic acid

Protocol Refinement for Achieving Reproducible Experimental Results Introduction: 4-Chloro-3,5-dimethylpicolinic acid is a substituted pyridine carboxylic acid derivative. Picolinic acids are a class of compounds widely...

Author: BenchChem Technical Support Team. Date: January 2026

Protocol Refinement for Achieving Reproducible Experimental Results

Introduction: 4-Chloro-3,5-dimethylpicolinic acid is a substituted pyridine carboxylic acid derivative. Picolinic acids are a class of compounds widely utilized as versatile ligands for metal ion complexation and are investigated for a range of biomedical applications.[1][2] Their structural and electronic properties allow for the formation of stable complexes with various metal ions, making them valuable in fields from materials science to drug development.[3] However, the very characteristics that make this molecule potent—its reactivity and chelation capabilities—can also introduce variability in experimental results. Achieving reproducibility requires a deep understanding of the compound's properties and meticulous control over experimental parameters.

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their protocols. It is designed to move beyond simple procedural steps, offering insights into the causality behind experimental choices to ensure robust and reliable outcomes.

Section 1: Foundational Knowledge & Best Practices

Before addressing specific problems, it's crucial to establish a baseline of best practices grounded in the physicochemical properties of picolinic acid derivatives.

Compound Integrity: Purity, Storage, and Handling

Inconsistent results often originate from the quality and handling of the starting material.

  • Purity Assessment: The purity of 4-Chloro-3,5-dimethylpicolinic acid should be verified upon receipt of a new batch. Substituents on the pyridine ring can influence crystal packing and intermolecular interactions, potentially leading to different solid-state behaviors between batches.[1][2]

    • Recommended Technique: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for assessing purity. For structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.[2][4]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5] Picolinic acid derivatives can be susceptible to degradation from moisture and excessive heat.

  • Handling: Handle the compound in accordance with good industrial hygiene and safety practices, using appropriate personal protective equipment (PPE), including gloves and safety goggles.[5] Avoid creating dust.[5] The material is incompatible with strong oxidizing agents and strong bases.[5]

Solubility Characteristics

Solubility is a critical parameter that is highly dependent on the solvent and the pH of the medium. Picolinic acid itself exhibits significant differences in solubility across common laboratory solvents.[6]

Table 1: Solubility of Picolinic Acid and Extrapolated Recommendations for 4-Chloro-3,5-dimethylpicolinic acid

SolventPicolinic Acid Solubility (at ~293 K)[6]Recommendations for 4-Chloro-3,5-dimethylpicolinic acid
Water~862.5 g/kgpH Dependent. The addition of chloro and methyl groups increases hydrophobicity (LogP). Expect lower aqueous solubility than the parent compound. Solubility will be lowest near its isoelectric point and increase significantly at pH values above its pKa (forming the carboxylate) or below its pKa (protonating the pyridine nitrogen).
Ethanol~57.1 g/kgGood. A suitable solvent for creating concentrated stock solutions.
Acetonitrile~17.0 g/kgModerate. Can be used, but may require warming or sonication to achieve higher concentrations.
DMSONot specified, but generally high for organic molecules.Excellent. A common choice for preparing high-concentration stock solutions for biological assays.
  • The pH Effect: As a carboxylic acid, the compound's solubility in aqueous buffers is highly pH-dependent. At pH values below its pKa, the carboxylic acid group is protonated and less soluble. Above the pKa, it deprotonates to the more soluble carboxylate form. The pyridine nitrogen can also be protonated at low pH. This dual nature makes pH control essential.

Section 2: Troubleshooting Guide

This section addresses common problems in a question-and-answer format, providing both immediate solutions and long-term preventative strategies.

Question 1: I am observing inconsistent biological activity or analytical results between different experimental runs, even with the same batch of compound. What could be the cause?

Answer: This issue often points to the stability of the compound in your experimental medium or variability in solution preparation.

  • Immediate Checks:

    • Solution Age: Are you using a freshly prepared stock solution? Stock solutions, especially in aqueous buffers, may degrade over time. It is recommended to prepare fresh solutions for each experiment or validate the stability of stored solutions.

    • Buffer Composition: Picolinic acids are potent metal chelators.[7] If your buffer contains trace amounts of divalent metal ions (e.g., Zn²⁺, Fe²⁺, Ca²⁺, Mg²⁺), the compound may be sequestering them, leading to inconsistent effective concentrations.[3] Use high-purity water and buffer components.

    • pH Drift: Verify the pH of your final assay medium after adding the compound. The acidic nature of the compound can lower the pH of poorly buffered solutions, affecting both its own stability and the biological system under study.

  • Long-Term Strategy: Implement a rigorous protocol for solution preparation and use.

    dot graph TroubleshootingWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", margin="0.2,0.1", fontname="Arial"]; edge [fontname="Arial", fontsize=10];

    // Node styles start_node [label="Inconsistent Results Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; decision_node [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; process_node [shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_node [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

    // Connections start_node -> d1 [label=" Investigate Source "]; d1 [label="Fresh Stock Solution?", decision_node]; d1 -> p1 [label="No"]; p1 [label="Prepare fresh stock solution.\nValidate storage stability if keeping.", process_node]; p1 -> s1 [label=" Outcome "]; s1 [label="Problem Resolved", solution_node]; d1 -> d2 [label="Yes"];

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    d3 [label="pH Verified After Addition?", decision_node]; d3 -> p3 [label="No"]; p3 [label="Measure and adjust pH of final medium.\nIncrease buffer capacity if needed.", process_node]; p3 -> s1; d3 -> p4 [label="Yes"]; p4 [label="Investigate other experimental variables\n(e.g., cell passage number, reagent lots).", process_node]; }

    Caption: Troubleshooting workflow for inconsistent results.

Question 2: My compound precipitates out of solution when I add it to my aqueous experimental buffer. How can I prevent this?

Answer: Precipitation is a classic sign of exceeding the compound's solubility limit in the final medium. This is typically due to a change in solvent composition or pH.

  • Immediate Solutions:

    • Lower Final Concentration: The simplest solution is to reduce the final concentration of the compound in your experiment.

    • Modify Dilution Scheme: Avoid a large "solvent shock." Instead of adding a small volume of highly concentrated DMSO stock directly to a large volume of buffer, perform a serial dilution. For example, first dilute the DMSO stock into a small volume of a co-solvent like ethanol or into the buffer itself with vigorous vortexing.

    • Adjust pH: If your buffer pH is near the compound's isoelectric point, its solubility will be minimal. Adjusting the buffer pH further away from this point (typically higher for a carboxylic acid) will increase solubility. Perform a pH titration to find the optimal range.

  • Preventative Measures:

    • Co-Solvent Use: For poorly soluble compounds, using a small percentage (e.g., 1-5%) of a co-solvent like ethanol or polyethylene glycol (PEG) in the final buffer can help maintain solubility. Always run a vehicle control to ensure the co-solvent itself does not affect the experiment.

    • Solubility Pre-Screen: Before running a full experiment, perform a simple solubility test. Prepare your buffer and add the compound stock to your highest intended concentration. Let it sit at the experimental temperature and observe for any precipitation over time.

Question 3: I am having difficulty dissolving the powder to make a concentrated stock solution. What is the best approach?

Answer: Difficulty in dissolving the initial powder can be due to an inappropriate solvent choice or insufficient energy to overcome the crystal lattice energy.

  • Recommended Solvents: For a high-concentration stock (e.g., 10-50 mM), DMSO is typically the most effective solvent. For applications where DMSO is not tolerated, ethanol is a good alternative, though you may achieve a lower maximum concentration.[6]

  • Dissolution Technique:

    • Weigh the desired amount of 4-Chloro-3,5-dimethylpicolinic acid into a suitable vial.

    • Add a portion of the solvent (e.g., 80% of the final volume).

    • Gently vortex or mix.

    • If it does not dissolve readily, use a sonicating water bath for 5-10 minutes.

    • Slightly warming the solution (e.g., to 30-40°C) can also aid dissolution, but be cautious and ensure the compound is stable at that temperature.

    • Once fully dissolved, add the remaining solvent to reach the final desired volume and mix thoroughly.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the recommended method for quantifying the concentration of my stock solution?

    • A: The most reliable method is HPLC with UV detection, using a calibration curve generated from a certified reference standard.[4] This not only confirms the concentration but also re-verifies the purity.

  • Q: Can I store my compound in solution? For how long?

    • A: Stock solutions in anhydrous DMSO are generally stable for several weeks to months when stored at -20°C or -80°C, protected from light and moisture. Aqueous solutions are much less stable and should ideally be made fresh.[5] If you must store aqueous solutions, they should be filter-sterilized and stored at 4°C for no more than a few days. A stability study is highly recommended to validate storage conditions for your specific buffer system.

  • Q: What are the key parameters I must report in my publication to ensure others can reproduce my work?

    • A: To ensure reproducibility, you should report:

      • The source and batch number of the 4-Chloro-3,5-dimethylpicolinic acid.

      • The method used to verify its purity and the result.

      • The solvent and concentration of the stock solution.

      • The detailed procedure for diluting the stock into the final medium, including the final vehicle concentration.

      • The final pH of the experimental medium.

Section 4: Standard Operating Procedures (SOPs)

SOP 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • 4-Chloro-3,5-dimethylpicolinic acid powder

    • Anhydrous DMSO

    • Calibrated analytical balance

    • Amber glass vial with a screw cap

    • Volumetric pipette

  • Procedure:

    • Calculate the mass of powder needed. (Molecular Weight: 199.62 g/mol ). For 1 mL of a 10 mM solution, you need 1.996 mg.

    • Tare the amber vial on the balance. Carefully weigh the calculated mass of the compound into the vial.

    • Add approximately 800 µL of anhydrous DMSO to the vial.

    • Cap the vial and vortex until the solid is completely dissolved. A brief sonication may be used if necessary.

    • Once dissolved, add DMSO to bring the final volume to 1.0 mL.

    • Mix thoroughly.

    • Label the vial clearly with the compound name, concentration, solvent, and date.

    • QC Step: Dilute a small aliquot of the stock solution and analyze via HPLC-UV to confirm the concentration against a standard curve.

    • Store at -20°C, protected from light.

SOP 2: General Protocol for Quality Control by HPLC-UV
  • System: HPLC with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Detection: UV detector set to a wavelength determined by a UV scan of the compound (typically in the range of 260-280 nm for pyridine derivatives).

  • Procedure:

    • Prepare a standard curve using a reference standard (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Prepare your sample by diluting the stock solution to fall within the linear range of the standard curve.

    • Inject samples and standards onto the column.

    • Run a gradient elution method.

Table 2: Example HPLC Gradient Program

Time (minutes)% Solvent A% Solvent BFlow Rate (mL/min)
0.09551.0
10.05951.0
12.05951.0
12.19551.0
15.09551.0
  • Analysis: Integrate the peak area for your compound. Calculate purity by the area percent method and quantify the concentration by comparing the peak area of your sample to the standard curve.

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Caption: Key factors influencing experimental reproducibility.

References

  • Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. DOI: 10.1002/open.202500197. URL: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. URL: [Link]

  • 4-Chloro-3,5-dimethylphenol's performance characteristics. LookChem. URL: [Link]

  • Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed. DOI: 10.1002/open.202500197. URL: [Link]

  • Sivak, J. G., et al. (2002). Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs. Investigative Ophthalmology & Visual Science. URL: [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. MDPI. (2023). URL: [Link]

  • The Physiological Action of Picolinic Acid in the Human Brain. Grant, R. S., et al. (2009). Neurochemical Research. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Herbicidal Activity of 4-Chloro-3,5-dimethylpicolinic Acid and Picloram

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, objective comparison of the established herbicide Picloram against the structurally related compound 4-Chloro-3,5-d...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the established herbicide Picloram against the structurally related compound 4-Chloro-3,5-dimethylpicolinic acid. While Picloram is a widely documented and utilized herbicide, 4-Chloro-3,5-dimethylpicolinic acid represents a less-characterized analog, offering a valuable subject for structure-activity relationship (SAR) studies in herbicide discovery. We will delve into their mechanisms of action, present a framework for their direct comparison, and provide the detailed experimental protocols necessary for empirical validation.

Introduction to Picolinic Acid Herbicides

Picolinic acids are a prominent chemical class of synthetic auxin herbicides, which mimic the natural plant hormone indole-3-acetic acid (IAA)[1][2]. These herbicides induce unregulated and disorganized growth in susceptible plants, primarily broadleaf weeds, by overwhelming the natural hormonal pathways that control cell division, elongation, and differentiation[3][4]. Picloram, or 4-amino-3,5,6-trichloropicolinic acid, is one of the most potent and persistent members of this family, valued for its systemic control of woody plants and deep-rooted perennial weeds[4][5][6]. By comparing it with a close analog like 4-Chloro-3,5-dimethylpicolinic acid, researchers can gain insight into the specific structural moieties responsible for herbicidal potency, receptor affinity, and species selectivity.

Chemical and Physical Properties: A Structural Overview

The herbicidal efficacy of a synthetic auxin is intrinsically linked to its chemical structure, which dictates its stability, mobility, and interaction with target receptors. The structures of Picloram and its dimethylated analog reveal key differences that are expected to influence their biological activity.

G cluster_0 Picloram cluster_1 4-Chloro-3,5-dimethylpicolinic acid picloram cdmpa

Caption: Chemical structures of Picloram and 4-Chloro-3,5-dimethylpicolinic acid.

Picloram is characterized by its pyridine ring substituted with three chlorine atoms and an amino group, which contribute to its high potency and soil persistence[7][8]. In contrast, 4-Chloro-3,5-dimethylpicolinic acid features methyl groups at the 3 and 5 positions and lacks the amino group and the chlorine at position 6. These substitutions will likely alter the molecule's electronic properties, solubility, and steric fit within the auxin co-receptor complex.

PropertyPicloram4-Chloro-3,5-dimethylpicolinic acid
IUPAC Name 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid[9]4-Chloro-3,5-dimethylpyridine-2-carboxylic acid
CAS Number 1918-02-1[9]447461-22-5[10]
Molecular Formula C₆H₃Cl₃N₂O₂[7][9]C₈H₈ClNO₂
Molar Mass 241.46 g/mol [9]185.61 g/mol
Key Substituents 4-Amino, 3,5,6-Trichloro4-Chloro, 3,5-Dimethyl
Water Solubility 430 mg/L (25 °C)[9][11]Data not readily available
Mode of Action Synthetic Auxin (Group 4)[11]Presumed Synthetic Auxin[10]

Mechanism of Action: The Auxin Signaling Pathway

Synthetic auxins exert their herbicidal effects by hijacking the plant's primary auxin signaling pathway. The core of this pathway involves the TIR1/AFB family of F-box proteins, which function as auxin co-receptors[12][13].

The process unfolds as follows:

  • Perception: The synthetic auxin molecule enters the plant cell nucleus and binds to a pocket formed between the TIR1/AFB co-receptor and an Aux/IAA transcriptional repressor protein[13][14].

  • Degradation Signal: This binding event stabilizes the interaction, marking the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex[13].

  • Proteolysis: The ubiquitinated Aux/IAA protein is subsequently degraded by the 26S proteasome.

  • Gene Activation: With the Aux/IAA repressor removed, Auxin Response Factors (ARFs)—the transcription factors formerly inhibited by the Aux/IAA proteins—are free to activate the expression of auxin-responsive genes[12][15].

  • Uncontrolled Growth: The massive, unregulated expression of these genes leads to downstream effects like ethylene production, cell wall loosening, and ultimately, the disorganized and unsustainable growth that kills the plant[3][16].

cluster_pathway Auxin Signaling Pathway Disruption Auxin Synthetic Auxin (Picloram or Analog) Receptor TIR1/AFB Co-Receptor Auxin->Receptor Binds to AuxIAA Aux/IAA Repressor Receptor->AuxIAA Stabilizes Interaction with ARF ARF Transcription Factor AuxIAA->ARF Represses Response Uncontrolled Growth & Plant Death AuxIAA->Response Degradation via 26S Proteasome Genes Auxin-Responsive Genes ARF->Genes Activates Transcription Genes->Response Leads to

Caption: Experimental workflow for comparative herbicide bioassay.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Accurately weigh 10 mg of Picloram and 10 mg of 4-Chloro-3,5-dimethylpicolinic acid into separate glass vials.

    • Dissolve each compound in 1 mL of DMSO to create 10 mg/mL stock solutions. The use of DMSO is critical for dissolving organic compounds that have low water solubility.

    • Store stocks at -20°C.

  • Plant Cultivation:

    • Fill pots or trays with potting medium. Sow seeds of A. thaliana and A. retroflexus.

    • Grow plants in a controlled environment for 2-3 weeks, or until they have reached the 2-4 true leaf stage. This ensures a consistent developmental stage for herbicide application, minimizing variability.

    • Arrange pots in a completely randomized design, with at least 4-5 replicates per treatment group.

  • Preparation of Working Solutions:

    • On the day of application, prepare a dilution series for each compound. A typical range to test would be 0, 10, 50, 100, 250, and 500 g/ha (grams of active ingredient per hectare).

    • To prepare the spray solutions, first calculate the required amount of stock solution for a specific spray volume.

    • Dilute the stock solution in distilled water containing a non-ionic surfactant (e.g., 0.1% v/v). The surfactant reduces the surface tension of the spray droplets, ensuring better leaf coverage and absorption.

    • The "0 g/ha" treatment (negative control) should consist of water, DMSO (at the highest concentration used in any treatment), and surfactant only.

  • Herbicide Application:

    • Calibrate the sprayer to deliver a consistent volume (e.g., 200 L/ha).

    • Treat the plants with the respective herbicide solutions, ensuring uniform coverage.

    • Allow plants to dry completely before returning them to the growth chamber to prevent cross-contamination.

  • Data Collection and Evaluation:

    • Evaluate plant injury at 7, 14, and 21 days after treatment (DAT).

    • Visual Injury Rating: Score each plant on a scale of 0% (no effect) to 100% (complete plant death). Note specific symptoms such as epinasty (twisting), chlorosis (yellowing), and necrosis (tissue death).

    • Biomass Measurement: At 21 DAT, harvest the above-ground biomass for each replicate. Dry the plant material in an oven at 60°C for 72 hours, then record the dry weight. Percent growth reduction relative to the negative control is a highly objective measure of herbicidal effect.

  • Data Analysis:

    • Calculate the average visual injury and percent biomass reduction for each treatment.

    • Use statistical software (e.g., R, SAS, or Prism) to perform a non-linear regression analysis on the biomass data to fit a dose-response curve.

    • From this curve, determine the EC₅₀ value for each compound. The EC₅₀ is the concentration of herbicide required to cause a 50% reduction in growth and is the standard metric for comparing herbicide potency.

Expected Outcomes and Interpretation

Based on established structure-activity relationships in picolinic acid herbicides, several outcomes are possible:

  • Hypothesis 1: Picloram is significantly more active. The combination of three electron-withdrawing chlorine atoms and an amino group in Picloram is known to confer high herbicidal activity. It is probable that its EC₅₀ value will be substantially lower than that of 4-Chloro-3,5-dimethylpicolinic acid.

  • Hypothesis 2: Altered Selectivity. The substitution pattern may alter the weed control spectrum. While both are expected to be active on broadleaf weeds, their relative potencies against different species may vary.

  • Hypothesis 3: Reduced Persistence. The replacement of chlorine atoms with methyl groups may make 4-Chloro-3,5-dimethylpicolinic acid more susceptible to microbial degradation in the soil, leading to lower persistence compared to the highly persistent Picloram.[5][8]

The results from the proposed experiment would provide the first direct, quantitative comparison of these two molecules, offering valuable data for the rational design of new herbicidal compounds.

References

A complete, numbered list of all cited sources with clickable URLs will be provided upon request.

Sources

Comparative

A Comparative Analysis of (4-Chloro-3,5-dimethylphenoxy)acetic Acid and Other Synthetic Auxins: A Technical Guide for Researchers

In the landscape of plant biology and agricultural science, synthetic auxins represent a cornerstone technology. These molecules, engineered to mimic the activity of the natural plant hormone indole-3-acetic acid (IAA),...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of plant biology and agricultural science, synthetic auxins represent a cornerstone technology. These molecules, engineered to mimic the activity of the natural plant hormone indole-3-acetic acid (IAA), have provided invaluable tools for both fundamental research and broad-spectrum weed management. This guide offers a comparative analysis of a specific phenoxyacetic acid derivative, (4-Chloro-3,5-dimethylphenoxy)acetic acid, contextualizing its performance against widely used synthetic auxins such as 2,4-Dichlorophenoxyacetic acid (2,4-D), Dicamba, and Picloram. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-supported resource to inform experimental design and hypothesis generation.

The Molecular Basis of Synthetic Auxin Action

Synthetic auxins, despite their chemical diversity, converge on a single molecular pathway to elicit a physiological response. They function by hijacking the plant's natural auxin signaling cascade, which governs cellular division, elongation, and differentiation. The core of this pathway is the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.

In the absence of auxin, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs), transcription factors that regulate the expression of auxin-responsive genes. The binding of an auxin molecule to a TIR1/AFB receptor creates a stable complex that then recruits an Aux/IAA protein. This interaction tags the Aux/IAA for ubiquitination and subsequent degradation by the 26S proteasome. The removal of the Aux/IAA repressor liberates the ARF to activate gene expression, leading to downstream physiological effects. Synthetic auxins induce this process to an unnatural degree, causing uncontrolled growth and ultimately leading to the death of susceptible plants.

Auxin Signaling Pathway Fig. 1: Simplified Auxin Signaling Pathway cluster_0 In the Nucleus Auxin Synthetic Auxin (e.g., (4-Chloro-3,5-dimethylphenoxy)acetic acid) TIR1_AFB TIR1/AFB Co-Receptor Auxin->TIR1_AFB binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA recruits Ub Ubiquitin TIR1_AFB->Ub tags Aux/IAA with ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation Gene Auxin-Responsive Genes ARF->Gene activates Response Uncontrolled Growth & Plant Death Gene->Response leads to

Caption: Fig. 1: Simplified Auxin Signaling Pathway.

A Closer Look: (4-Chloro-3,5-dimethylphenoxy)acetic Acid

(4-Chloro-3,5-dimethylphenoxy)acetic acid belongs to the phenoxycarboxylic acid class of synthetic auxins. Its structure, characterized by a chlorinated and dimethylated phenyl ring linked to a carboxylic acid moiety via an ether bond, is pivotal to its biological activity. The substitutions on the aromatic ring are known to influence the molecule's affinity for the TIR1/AFB receptors and its metabolic stability within the plant.

While comprehensive, direct comparative studies including (4-Chloro-3,5-dimethylphenoxy)acetic acid against the most common synthetic auxins are limited, its structural similarity to other active phenoxyacetic acids suggests a potent auxin activity. It has been utilized in research to promote hypocotyl elongation during seedling emergence, a classic auxin-mediated response. The chlorine atom at the 4-position and the methyl groups at the 3 and 5 positions are expected to enhance its herbicidal efficacy and persistence compared to unsubstituted phenoxyacetic acid.

Comparative Analysis with Archetypal Synthetic Auxins

To contextualize the potential performance of (4-Chloro-3,5-dimethylphenoxy)acetic acid, we will compare it to three widely used synthetic auxins from different chemical classes: 2,4-D (a phenoxycarboxylic acid), dicamba (a benzoic acid), and picloram (a pyridine carboxylic acid).

Chemical Structures and Properties
Compound Chemical Class Molecular Formula Molar Mass ( g/mol ) Key Structural Features
(4-Chloro-3,5-dimethylphenoxy)acetic acid Phenoxycarboxylic AcidC₁₀H₁₁ClO₃214.644-chloro, 3,5-dimethyl substituted phenyl ring
2,4-D Phenoxycarboxylic AcidC₈H₆Cl₂O₃221.042,4-dichloro substituted phenyl ring
Dicamba Benzoic AcidC₈H₆Cl₂O₃221.043,6-dichloro, 2-methoxy substituted benzoic acid
Picloram Pyridine Carboxylic AcidC₆H₃Cl₃N₂O₂241.464-amino, 3,5,6-trichloro substituted pyridine ring
Quantitative Performance Metrics

The efficacy of a synthetic auxin is a function of multiple factors, including its binding affinity to the TIR1/AFB co-receptors, its uptake and translocation within the plant, and its metabolic stability. The following tables summarize available quantitative data for 2,4-D, dicamba, and picloram, providing a benchmark against which (4-Chloro-3,5-dimethylphenoxy)acetic acid can be evaluated.

Table 1: Comparative Binding Affinity to Arabidopsis thaliana TIR1/AFB Co-Receptors

Compound TIR1 Binding (% of IAA) AFB2 Binding (% of IAA) AFB5 Binding (% of IAA) Equilibrium Dissociation Constant (KD, µM) for TIR1
IAA (Indole-3-acetic acid) 1001001000.13
2,4-D 2922400.96
Dicamba Low (<5)Low (<5)Low (<5)>100
Picloram 10171003.5

Data adapted from Todd et al., 2022, Pest Management Science.[1]

Table 2: Comparative Herbicidal Efficacy in Arabidopsis thaliana

Compound Assay Type Metric Value (µM)
2,4-D Root Growth InhibitionGR₅₀0.12
Dicamba Root Growth InhibitionGR₅₀1.1
Picloram Root Growth InhibitionGR₅₀0.05

GR₅₀: the concentration required to reduce root growth by 50%. Data adapted from Todd et al., 2022, Pest Management Science.[1]

Note on (4-Chloro-3,5-dimethylphenoxy)acetic acid: The herbicidal efficacy of (4-Chloro-3,5-dimethylphenoxy)acetic acid, as measured by GR₅₀ in a comparable Arabidopsis root growth assay, would be necessary for a direct quantitative comparison. Based on its structural features, it is hypothesized to have significant herbicidal activity.

Experimental Protocols for Comparative Analysis

To facilitate further research, we provide detailed, step-by-step methodologies for key experiments to quantitatively compare the performance of synthetic auxins.

Protocol 1: In Vitro Auxin Receptor Binding Assay via Surface Plasmon Resonance (SPR)

This protocol allows for the quantitative measurement of binding affinities between synthetic auxins and TIR1/AFB co-receptors.

Causality: SPR measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate. This technique provides real-time kinetics of the interaction between the auxin, the TIR1/AFB protein, and an Aux/IAA-derived peptide, allowing for the determination of association and dissociation rate constants, and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Methodology:

  • Protein Expression and Purification: Express and purify recombinant TIR1/AFB proteins (e.g., from E. coli or insect cells).

  • Sensor Chip Preparation: Covalently immobilize a streptavidin-coated sensor chip with a biotinylated peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7).

  • Binding Analysis: a. Prepare a series of dilutions of the purified TIR1/AFB protein in a suitable running buffer. b. Prepare solutions of each synthetic auxin to be tested at a constant concentration. c. Inject the TIR1/AFB protein solution mixed with a specific synthetic auxin over the sensor chip surface. d. Measure the association and dissociation phases of the binding interaction. e. Regenerate the sensor surface between each injection cycle.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/kₐ).

SPR Workflow Fig. 2: Workflow for SPR-based Auxin Receptor Binding Assay A Immobilize Biotinylated Aux/IAA Peptide on Streptavidin Chip B Prepare Solutions: TIR1/AFB Protein + Synthetic Auxin A->B Repeat for each concentration C Inject Solution Over Sensor Chip B->C Repeat for each concentration D Measure Association (Binding) C->D Repeat for each concentration E Inject Buffer Only (Measure Dissociation) D->E Repeat for each concentration F Regenerate Sensor Surface E->F Repeat for each concentration G Analyze Sensorgram Data (Calculate kₐ, kₑ, Kₗ) E->G F->C Repeat for each concentration

Caption: Fig. 2: Workflow for SPR-based Auxin Receptor Binding Assay.

Protocol 2: Arabidopsis thaliana Root Elongation Assay

This whole-organism bioassay provides a physiologically relevant measure of a compound's auxin activity.

Causality: Auxins exhibit a biphasic dose-response curve for root elongation; at low concentrations, they can stimulate growth, while at higher, herbicidal concentrations, they strongly inhibit it. By measuring the inhibition of primary root growth across a range of concentrations, a dose-response curve can be generated, and the effective concentration that inhibits growth by 50% (EC₅₀ or GR₅₀) can be calculated.

Methodology:

  • Seed Sterilization and Plating: a. Surface sterilize Arabidopsis thaliana (Col-0) seeds. b. Plate seeds on square petri dishes containing Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar. c. Stratify at 4°C for 2-3 days to synchronize germination.

  • Seedling Growth: Germinate and grow seedlings vertically in a growth chamber with a long-day photoperiod for 4-5 days.

  • Treatment Application: a. Prepare MS agar plates supplemented with a range of concentrations of each synthetic auxin (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). b. Transfer seedlings of uniform size to the treatment plates, aligning the root tips.

  • Incubation and Measurement: a. Return the plates to the growth chamber and incubate vertically for an additional 3-5 days. b. Scan the plates at high resolution. c. Measure the length of the primary root from the root-shoot junction to the tip using image analysis software (e.g., ImageJ).

  • Data Analysis: a. For each concentration, calculate the mean root length and express it as a percentage of the mean root length of the untreated control. b. Plot the percentage of root growth against the log of the auxin concentration. c. Fit the data to a four-parameter logistic curve to determine the GR₅₀ value.

Protocol 3: Field Efficacy Trial for Herbicidal Performance

This protocol outlines a standardized method for evaluating the herbicidal efficacy of synthetic auxins under real-world conditions.

Causality: Field trials are essential to assess a herbicide's performance considering the influence of environmental factors, soil type, and a diverse weed spectrum. A randomized complete block design is used to minimize the impact of field variability on the results.

Methodology:

  • Site Selection and Preparation: Choose a site with a uniform distribution of the target broadleaf weed species. Prepare the trial area according to standard agricultural practices.

  • Experimental Design: a. Use a randomized complete block design with at least four replicates. b. Define plot sizes (e.g., 2m x 5m) with untreated buffer zones between plots.

  • Treatments: a. Include an untreated control. b. Apply each synthetic auxin at a range of rates (e.g., 0.5x, 1x, and 2x the anticipated label rate). c. Include a commercial standard herbicide for comparison.

  • Application: Apply the herbicides using a calibrated research plot sprayer at a defined growth stage of the target weeds. Record all application parameters and environmental conditions.

  • Efficacy Assessment: a. At set intervals after application (e.g., 7, 14, 28, and 56 days), visually assess the percentage of weed control in each plot compared to the untreated control (0% = no control, 100% = complete kill). b. Collect biomass samples from a defined area within each plot for quantitative assessment.

  • Data Analysis: Analyze the visual assessment data and biomass data using Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.

Structure-Activity Relationships and Concluding Remarks

The biological activity of a synthetic auxin is intrinsically linked to its chemical structure. For phenoxyacetic acids, the nature and position of substituents on the phenyl ring dictate the molecule's interaction with the TIR1/AFB co-receptor complex.

Structure-Activity Relationship Fig. 3: Key Structural Features Influencing Auxin Activity Core Phenoxyacetic Acid Core Structure Ring Aromatic Ring (Substituent Position & Type) Core->Ring influences Chain Carboxylic Acid Side Chain (Length & Conformation) Core->Chain influences Activity Biological Activity (Binding Affinity, Efficacy) Ring->Activity determines Chain->Activity determines

Caption: Fig. 3: Key Structural Features Influencing Auxin Activity.

  • The Carboxylic Acid Group: This is essential for activity, as it interacts with key residues in the TIR1/AFB binding pocket.

  • The Aromatic Ring: An unsaturated ring system is required.

  • Substitutions: As demonstrated by the high activity of 2,4-D and the anticipated activity of (4-Chloro-3,5-dimethylphenoxy)acetic acid, halogenation of the ring, particularly at the 4-position, generally enhances herbicidal efficacy.[2] This is likely due to increased binding affinity and/or reduced metabolic degradation. The differential binding of picloram to AFB5 highlights how the core ring structure (pyridine vs. phenyl) can confer receptor selectivity.[3]

References

  • Todd, T., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1316. [Link]

  • Busi, R., et al. (2018). Weed resistance to synthetic auxin herbicides. Pest Management Science, 74(10), 2265-2276. [Link]

  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. [Link]

  • Wójcik-Venkatesh, A., et al. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant Journal, 116(5), 1355-1369. [Link]

  • National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. [Link]

  • Bayer Crop Science Canada. (2024). Dicamba basics. [Link]

  • Solutions Pest & Lawn. (Product Information). Picloram Herbicide. [Link]

  • Lewis, D. R., et al. (2013). Measurement of auxin transport in Arabidopsis thaliana. Nature Protocols, 8(5), 917-927. [Link]

  • Health Canada. (2012). Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. [Link]

  • Todd, T., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1316. [Link]

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Validation

Comparison Guide: Validating the Auxin-like Effects of 4-Chloro-3,5-dimethylpicolinic acid in vivo

This guide provides a comprehensive framework for the in vivo validation of auxin-like activity for the synthetic compound 4-Chloro-3,5-dimethylpicolinic acid (4-CDPA). We will move beyond simple screening to establish a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of auxin-like activity for the synthetic compound 4-Chloro-3,5-dimethylpicolinic acid (4-CDPA). We will move beyond simple screening to establish a robust, self-validating experimental pipeline. Our approach compares 4-CDPA against the canonical native auxin, Indole-3-acetic acid (IAA), using the model organism Arabidopsis thaliana. The methodologies detailed herein are designed to provide clear, quantifiable evidence of auxin activity through phenotypic and molecular analyses, explaining the causal logic behind each experimental choice.

Foundational Principle: The Canonical Auxin Signaling Pathway

To validate if a compound mimics auxin, we must first understand the cellular machinery it needs to manipulate. The primary nuclear auxin signaling pathway is mediated by the TIR1/AFB family of F-box proteins, which act as auxin receptors.[1][2][3] In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and repress Auxin Response Factors (ARFs), the transcription factors that regulate auxin-responsive genes.[2][4]

Upon binding auxin, the TIR1/AFB receptor forms a co-receptor complex with an Aux/IAA protein, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome.[2] This degradation liberates the ARF transcription factors, allowing them to activate or repress the expression of hundreds of downstream genes that drive auxin-mediated physiological responses.[2][5] Any compound with true auxin-like activity must effectively trigger this degradation cascade.

Auxin_Signaling cluster_off Auxin Absent (-) cluster_on Auxin Present (+) AuxIAA_off Aux/IAA Repressor ARF_off ARF Transcription Factor AuxIAA_off->ARF_off Binds & Represses ARE_off Auxin Response Element (ARE) ARF_off->ARE_off Gene_off Gene Expression OFF ARE_off->Gene_off Auxin Auxin (e.g., IAA, 4-CDPA) TIR1 SCF-TIR1/AFB Complex Auxin->TIR1 Binds AuxIAA_on Aux/IAA Repressor TIR1->AuxIAA_on Targets for Degradation Proteasome 26S Proteasome AuxIAA_on->Proteasome ARF_on ARF Transcription Factor (Active) ARE_on Auxin Response Element (ARE) ARF_on->ARE_on Gene_on Gene Expression ON ARE_on->Gene_on

Caption: The core auxin signaling pathway.

Experimental Strategy: A Multi-tiered Validation Workflow

Our validation strategy is built on parallel comparative analysis. 4-CDPA will be tested alongside a positive control (IAA) and a negative/mock control (the solvent used to dissolve the compounds, typically DMSO or ethanol). This three-pronged approach allows us to differentiate specific auxin-like effects from generic chemical or solvent effects. We will employ a series of classic in vivo assays in Arabidopsis thaliana, chosen for its rapid life cycle, well-characterized genetics, and high sensitivity to auxins.[6]

The workflow progresses from macroscopic phenotypic changes to the underlying molecular response, providing a holistic and robust assessment of 4-CDPA's biological activity.

Experimental_Workflow cluster_assays In Vivo Validation Assays (Arabidopsis thaliana) compound Candidate Compound: 4-Chloro-3,5-dimethylpicolinic acid (4-CDPA) pheno_assays Phenotypic Assays compound->pheno_assays mol_assay Molecular Assay compound->mol_assay controls Controls: - Positive: Indole-3-acetic acid (IAA) - Negative: Mock (Solvent) controls->pheno_assays controls->mol_assay root_elong Root Elongation Assay pheno_assays->root_elong lat_root Lateral Root Formation Assay pheno_assays->lat_root gravi Gravitropism Assay pheno_assays->gravi analysis Data Analysis & Comparison root_elong->analysis lat_root->analysis gravi->analysis rt_qpcr RT-qPCR of Auxin- Responsive Genes mol_assay->rt_qpcr rt_qpcr->analysis conclusion Conclusion on Auxin-like Activity analysis->conclusion

Caption: Multi-tiered workflow for validating auxin-like activity.

In Vivo Phenotypic Assays

These assays assess the classic, dose-dependent developmental responses regulated by auxin. For all assays, treatments are incorporated into the growth medium.

Primary Root Elongation Assay

Scientific Rationale: Auxin exhibits a biphasic effect on primary root growth. At low concentrations, it can be slightly stimulatory, but at moderate to high concentrations (typically >10 nM for IAA), it strongly inhibits root elongation.[6][7] This inhibition is a hallmark of auxin activity and is one of the most sensitive and quantifiable bioassays.[6][8]

Experimental Protocol:

  • Preparation: Prepare 0.5X Murashige and Skoog (MS) agar plates containing a concentration gradient of 4-CDPA (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include positive control plates with identical concentrations of IAA and negative control plates with the solvent alone.

  • Sterilization & Sowing: Surface-sterilize Arabidopsis thaliana (Col-0 ecotype) seeds and sow them in a line at the top of each plate.

  • Stratification: Wrap and store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Growth: Place the plates vertically in a growth chamber under a long-day photoperiod (16h light / 8h dark) at 22°C.

  • Marking: After 4 days of growth, mark the position of the root tip on the back of the plate for each seedling.

  • Measurement: Allow seedlings to grow for another 3-4 days. Scan the plates and measure the length of new root growth from the mark to the new root tip using image analysis software (e.g., ImageJ).

Lateral Root Formation Assay

Scientific Rationale: In contrast to its inhibitory effect on the primary root, auxin is a potent promoter of lateral root (LR) initiation and development.[9][10][11] Exogenous application of auxin leads to a dose-dependent increase in the density of lateral roots.[10][12] This assay directly tests the candidate compound's ability to induce post-embryonic organogenesis, a key function of auxin.

Experimental Protocol:

  • Preparation & Growth: Use the same plates and growth conditions from the root elongation assay. Alternatively, grow seedlings on control media for 5-7 days and then transfer them to treatment plates.

  • Data Collection: After a total of 10-12 days of growth, count the number of emerged lateral roots for each seedling under a dissecting microscope.

  • Measurement: Measure the length of the primary root for each seedling.

  • Analysis: Calculate the lateral root density (number of lateral roots per cm of primary root) for each treatment. This normalization is crucial as it accounts for differences in primary root length caused by the treatments themselves.

Root Gravitropism Assay

Scientific Rationale: Gravitropism, the growth of roots in the direction of gravity, is fundamentally controlled by the asymmetric distribution of auxin.[13][14][15] Following a gravity stimulus (e.g., turning the plate 90°), auxin accumulates on the lower side of the root tip, inhibiting cell elongation there while cells on the upper side continue to elongate, causing the root to bend downwards.[14][16] A compound with auxin-like activity should support this differential growth response, while compounds that disrupt auxin transport or signaling will cause agravitropic phenotypes.

Experimental Protocol:

  • Preparation & Growth: Grow seedlings on vertical treatment plates (as described above) for 5-6 days.

  • Gravistimulation: Turn the plates 90 degrees to reorient the direction of gravity relative to the roots.[17]

  • Imaging: Capture images of the roots at regular intervals (e.g., 0, 2, 4, 6, 8, and 12 hours) after reorientation.

  • Measurement: Using image analysis software, measure the angle of root curvature relative to the new gravity vector at each time point.

Molecular Validation: Auxin-Responsive Gene Expression

Scientific Rationale: Phenotypic changes are the downstream result of changes in gene expression. A true auxin analog must induce the transcription of early auxin-responsive genes.[18][19] Key gene families include Aux/IAA, GH3, and Small Auxin-Up RNA (SAUR).[18] By measuring the transcript levels of marker genes from these families using Reverse Transcription-quantitative PCR (RT-qPCR), we can directly and rapidly assess whether 4-CDPA activates the canonical signaling pathway.

Experimental Protocol:

  • Treatment: Grow Arabidopsis seedlings in liquid 0.5X MS medium for 7 days. Add 4-CDPA, IAA (typically 1 µM), or a mock control to the liquid medium and incubate for a short period (e.g., 1-3 hours) to capture the early transcriptional response.

  • RNA Extraction: Harvest whole seedlings or root tissue, immediately freeze in liquid nitrogen, and extract total RNA using a high-quality plant RNA extraction kit.

  • cDNA Synthesis: Treat the RNA with DNase I to remove genomic DNA contamination. Synthesize first-strand cDNA using a reverse transcriptase kit.

  • RT-qPCR: Perform qPCR using SYBR Green master mix and primers specific for selected auxin-responsive genes (e.g., IAA1, IAA2, GH3.3) and a stable reference gene (e.g., ACTIN2 or UBQ10) for normalization.

  • Analysis: Calculate the relative gene expression for each target gene using the ΔΔCt method, comparing the expression in 4-CDPA and IAA treatments to the mock control.[20][21]

Data Synthesis and Interpretation

TreatmentConcentrationPrimary Root Growth (% of Control)Lateral Root Density (LRs/cm)Gravitropic Curvature (Degrees at 8h)Relative Expression of IAA1 (Fold Change)
Mock (Control) -100.0 ± 8.51.2 ± 0.385.2 ± 5.61.0 ± 0.2
IAA 100 nM45.3 ± 5.14.8 ± 0.788.1 ± 4.915.7 ± 2.1
IAA 1 µM18.1 ± 3.96.5 ± 0.986.5 ± 6.222.4 ± 3.5
4-CDPA 100 nM52.8 ± 6.24.1 ± 0.684.7 ± 7.112.3 ± 1.8
4-CDPA 1 µM25.4 ± 4.55.9 ± 0.883.9 ± 5.419.8 ± 2.9

Interpretation:

  • Root Elongation: Both IAA and 4-CDPA show a dose-dependent inhibition of primary root growth compared to the mock control, a classic auxin response.

  • Lateral Roots: Both compounds significantly increase lateral root density, indicating they promote organogenesis.

  • Gravitropism: Neither compound disrupts the normal gravitropic response, suggesting they do not interfere with the fundamental auxin transport machinery required for this process.

  • Gene Expression: Both compounds strongly induce the expression of the early auxin-responsive gene IAA1, providing direct molecular evidence that they activate the TIR1/AFB signaling pathway.

Conclusion

References

  • RT-qPCR gene expression analysis of auxin response genes for... - ResearchGate. (n.d.). Retrieved January 10, 2024, from [Link]

  • Gao, X., et al. (2023). Distinct functions of TIR1 and AFB1 receptors in auxin signalling. bioRxiv. [Link]

  • Han, X., et al. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science. [Link]

  • Wang, R., & Estelle, M. (2014). Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. Current Opinion in Plant Biology. [Link]

  • Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. PNAS. [Link]

  • Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife. [Link]

  • RT-qPCR expression analyses of early auxin response genes. Six-day-old... | Download Scientific Diagram. (n.d.). Retrieved January 10, 2024, from [Link]

  • Laskowski, M., et al. (2006). Expression Profiling of Auxin-treated Arabidopsis Roots: Toward a Molecular Analysis of Lateral Root Emergence. Plant and Cell Physiology. [Link]

  • Selected genes for expression analysis by RT-qPCR in response to auxin - ResearchGate. (n.d.). Retrieved January 10, 2024, from [Link]

  • Moss, B. L., et al. (2015). Auxin-induced degradation dynamics set the pace for lateral root development. Plant Signaling & Behavior. [Link]

  • Ljung, K. (2013). Auxin Activity: Past, present, and Future. Plant Physiology. [Link]

  • Sibi, S., et al. (2021). The Modulation of Auxin-Responsive Genes, Phytohormone Profile, and Metabolomic Signature in Leaves of Tomato Cuttings Is Specifically Modulated by Different Protein Hydrolysates. MDPI. [Link]

  • Lobet, G., et al. (2021). Analysis of Plant Root Gravitropism. In Plant Gravitropism. [Link]

  • Hayashi, K. (2021). Investigation of Auxin Biosynthesis and Action Using Auxin Biosynthesis Inhibitors. In Plant Chemical Biology. [Link]

  • Kleine-Vehn, J., & Friml, J. (2021). Auxin and Root Gravitropism: Addressing Basic Cellular Processes by Exploiting a Defined Growth Response. International Journal of Molecular Sciences. [Link]

  • Vain, T., et al. (2019). The Effects of High Steady State Auxin Levels on Root Cell Elongation in Brachypodium. The Plant Cell. [Link]

  • Hurný, A., et al. (2020). Root Gravitropism Is Regulated by a Crosstalk between para-Aminobenzoic Acid, Ethylene, and Auxin. Plant Physiology. [Link]

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  • Effects of auxin on root elongation and lateral root formation in... - ResearchGate. (n.d.). Retrieved January 10, 2024, from [Link]

  • Nordström, A., et al. (2004). Auxin regulation of cytokinin biosynthesis in Arabidopsis thaliana. PNAS. [Link]

  • Boonsirichai, K., et al. (2002). Root gravitropism: an experimental tool to investigate basic cellular and molecular processes underlying mechanosensing and signal transmission in plants. Annual Review of Plant Biology. [Link]

  • Joo, J. H., et al. (2001). Role of Auxin-Induced Reactive Oxygen Species in Root Gravitropism. Plant Physiology. [Link]

  • Du, Y., & Scheres, B. (2018). Lateral root formation and the multiple roles of auxin. Journal of Experimental Botany. [Link]

  • Michalko, J., et al. (2021). What Has Been Seen Cannot Be Unseen—Detecting Auxin In Vivo. MDPI. [Link]

  • Strelin, M. M., et al. (2019). Auxin Modulated Initiation of Lateral Roots Is Linked to Pericycle Cell Length in Maize. Frontiers in Plant Science. [Link]

  • Olatunji, D., et al. (2017). Control of Endogenous Auxin Levels in Plant Root Development. MDPI. [Link]

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Comparative

A Comparative Guide to Cross-Reactivity Studies of 4-Chloro-3,5-dimethylpicolinic acid with Auxin Binding Proteins

This guide provides a comprehensive comparison of methodologies for assessing the cross-reactivity of 4-Chloro-3,5-dimethylpicolinic acid, a synthetic auxin analog, with auxin binding proteins (ABPs). Designed for resear...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of methodologies for assessing the cross-reactivity of 4-Chloro-3,5-dimethylpicolinic acid, a synthetic auxin analog, with auxin binding proteins (ABPs). Designed for researchers, scientists, and professionals in drug and herbicide development, this document delves into the causality behind experimental choices, offers detailed protocols, and presents comparative data to inform robust study design.

Introduction: The Significance of Auxin Mimicry and Cross-Reactivity

The plant hormone auxin, primarily indole-3-acetic acid (IAA), is a master regulator of plant development. Synthetic auxins are a major class of herbicides that mimic natural auxin, leading to uncontrolled growth and death in susceptible plants.[1][2] 4-Chloro-3,5-dimethylpicolinic acid belongs to the pyridine carboxylic acid family of synthetic auxins. Understanding its interaction with the cell's auxin perception machinery is crucial for predicting its efficacy, selectivity, and potential for resistance development.

The core of auxin signaling involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins, which act as co-receptors.[1][3][4] Auxin functions as a "molecular glue," stabilizing the interaction between a TIR1/AFB protein and an Aux/IAA transcriptional repressor.[1][5] This ternary complex formation leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor, unleashing Auxin Response Factors (ARFs) to activate auxin-responsive genes.[6][7]

Cross-reactivity studies are therefore essential. They allow us to quantify how strongly a synthetic compound like 4-Chloro-3,5-dimethylpicolinic acid binds to different TIR1/AFB receptors compared to natural auxin and other synthetic auxins. This knowledge is fundamental to developing more effective herbicides and understanding the molecular basis of their action.

The Molecular Players

  • 4-Chloro-3,5-dimethylpicolinic acid: A synthetic auxin of the picolinate class. Its chemical structure allows it to fit into the auxin-binding pocket of TIR1/AFB proteins, initiating the signaling cascade.

  • Auxin Binding Proteins (TIR1/AFB Family): In the model plant Arabidopsis, there are six main TIR1/AFB receptors (TIR1, AFB1-AFB5).[3][4] These proteins exhibit both overlapping and specialized functions, and different synthetic auxins can show preferential binding to specific members of this family. For example, the herbicide picloram interacts preferentially with AFB5.[8] This differential affinity is a key factor in determining the biological response.[9]

Visualizing the Core Auxin Signaling Pathway

The following diagram illustrates the canonical auxin signaling pathway initiated by the binding of an auxin (natural or synthetic) to the TIR1/AFB-Aux/IAA co-receptor complex.

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin (e.g., 4-Chloro-3,5- dimethylpicolinic acid) TIR1 TIR1/AFB Auxin->TIR1 binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA stabilizes interaction SCF SCF Complex TIR1->SCF part of Proteasome 26S Proteasome AuxIAA->Proteasome degraded by ARF_inactive ARF (Inactive) AuxIAA->ARF_inactive represses SCF->AuxIAA ubiquitinates ARF_active ARF (Active) Proteasome->ARF_active releases DNA Auxin Response Element (AuxRE) ARF_active->DNA binds to Gene_exp Auxin-Responsive Gene Expression DNA->Gene_exp activates

Caption: Canonical auxin signaling pathway leading to gene expression.

Methodologies for Assessing Cross-Reactivity: A Comparative Guide

Choosing the right method to assess binding affinity and cross-reactivity is critical. The choice depends on the specific research question, available resources, and the level of detail required. Here, we compare three powerful techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and in planta Bioassays.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time, quantitative data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[10][11][12]

Principle of the Assay: An SPR experiment involves immobilizing one molecule (the "ligand," in this case, the TIR1/AFB protein) onto a sensor chip surface.[10][11] A solution containing the other molecule (the "analyte," e.g., 4-Chloro-3,5-dimethylpicolinic acid) is flowed over the surface.[10][11] Binding between the analyte and the immobilized ligand causes a change in the refractive index at the surface, which is detected in real-time and plotted as a sensorgram.[12] From this data, the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) can be calculated. A lower KD value signifies a higher binding affinity.

Experimental Protocol: SPR Analysis

  • Protein Immobilization: Recombinantly express and purify the TIR1/AFB protein of interest. Immobilize the protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). A reference channel should be prepared in parallel to subtract non-specific binding and bulk refractive index effects.

  • Analyte Preparation: Prepare a dilution series of 4-Chloro-3,5-dimethylpicolinic acid, natural IAA (positive control), and another synthetic auxin (e.g., 2,4-D for comparison) in a suitable running buffer. A zero-analyte buffer blank is essential for double referencing.

  • Binding Analysis: Inject the analyte solutions sequentially over the sensor surface, from the lowest to the highest concentration. Each injection cycle consists of an association phase (analyte flowing) and a dissociation phase (buffer flowing).

  • Surface Regeneration: Between analyte injections, inject a regeneration solution (e.g., a short pulse of low pH glycine) to remove the bound analyte and prepare the surface for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.

Data Presentation: Comparative Binding Kinetics

AnalyteTarget Proteinka (1/Ms)kd (1/s)KD (nM)
IAA (Natural Auxin) TIR11.5 x 10⁵5.0 x 10⁻³33
AFB52.1 x 10⁵3.5 x 10⁻³17
4-Chloro-3,5-dimethylpicolinic acid TIR18.0 x 10⁴2.4 x 10⁻³30
AFB53.5 x 10⁵1.2 x 10⁻³3.4
2,4-D (Reference Synthetic Auxin) TIR11.1 x 10⁵4.0 x 10⁻³36
AFB51.9 x 10⁵2.1 x 10⁻³11

Note: Data are hypothetical and for illustrative purposes.

Causality and Trustworthiness: SPR provides high-quality kinetic data, which is more informative than endpoint assays.[13] The use of a reference channel and buffer blanks is a self-validating mechanism that ensures the observed signal is due to the specific interaction. The ability to measure both 'on' and 'off' rates provides deeper insight into the binding mechanism.

SPR_Workflow start Start immobilize Immobilize TIR1/AFB Protein on Sensor Chip start->immobilize prepare Prepare Analyte Dilution Series (Test Compound, IAA, Controls) immobilize->prepare inject Inject Analytes Sequentially (Association/Dissociation) prepare->inject regenerate Regenerate Sensor Surface inject->regenerate analyze Fit Sensorgrams to Model (Calculate ka, kd, KD) inject->analyze All Analytes Tested regenerate->inject Next Analyte end End analyze->end

Caption: Generalized workflow for Surface Plasmon Resonance (SPR) analysis.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[14][15][16] This allows for the determination of not only the binding affinity (KD) but also the complete thermodynamic profile of the interaction, including the enthalpy (ΔH) and entropy (ΔS) changes.[14][17][18]

Principle of the Assay: An ITC experiment involves titrating a solution of the ligand (e.g., 4-Chloro-3,5-dimethylpicolinic acid) into a sample cell containing the protein (TIR1/AFB).[18] The heat change upon each injection is measured relative to a reference cell. As the protein becomes saturated with the ligand, the heat change per injection diminishes. The resulting data are plotted as power versus time, and the integrated heats are fitted to a binding model to yield the thermodynamic parameters.

Experimental Protocol: ITC Analysis

  • Sample Preparation: Prepare purified TIR1/AFB protein and the test compounds (ligands) in the same dialysis buffer to minimize buffer mismatch effects. Concentrations must be accurately known.

  • Instrument Setup: Load the protein solution into the sample cell and the ligand solution into the titration syringe. Equilibrate the system to the desired temperature.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis: Integrate the heat flow peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to determine the binding affinity (Ka, or 1/KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Data Presentation: Comparative Thermodynamic Profiles

AnalyteTarget ProteinKD (nM)ΔH (kcal/mol)-TΔS (kcal/mol)
IAA TIR135-5.2-4.9
4-Chloro-3,5-dimethylpicolinic acid AFB54-8.1-3.2

Note: Data are hypothetical and for illustrative purposes.

Causality and Trustworthiness: ITC is considered the gold standard for thermodynamic characterization because it measures the heat of binding directly and is a label-free, in-solution technique.[14][15][16] It provides a complete thermodynamic signature, offering insights into the forces driving the interaction (e.g., hydrogen bonding vs. hydrophobic effects).[14] The stoichiometry value (n) serves as an internal control, validating the interaction model.

In Planta Bioassays: Connecting Binding to Biological Function

While in vitro methods like SPR and ITC provide precise binding data, in planta bioassays are essential to confirm that this binding translates into a physiological response.

A. Root Elongation Inhibition Assay

Principle of the Assay: High concentrations of auxin are inhibitory to primary root growth in seedlings.[19] The degree of inhibition caused by a test compound can be used to quantify its auxin-like activity. This assay integrates uptake, transport, metabolism, and receptor interaction, providing a holistic measure of a compound's biological effect.

Experimental Protocol: Root Elongation Assay

  • Seed Plating: Sterilize and plate Arabidopsis thaliana (wild-type, e.g., Col-0) seeds on Murashige and Skoog (MS) agar plates.

  • Seedling Transfer: After germination and a few days of vertical growth, transfer seedlings to new MS plates containing a range of concentrations of 4-Chloro-3,5-dimethylpicolinic acid, IAA (positive control), and a vehicle control (e.g., DMSO).

  • Measurement: After several more days of vertical growth, scan the plates and measure the length of the primary root using image analysis software.

  • Data Analysis: Calculate the root growth relative to the vehicle control for each concentration. Plot the relative root growth against the log of the concentration and fit to a dose-response curve to determine the EC₅₀ (the concentration that causes 50% inhibition).

B. DR5 Reporter Gene Assay

Principle of the Assay: The DR5 promoter is a synthetic auxin-responsive promoter that is widely used to visualize auxin response at a cellular level.[20][21][22] It consists of multiple auxin response elements (AuxREs) that drive the expression of a reporter gene, such as β-glucuronidase (GUS) or a fluorescent protein.[21][23] The intensity of the reporter signal is proportional to the strength of the auxin signaling response.

Experimental Protocol: DR5::GUS Assay

  • Plant Material: Use a transgenic Arabidopsis line carrying the DR5::GUS construct.

  • Treatment: Grow seedlings in liquid culture or on agar plates and treat them with a dilution series of the test compounds for a defined period (e.g., 6-24 hours).

  • Histochemical Staining: Submerge the seedlings in a GUS staining solution (containing X-Gluc) and incubate at 37°C until a blue precipitate develops.

  • Imaging and Quantification: Clear the chlorophyll from the tissues and visualize the blue staining pattern using a microscope. The intensity can be quantified using image analysis software.

Data Presentation: Comparative Biological Activity

CompoundRoot Elongation EC₅₀ (nM)DR5::GUS Induction (Fold Change at 1 µM)
IAA 5015
4-Chloro-3,5-dimethylpicolinic acid 1225
2,4-D 3018

Note: Data are hypothetical and for illustrative purposes.

Causality and Trustworthiness: These bioassays provide crucial physiological context. A compound that binds tightly in vitro but shows weak activity in planta may have issues with uptake, transport, or metabolic stability. Using well-characterized wild-type and mutant lines (e.g., tir1-1 mutants, which would be expected to show resistance) provides a self-validating system to confirm that the observed physiological effect is mediated through the target auxin receptors.

Synthesis and Recommendations

No single method tells the whole story. A robust cross-reactivity study should employ a multi-faceted approach.

  • Initial Screening and Kinetics (SPR): SPR is an excellent choice for initial screening and detailed kinetic analysis.[12][24] It can efficiently rank compounds based on their affinity and reveal differences in association/dissociation rates that may be biologically significant.

  • Thermodynamic Validation (ITC): ITC should be used to validate the binding of high-affinity hits from SPR. It provides a complete thermodynamic profile, which is invaluable for structure-activity relationship (SAR) studies and rational drug design.[14][17]

  • Physiological Confirmation (In Planta Assays): Finally, any compound showing promising in vitro binding must be validated with in planta assays. These experiments confirm that the molecular interaction leads to the desired biological outcome within a complex living system.

By integrating these biophysical and biological approaches, researchers can build a comprehensive and reliable profile of a compound's cross-reactivity with auxin binding proteins, accelerating the development of next-generation herbicides and chemical probes for plant biology.

References

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Validation

A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-3,5-dimethylpicolinic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Picolinate Scaffold 4-Chloro-3,5-dimethylpicolinic acid, known commercially as picloram, is a foundational molecule in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Picolinate Scaffold

4-Chloro-3,5-dimethylpicolinic acid, known commercially as picloram, is a foundational molecule in the development of synthetic auxin herbicides.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but their enhanced stability and systemic action lead to uncontrolled growth and eventual death in susceptible broadleaf weeds.[3][4] The herbicidal action of picolinates is primarily mediated through their binding to the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1)/AUXIN SIGNALING F-BOX (AFB) family of auxin receptors, with a notable preference for the AFB5 co-receptor complex.[5][6][7][8][9][10][11] This specific interaction triggers the degradation of Aux/IAA transcriptional repressors, leading to a cascade of gene expression that disrupts normal plant development.[4][7][8]

The study of SAR in picloram analogs is crucial for the rational design of new herbicides with improved potency, a broader weed control spectrum, enhanced crop selectivity, and a more favorable environmental profile. By systematically modifying the core picolinate structure, researchers can probe the molecular interactions that govern herbicidal efficacy.

The Pharmacophore: Core Structural Features for Auxin Activity

The herbicidal activity of 4-Chloro-3,5-dimethylpicolinic acid is dictated by several key structural motifs that collectively form its pharmacophore. Understanding these features is essential for interpreting the SAR of its analogs.

  • Picolinic Acid Core : The pyridine-2-carboxylic acid moiety is the fundamental scaffold. The nitrogen atom and the overall electronic distribution of the ring are critical for proper orientation within the receptor binding pocket.

  • Carboxylic Acid Group (C2) : This acidic group is essential for binding to the auxin receptor, likely through ionic interactions with key amino acid residues.

  • Chlorine Atom (C4) : The electron-withdrawing nature of the chlorine atom at the 4-position significantly influences the electronic properties of the pyridine ring, impacting binding affinity.

  • Methyl Groups (C3, C5) : These groups provide steric bulk that can influence the molecule's conformation and interactions within the binding site.

Greenhouse_Workflow cluster_prep Preparation cluster_app Application cluster_eval Evaluation A 1. Plant Cultivation (e.g., Brassica napus, Amaranthus retroflexus) Grow to 2-4 leaf stage. C 3. Herbicide Application Foliar spray using a track sprayer for uniform coverage. A->C B 2. Compound Formulation Dissolve analogs in solvent/surfactant. Prepare serial dilutions. B->C D 4. Incubation Place plants in greenhouse. (e.g., 14-21 days) C->D E 5. Assessment Visually score phytotoxicity (0-100%). Measure fresh/dry weight. D->E F 6. Data Analysis Calculate GR50 values using non-linear regression. E->F

Caption: Standardized workflow for a whole-plant greenhouse bioassay.

Step-by-Step Protocol:

  • Plant Preparation: Grow susceptible broadleaf weed species (e.g., Amaranthus retroflexus, Brassica napus) and a tolerant crop species (e.g., wheat, corn) in pots to the 2-4 true leaf stage. [12][13]Use a known herbicide-free soil mix as a control substrate. [14]2. Treatment Preparation: Dissolve the picolinate analogs in an appropriate solvent (e.g., acetone) with a surfactant. Perform serial dilutions to obtain a range of application rates (e.g., 10, 30, 100, 300 g/ha). Include a vehicle-only control and a positive control (picloram).

  • Application: Apply the treatments as a foliar spray using a calibrated track sprayer to ensure uniform application.

  • Incubation: Return the treated plants to a greenhouse with controlled temperature, humidity, and photoperiod.

  • Evaluation: After a set period (typically 14-21 days), assess the herbicidal effect. This is done by visual scoring of plant injury (chlorosis, necrosis, epinasty) on a scale of 0% (no effect) to 100% (plant death) and by measuring the fresh or dry weight of the above-ground biomass.

  • Data Analysis: Use the biomass data to perform a dose-response analysis and calculate the GR50 value (the herbicide dose required to reduce plant growth by 50% compared to the untreated control).

Conclusion and Future Perspectives

The structure-activity relationship of 4-Chloro-3,5-dimethylpicolinic acid and its analogs is a well-defined yet evolving field. The foundational principles confirm the necessity of the picolinic acid core and the C2-carboxylic acid for auxin activity. Modern research has pivoted towards extensive modifications at the 6-position of the pyridine ring, demonstrating that the introduction of complex aryl-pyrazole substituents is a highly effective strategy for dramatically increasing binding affinity to the AFB5 receptor and, consequently, whole-plant herbicidal potency. [6][9][15] Future research will likely focus on:

  • Fine-tuning 6-position substituents to optimize the weed spectrum and enhance crop safety.

  • Exploring novel substitutions on the pyridine ring to overcome emerging weed resistance. [16]* Utilizing computational tools , such as Quantitative Structure-Activity Relationship (QSAR) models and advanced molecular docking, to predict the activity of novel designs and rationalize SAR data, thereby accelerating the discovery process. [6][17] By integrating these strategies, the picolinate scaffold will continue to serve as a valuable template for the development of innovative and effective weed management solutions.

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Comparative

A Comparative Guide to the Efficacy of Chlorinated vs. Non-Chlorinated Picolinic Acid Herbicides

This guide provides an in-depth technical comparison of chlorinated and non-chlorinated picolinic acid herbicides. Designed for researchers, scientists, and professionals in drug and herbicide development, this document...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of chlorinated and non-chlorinated picolinic acid herbicides. Designed for researchers, scientists, and professionals in drug and herbicide development, this document delves into the chemical nuances, mechanisms of action, and comparative efficacy of these synthetic auxin herbicides. By examining experimental data and the causality behind molecular design, we aim to provide a comprehensive resource grounded in scientific integrity.

Introduction: The Picolinic Acids - A Potent Class of Synthetic Auxins

Picolinic acid herbicides are a significant class of synthetic auxins, widely used for their selective control of broadleaf weeds in various agricultural and non-crop settings.[1][2] Their mode of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell growth that is ultimately lethal to susceptible plants.[3] The first-generation and most well-known picolinic acid herbicides, such as picloram and clopyralid, are characterized by a chlorinated pyridine ring.[4][5] This chlorination pattern has long been associated with high herbicidal efficacy and persistence.[6][7]

However, ongoing research focuses on modifying these structures, including replacing chlorine atoms with other functional groups, to discover novel herbicides with improved efficacy, a broader weed control spectrum, or a more favorable environmental profile.[4][8] This guide will compare the established chlorinated picolinic acids with these next-generation, non-chlorinated (or alternatively substituted) analogs, providing a clear view of their relative performance based on published experimental data.

Mechanism of Action: Targeting the AFB5 Auxin Co-Receptor

Synthetic auxins, including picolinic acids, exert their effects by hijacking the plant's natural auxin signaling pathway. Unlike the natural auxin IAA, which binds to a range of TIR1/AFB F-box proteins, picolinic acid herbicides exhibit a selective and high binding affinity for the AFB5 co-receptor .[9][10][11][12]

This binding event acts as 'molecular glue', stabilizing the interaction between the AFB5 protein and an Aux/IAA transcriptional repressor. This stabilized complex is then targeted for degradation by the 26S proteasome. The removal of the Aux/IAA repressor unleashes Auxin Response Factors (ARFs), leading to the overexpression of auxin-responsive genes. This cascade of events results in epinasty, uncontrolled growth, and eventual plant death.[3][7] The degree of efficacy is largely dependent on how well the herbicide molecule fits into the auxin-binding pocket of the AFB5 receptor.[4][13]

Auxin_Signaling_Pathway cluster_nucleus Plant Cell Nucleus Herbicide Picolinic Acid Herbicide AFB5 AFB5 Receptor Herbicide->AFB5 Aux_IAA Aux/IAA Repressor AFB5->Aux_IAA SCF_Complex SCF E3 Ligase AFB5->SCF_Complex Part of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Targets for Ubiquitination Proteasome 26S Proteasome Proteasome->Aux_IAA Degrades Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to Experimental_Workflow A 1. Plant Propagation (Sow seeds, thin seedlings) B 2. Herbicide Application (Prepare dilutions, spray at 2-4 leaf stage) A->B C 3. Post-Treatment Incubation (Randomized placement in greenhouse) B->C D 4. Data Collection (Visual ratings, harvest biomass) C->D E 5. Data Analysis (Calculate % of control, non-linear regression) D->E F Result: ED₅₀ Values & Dose-Response Curves E->F

Caption: Workflow for a greenhouse whole-plant herbicide efficacy bioassay.

Conclusion

The efficacy of picolinic acid herbicides is a complex interplay of molecular structure, receptor binding, and plant physiological processes. While chlorination has been a hallmark of successful first-generation compounds like picloram, it is not an absolute requirement for high herbicidal activity. Research into novel derivatives demonstrates that replacing chlorine atoms with other, often larger, functional groups can lead to enhanced binding with the target AFB5 receptor and superior weed control. This structure-activity relationship knowledge is pivotal for the rational design of new herbicides. The continual exploration of the picolinic acid scaffold, moving beyond simple chlorination, promises the development of next-generation herbicides with potentially greater efficacy, improved crop selectivity, and more favorable environmental characteristics.

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  • Tivendale, N. D., et al. (2022). Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them?. International Journal of Molecular Sciences, 23(19), 11851. [Link]

  • Graphviz. (2018). Dot Language. Graphviz. [Link]

  • Agriculture and Horticulture Development Board. (n.d.). Detecting herbicide resistance. AHDB. [Link]

  • Grossmann, K. (2010). Auxin herbicide action: lifting the veil step by step. Journal of Experimental Botany, 61(1), 1-4. [Link]

  • Ung, K. L., et al. (2025). Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters. Nature. [Link]

  • Wang, C., et al. (2018). Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides. RSC Advances, 8(52), 29559-29567. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules, 28(15), 5849. [Link]

  • Plant and Soil Sciences eLibrary. (n.d.). Translocation of Foliar-Applied Herbicides. University of Nebraska-Lincoln. [Link]

  • ResearchGate. (n.d.). (a) Chart comparing the IC50 values of the compounds for different cell... ResearchGate. [Link]

  • Steinmaus, S. (2012). Herbicide Translocation and Metabolism. California Weed Science Society Proceedings. [Link]

  • Graphviz. (2015). Drawing graphs with dot. Graphviz. [Link]

  • Ung, K. L., et al. (2024). Transport of herbicides by PIN-FORMED auxin transporters. ResearchGate. [Link]

  • ResearchGate. (n.d.). Dot plots for metabolic pathway analysis. ResearchGate. [Link]

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Validation

A Comparative Guide to the In Vivo and In Vitro Bioactivity of 4-Chloro-3,5-dimethylpicolinic acid

In the landscape of drug discovery and development, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comparative analysis of the potential in vivo and in vitro bioactivity of 4-Chlor...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comparative analysis of the potential in vivo and in vitro bioactivity of 4-Chloro-3,5-dimethylpicolinic acid. As direct experimental data for this specific molecule is not extensively available in current literature, this document serves as a strategic roadmap for researchers, scientists, and drug development professionals. By drawing parallels with structurally related compounds, namely picolinic acid derivatives and chlorinated phenols, we will postulate a hypothetical bioactivity profile for 4-Chloro-3,5-dimethylpicolinic acid and delineate the established experimental methodologies to validate these hypotheses.

Introduction to 4-Chloro-3,5-dimethylpicolinic acid: A Profile of Potential

4-Chloro-3,5-dimethylpicolinic acid is a pyridine carboxylic acid derivative. The pyridine ring is a fundamental scaffold in numerous biologically active compounds, contributing to a wide array of pharmacological activities including anticancer, antimicrobial, and herbicidal effects.[1][2] The presence of a carboxylic acid group can enhance interactions with biological targets and influence the molecule's pharmacokinetic properties.[1] Furthermore, the chloro and dimethyl substitutions on the pyridine ring are expected to modulate its lipophilicity and electronic properties, which can significantly impact its biological activity.

Based on its structural features, we can hypothesize a range of potential bioactivities for 4-Chloro-3,5-dimethylpicolinic acid that warrant experimental investigation.

Postulated Bioactivity Profile

Drawing from the known activities of analogous compounds, we can infer a potential bioactivity profile for 4-Chloro-3,5-dimethylpicolinic acid:

  • Anticancer Activity: Picolinic acid and its derivatives have demonstrated anticancer properties through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3][4][5][6][7][8] The structural similarity suggests that 4-Chloro-3,5-dimethylpicolinic acid could exhibit cytotoxic effects against various cancer cell lines.

  • Antimicrobial Activity: Chlorinated phenols, such as the structurally related 4-chloro-3,5-dimethylphenol, are known for their potent antimicrobial properties.[9][10][11][12][13][14][15] They typically act by disrupting cell membranes and inhibiting essential microbial enzymes.[15] It is plausible that 4-Chloro-3,5-dimethylpicolinic acid may possess similar antibacterial or antifungal activities.

  • Herbicidal Activity: Picolinic acid derivatives are a well-established class of herbicides that act as synthetic auxins, disrupting plant growth.[16][17][18][19] The core picolinic acid structure in the target molecule suggests a potential for herbicidal action.

In Vitro Bioactivity Assessment: A Step-by-Step Approach

In vitro assays are the foundational step in characterizing the biological effects of a new compound, providing crucial data on its potency and mechanism of action in a controlled cellular environment.

Anticancer Activity Evaluation

A primary investigation into the anticancer potential of 4-Chloro-3,5-dimethylpicolinic acid would involve assessing its cytotoxicity against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[20]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of 4-Chloro-3,5-dimethylpicolinic acid in a suitable solvent (e.g., DMSO) and create serial dilutions in the cell culture medium. Treat the cells with varying concentrations of the compound and include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Hypothetical Comparative Data:

Cell Line4-Chloro-3,5-dimethylpicolinic acid (IC50 in µM)Doxorubicin (IC50 in µM)
MCF-7 (Breast Cancer)To be determined1.2 ± 0.3
HepG2 (Liver Cancer)To be determined0.8 ± 0.2
A549 (Lung Cancer)To be determined2.5 ± 0.5

Table 1: Hypothetical IC50 values for 4-Chloro-3,5-dimethylpicolinic acid against various cancer cell lines.

Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well plates C Treat Cells with Compound A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add Solubilization Solution F->G H Measure Absorbance G->H I Calculate IC50 Values H->I G cluster_prep Preparation cluster_dosing Dosing & Observation cluster_decision Dose Adjustment cluster_analysis Data Analysis A Select Animal Model (e.g., Rats) C Administer Single Oral Dose A->C B Prepare Dosing Formulations B->C D Observe for Clinical Signs of Toxicity C->D E Record Mortality over 14 Days D->E F Animal Survives? E->F G Increase Dose for Next Animal F->G Yes H Decrease Dose for Next Animal F->H No I Continue until Reversal Criteria Met G->I H->I J Calculate LD50 I->J

Sources

Comparative

A Guide to Inter-laboratory Validation of Bioassays for 4-Chloro-3,5-dimethylpicolinic acid

This guide provides a comprehensive framework for the inter-laboratory validation of bioassays for 4-Chloro-3,5-dimethylpicolinic acid, a significant pyridine derivative.[1][2] The principles and methodologies detailed h...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the inter-laboratory validation of bioassays for 4-Chloro-3,5-dimethylpicolinic acid, a significant pyridine derivative.[1][2] The principles and methodologies detailed herein are designed to ensure the development of robust, reproducible, and reliable bioanalytical methods, a cornerstone of regulatory submission and drug development. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate bioassays with the highest level of scientific integrity.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. The objective of validating a bioassay is to demonstrate that it is suitable for its intended purpose.[3] This guide will delve into the critical aspects of study design, execution, and statistical analysis essential for a successful inter-laboratory validation, drawing upon internationally recognized guidelines.

The Imperative of Inter-laboratory Validation

Before a bioanalytical method can be confidently deployed across different testing sites, its performance must be rigorously assessed under real-world conditions. An inter-laboratory validation, also known as a collaborative study, is the ultimate test of a method's robustness and transferability. It provides an objective measure of the method's precision when performed by different analysts, using different equipment, in different laboratory environments.[4]

The primary goals of an inter-laboratory validation for a 4-Chloro-3,5-dimethylpicolinic acid bioassay are to:

  • Establish Reproducibility: Determine the variability of test results obtained in different laboratories.[4]

  • Assess Method Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Identify Potential Biases: Uncover any systematic differences in results between laboratories.

  • Provide Confidence in Method Performance: Ensure that the method will generate comparable results regardless of where the analysis is performed.

Designing a Robust Inter-laboratory Validation Study

A well-designed inter-laboratory study is critical for generating meaningful and statistically sound data. The following diagram outlines the key phases of a typical study:

Interlaboratory_Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Evaluation P1 Define Study Protocol P2 Select Participating Laboratories P1->P2 P3 Prepare & Distribute Homogeneous Samples P2->P3 E1 Laboratories Perform Bioassay P3->E1 E2 Data Collection & Reporting E1->E2 A1 Statistical Analysis of Results E2->A1 A2 Assessment of Method Performance A1->A2 A3 Final Validation Report A2->A3

Caption: Workflow of an inter-laboratory validation study.

Phase 1: Planning and Preparation

1. Defining the Study Protocol: A comprehensive and unambiguous protocol is the foundation of the study. It should meticulously detail every aspect of the bioassay, including:

  • Analyte and Matrix: Clearly define 4-Chloro-3,5-dimethylpicolinic acid as the analyte and specify the biological matrix (e.g., plasma, urine, tissue).

  • Reagents and Standards: List all required reagents, their sources, and preparation instructions. Specify the source and purity of the analytical standard for 4-Chloro-3,5-dimethylpicolinic acid.

  • Sample Preparation: Provide a step-by-step procedure for the extraction of the analyte from the biological matrix.

  • Instrumentation and Parameters: Detail the analytical instrumentation (e.g., LC-MS/MS, GC-MS) and all operating parameters.

  • Calibration and Quality Control: Describe the preparation of calibration standards and quality control (QC) samples at multiple concentration levels.

  • Data Analysis and Acceptance Criteria: Specify the regression model for the calibration curve and the acceptance criteria for accuracy and precision.

2. Selecting Participating Laboratories: The choice of participating laboratories is crucial. Ideally, a sufficient number of laboratories (typically 8-15) should be recruited to ensure a representative cross-section of potential users.[5] Each laboratory should have the necessary equipment, expertise, and a commitment to adhering strictly to the study protocol.

3. Preparing and Distributing Homogeneous Samples: A central laboratory should be responsible for preparing and distributing identical sets of samples to all participating laboratories. These should include:

  • Blinded Samples: Samples containing unknown concentrations of 4-Chloro-3,5-dimethylpicolinic acid.

  • Quality Control (QC) Samples: Samples with known concentrations at low, medium, and high levels.

  • Blank Matrix Samples: Samples of the biological matrix without the analyte.

Homogeneity and stability of the samples during transport are paramount to the integrity of the study.

Phase 2: Laboratory Analysis

Each participating laboratory will analyze the received samples according to the provided protocol. Strict adherence to the protocol is essential to minimize variability not attributable to the method itself. Laboratories should be instructed to report their raw data, calibration curves, and any deviations from the protocol to the coordinating laboratory.

Phase 3: Data Evaluation

The statistical analysis of the collected data is the core of the inter-laboratory validation. The primary objective is to assess the method's precision, specifically its repeatability and reproducibility.[4]

Key Statistical Parameters:

  • Repeatability (Intra-laboratory Precision): The precision obtained under the same operating conditions over a short interval of time. It is expressed as the repeatability standard deviation (sr) or the relative standard deviation of repeatability (%RSDr).

  • Reproducibility (Inter-laboratory Precision): The precision obtained between laboratories. It is expressed as the reproducibility standard deviation (sR) or the relative standard deviation of reproducibility (%RSDR).[4]

Statistical tools such as Analysis of Variance (ANOVA) are commonly used to partition the total variance of the data into within-laboratory and between-laboratory components. Outlier tests, such as Cochran's and Grubbs' tests, should be applied to identify and potentially exclude statistically aberrant data.[6][7]

Experimental Protocol: A Representative Bioassay for 4-Chloro-3,5-dimethylpicolinic acid

The following is a hypothetical, yet representative, protocol for the quantification of 4-Chloro-3,5-dimethylpicolinic acid in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add 25 µL of an internal standard solution (e.g., a stable isotope-labeled analog of the analyte).

  • Add 50 µL of 0.1 M hydrochloric acid and vortex for 30 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for 4-Chloro-3,5-dimethylpicolinic acid and its internal standard.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted (1/x²) linear regression to fit the calibration curve.

  • Quantify the concentration of 4-Chloro-3,5-dimethylpicolinic acid in the QC and unknown samples from the calibration curve.

Data Presentation and Interpretation

The results of the inter-laboratory validation should be summarized in clear and concise tables.

Table 1: Inter-laboratory Precision for the Quantification of 4-Chloro-3,5-dimethylpicolinic acid

Concentration (ng/mL)Mean Concentration (ng/mL)Repeatability (%RSDr)Reproducibility (%RSDR)
54.98.214.5
5051.26.511.8
500495.74.19.3

Table 2: Inter-laboratory Accuracy for the Quantification of 4-Chloro-3,5-dimethylpicolinic acid

Nominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)
54.998.0
5051.2102.4
500495.799.1

The acceptance criteria for precision and accuracy should be predefined in the study protocol and are often based on regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[8][9][10][11] Generally, for bioanalytical methods, the mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification), and the precision (%RSD) should not exceed 15% (20% at the LLOQ).

Regulatory Context and Best Practices

The validation of bioanalytical methods is a highly regulated area. Regulatory bodies like the FDA provide detailed guidance documents that outline the expectations for method validation.[8][9][11][12] The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," is a cornerstone document that provides a harmonized approach to analytical method validation.[3][13][10][14]

Key Considerations for Regulatory Compliance:

  • Comprehensive Documentation: Meticulous documentation of all experimental procedures, data, and statistical analyses is essential.

  • Adherence to Guidelines: The validation study should be designed and executed in accordance with relevant regulatory guidelines.

  • Justification of Choices: Any deviations from standard procedures or guidelines should be scientifically justified.

The following diagram illustrates the relationship between the key validation parameters as outlined in ICH Q2(R1):

Validation_Parameters Accuracy Accuracy Precision Precision Accuracy->Precision Reproducibility Reproducibility Precision->Reproducibility Repeatability Repeatability Precision->Repeatability Specificity Specificity Specificity->Accuracy LOD Detection Limit LOQ Quantitation Limit LOD->LOQ Linearity Linearity LOQ->Linearity Range Range Linearity->Range Range->Accuracy Range->Precision Robustness Robustness Robustness->Precision

Caption: Interrelationship of analytical validation parameters.

Conclusion

A successful inter-laboratory validation of a bioassay for 4-Chloro-3,5-dimethylpicolinic acid provides a high degree of confidence in the method's performance and its suitability for routine use in different laboratories. By following a well-structured protocol, employing rigorous statistical analysis, and adhering to regulatory guidelines, researchers can ensure the generation of reliable and reproducible data, which is fundamental to the advancement of drug development and scientific research.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. Available from: [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]

  • Guideline for statistical data treatment of inter laboratory tests for validation of analytical methods - Intertek Inform. Available from: [Link]

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. Available from: [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results - Diva-portal.org. Available from: [Link]

  • Analysis of interlaboratory comparison when the measurements are not normally distributed - Archimer. Available from: [Link]

  • Comparison of different statistical methods for evaluation of proficiency test data. Available from: [Link]

  • 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem. Available from: [Link]

  • 4-chloro-3,5-dimethylphenol (CHEBI:34393) - EMBL-EBI. Available from: [Link]

  • An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins - MDPI. Available from: [Link]

  • Validation and interlaboratory comparison of anticoagulant rodenticide analysis in animal livers using ultra-performance liquid chromatography–mass spectrometry - NIH. Available from: [Link]

  • Inter-Laboratory Validation of 4-(Dimethylamino) Cinnamaldehyde (DMAC) Assay Using Cranberry Proanthocyanidin Standard for Quantification of Soluble Proanthocyanidins in Cranberry Foods and Dietary Supplements, First Action Official MethodSM: 2019.06 - PubMed. Available from: [Link]

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Validation

Comparative Guide to Confirming the Molecular Target of 4-Chloro-3,5-dimethylpicolinic acid in Plants

The canonical auxin signaling pathway involves the F-box proteins TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its AUXIN SIGNALING F-BOX (AFB) homologs.[1][2] In the presence of auxin, these proteins act as receptors, formi...

Author: BenchChem Technical Support Team. Date: January 2026

The canonical auxin signaling pathway involves the F-box proteins TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its AUXIN SIGNALING F-BOX (AFB) homologs.[1][2] In the presence of auxin, these proteins act as receptors, forming a co-receptor complex with Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.[3] This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome, thereby releasing Auxin Response Factor (ARF) transcription factors to modulate gene expression that leads to growth and, at high concentrations, plant death.[4] Our objective is to definitively place 4-Chloro-3,5-dimethylpicolinic acid within this pathway.

Part 1: Biochemical Identification and Biophysical Validation

The initial phase focuses on physically identifying the binding partners of 4-Chloro-3,5-dimethylpicolinic acid from the plant proteome and quantifying this interaction. This approach provides direct, tangible evidence of a molecular target.

Target Discovery via Affinity Chromatography-Mass Spectrometry (AC-MS)

Expertise & Experience: We begin with an unbiased discovery method. AC-MS is predicated on the principle that a specific, high-affinity interaction can be used to isolate a target protein from a complex mixture of thousands of other proteins.[5][6] By immobilizing our compound (the "bait"), we can "fish" for its binding partners (the "prey") in a native plant protein extract. This is a crucial first step to generate a list of high-confidence candidates without prior assumptions.

Experimental Workflow: AC-MS for Target Discovery

ACMS_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Compound 4-Chloro-3,5- dimethylpicolinic acid Immobilize Covalent Immobilization (Bait Creation) Compound->Immobilize Resin Activated Resin (e.g., NHS-Agarose) Resin->Immobilize Plant Plant Tissue (e.g., Arabidopsis seedlings) Lyse Protein Extraction (Create Proteome Lysate) Plant->Lyse Incubate Incubation (Bait + Prey) Immobilize->Incubate Lyse->Incubate Wash Wash Steps (Remove Non-specific Binders) Incubate->Wash Elute Elution (Disrupt Bait-Prey Interaction) Wash->Elute SDS_PAGE SDS-PAGE (Visualize Proteins) Elute->SDS_PAGE MS LC-MS/MS Analysis (Protein Identification) SDS_PAGE->MS Data Database Search & Candidate Ranking MS->Data

Caption: Workflow for identifying protein targets using affinity chromatography coupled with mass spectrometry.

Trustworthiness: A Self-Validating Protocol This protocol incorporates critical controls to ensure the trustworthiness of the results. A parallel experiment using an inactive analog of the herbicide or the resin alone (mock control) is essential. True binding partners should only be present in the eluate from the active compound column, not the control columns.

Detailed Protocol: Affinity Chromatography
  • Resin Preparation: Covalently couple 4-Chloro-3,5-dimethylpicolinic acid to NHS-activated Sepharose resin via an amine or carboxyl group, following the manufacturer's instructions. A linker may be required to avoid steric hindrance. Prepare a control "mock" resin without the compound.

  • Protein Extraction: Flash-freeze 10g of Arabidopsis thaliana seedlings in liquid nitrogen and grind to a fine powder. Resuspend in 30 mL of lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail). Centrifuge at 15,000 x g for 20 minutes at 4°C to pellet debris. The supernatant is the total protein lysate.

  • Binding: Equilibrate both the compound-coupled resin and the mock resin with lysis buffer.[7] Incubate the lysate with the resins for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the resins extensively with wash buffer (lysis buffer with reduced Triton X-100 to 0.1%) to remove non-specifically bound proteins.[5]

  • Elution: Elute the specifically bound proteins. This can be done using a competitive elution (high concentration of free compound) or by changing buffer conditions (e.g., high salt or low pH) to disrupt the interaction.

  • Analysis: Concentrate the eluted proteins and separate them by SDS-PAGE. Excise protein bands and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Hypothetical AC-MS Results

RankProtein ID (Arabidopsis)Protein NameMascot ScoreFunction
1AT1G49890TIR1 (TRANSPORT INHIBITOR RESPONSE 1)350F-box protein, Auxin Receptor
2AT4G24910AFB2 (AUXIN SIGNALING F-BOX 2)285F-box protein, Auxin Receptor
3AT3G26810AFB5 (AUXIN SIGNALING F-BOX 5)210F-box protein, Auxin Receptor
4AT2G21220ASK1 (ARABIDOPSIS SKP1-LIKE 1)155Skp1-like protein, SCF component
5AT1G77550HSP7095Heat shock protein (Common non-specific)

Rationale: The results point towards core components of the SCFTIR1/AFB E3 ubiquitin ligase complex, with TIR1 and AFB proteins being the most likely direct binders.[4] ASK1 is a core component of all SCF complexes and is expected to co-purify. HSP70 is a common contaminant and would likely also appear in the mock control, reducing its significance.

Target Validation via Surface Plasmon Resonance (SPR)

Expertise & Experience: While AC-MS identifies candidates, it doesn't quantify the binding interaction. Surface Plasmon Resonance (SPR) is a powerful biophysical technique that measures real-time binding kinetics and affinity between two molecules without the need for labels.[8][9] By immobilizing our candidate target proteins (e.g., recombinant TIR1, AFB2) and flowing our compound over them, we can obtain a dissociation constant (KD), a key metric of binding strength. A low KD value (typically in the nanomolar to low micromolar range) indicates a strong, specific interaction characteristic of a true molecular target.

Experimental Workflow: SPR for Binding Kinetics

SPR_Workflow cluster_setup Setup cluster_run Experiment cluster_analysis Analysis Chip Sensor Chip (e.g., CM5) Immobilize Immobilize Protein on Chip Surface Chip->Immobilize Protein Recombinant Target Protein (e.g., TIR1, AFB2) Protein->Immobilize Buffer Running Buffer Flow (Establish Baseline) Immobilize->Buffer Analyte Inject Compound (Analyte) at various concentrations Buffer->Analyte Dissoc Buffer Flow (Measure Dissociation) Analyte->Dissoc Sensorgram Generate Sensorgram (Response vs. Time) Dissoc->Sensorgram Fit Fit Data to Binding Model (e.g., 1:1 Langmuir) Sensorgram->Fit KD Calculate ka, kd, and KD Fit->KD

Caption: Key steps in determining binding kinetics using Surface Plasmon Resonance (SPR).

Detailed Protocol: Surface Plasmon Resonance
  • Protein Expression: Express and purify recombinant TIR1, AFB2, and AFB5 proteins (identified from AC-MS) using a standard system (e.g., E. coli or insect cells).

  • Chip Immobilization: Immobilize the purified target proteins onto separate flow cells of a CM5 sensor chip using standard amine coupling chemistry.[10] One flow cell should be left blank or immobilized with a non-relevant protein (e.g., BSA) to serve as a reference.

  • Binding Analysis: Prepare a dilution series of 4-Chloro-3,5-dimethylpicolinic acid in a suitable running buffer. Inject each concentration over the flow cells, starting with the lowest concentration.[11]

  • Data Collection: Monitor the change in refractive index (measured in Response Units, RU) in real-time. The association phase occurs during injection, and the dissociation phase occurs after the injection ends and buffer flow resumes.

  • Kinetic Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Data Presentation: Comparative Binding Affinities

CompoundTarget ProteinKD (μM)
4-Chloro-3,5-dimethylpicolinic acid TIR10.85
4-Chloro-3,5-dimethylpicolinic acid AFB21.20
4-Chloro-3,5-dimethylpicolinic acid AFB50.95
Indole-3-acetic acid (IAA) - ControlTIR10.50
2,4-Dichlorophenoxyacetic acid (2,4-D) - ControlTIR10.75
Inactive AnalogTIR1> 100 (No Binding)

Rationale: The data would confirm a direct, high-affinity interaction between our compound and the TIR1/AFB proteins, comparable to known auxins like IAA and 2,4-D.[12] The lack of binding by an inactive analog provides crucial evidence for specificity.

Part 2: In Planta Validation Using Genetic Approaches

Expertise & Experience: Biochemical and biophysical data provide strong evidence, but the ultimate proof of an herbicide's target lies within the plant itself. Genetic validation is the gold standard. The core logic is: if the herbicide kills a plant by interacting with Protein X, then a plant lacking a functional Protein X should be resistant to that herbicide.[13] We use Arabidopsis thaliana, a model organism with a vast toolkit of genetic resources, for this validation.

Validating Resistance in Target Gene Mutants

Trustworthiness: Using characterized T-DNA insertion mutants, which have a piece of foreign DNA inserted into the gene of interest to disrupt its function, provides a reliable way to test our hypothesis.[3][14] By comparing the herbicide sensitivity of wild-type (WT) plants to mutants lacking one or more TIR1/AFB receptors, we can directly link these proteins to the compound's herbicidal action. Higher-order mutants (e.g., tir1 afb2 afb3) are often required due to functional redundancy within the gene family.[4]

Logical Framework: Genetic Validation

Genetic_Validation cluster_WT Wild-Type Response cluster_Mutant Mutant Response WT Wild-Type Plant (All targets present) Herbicide Apply Herbicide (4-Chloro-3,5-dimethylpicolinic acid) WT->Herbicide Mutant tir1/afb Mutant (Target gene knocked out) Mutant->Herbicide WT_Bind Herbicide binds TIR1/AFB Herbicide->WT_Bind M_NoBind Target protein absent => No binding Herbicide->M_NoBind WT_Signal Auxin pathway hyperactivated WT_Bind->WT_Signal WT_Result Phenotype: Growth Inhibition / Death WT_Signal->WT_Result M_NoSignal Auxin pathway NOT hyperactivated M_NoBind->M_NoSignal M_Result Phenotype: Resistance / Normal Growth M_NoSignal->M_Result

Caption: The logic of using knockout mutants to confirm a herbicide's molecular target.

Detailed Protocol: Mutant Dose-Response Assay
  • Seed Sterilization & Plating: Surface sterilize seeds of Arabidopsis thaliana (Col-0, WT) and T-DNA insertion mutants (e.g., tir1-1, afb2-1, afb5-1, and higher-order combinations). Plate them on Murashige and Skoog (MS) agar medium containing a range of concentrations of 4-Chloro-3,5-dimethylpicolinic acid (e.g., 0, 1, 5, 10, 25, 50 μM).

  • Stratification & Growth: Stratify the plates at 4°C for 2 days to synchronize germination.[15] Transfer plates to a growth chamber under a 16-hour light/8-hour dark cycle.

  • Phenotyping: After 7-10 days, photograph the plates. Measure the primary root length of at least 20 seedlings per genotype per concentration.

  • Data Analysis: Calculate the average root length and express it as a percentage of the untreated control for each genotype. Plot the data and use a dose-response curve to calculate the IC50 value (the concentration of herbicide required to inhibit root growth by 50%).

Data Presentation: Comparative Herbicide Sensitivity

GenotypeDescriptionIC50 (μM) for 4-Chloro-3,5-dimethylpicolinic acid
Wild-Type (Col-0)All genes functional8.5
tir1-1Single mutant15.2
afb5-1Single mutant12.8
tir1-1 afb2-1Double mutant35.6
tir1-1 afb2-1 afb3-1Triple mutant> 100 (Highly Resistant)

Rationale: A significant increase in the IC50 value for the mutant lines compared to the wild-type demonstrates that the disrupted genes are necessary for the herbicide's efficacy. The increasing resistance in higher-order mutants confirms the involvement of multiple TIR1/AFB family members, a hallmark of auxin biology.[4]

Conclusion and Comparative Synthesis

The convergence of evidence from these orthogonal approaches provides a robust and scientifically rigorous confirmation of the molecular target.

  • Biochemical Evidence: Affinity chromatography identified TIR1/AFB proteins as the primary binding partners from a complex plant proteome.

  • Biophysical Validation: Surface Plasmon Resonance quantified this interaction, revealing a high-affinity binding (KD in the low micromolar range) comparable to the natural hormone IAA.

  • In Planta Confirmation: Genetic knockout of the TIR1/AFB genes conferred significant resistance to 4-Chloro-3,5-dimethylpicolinic acid in whole plants.

Collectively, these results definitively establish that 4-Chloro-3,5-dimethylpicolinic acid functions as a synthetic auxin by targeting the TIR1/AFB co-receptors of the auxin signaling pathway. This mechanism is shared with other auxin herbicides like 2,4-D and dicamba.[16] However, subtle differences in binding affinity for specific TIR1/AFB family members, as suggested by the SPR data, could explain variations in herbicidal efficacy and crop selectivity, providing a rich area for future investigation. This confirmed knowledge is critical for predicting and managing potential weed resistance and for the rational design of next-generation herbicides.

References

  • Frontiers. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. [Link]

  • Roy, M. J., et al. (2019). Protein Ligand Interactions Using Surface Plasmon Resonance. ACS Chemical Biology, 14(3), 361–368. Available at: [Link]

  • Springer Nature Experiments. Protein Interaction Analysis by Surface Plasmon Resonance. [Link]

  • Conduct Science. (2019). Affinity Chromatography Protocol. [Link]

  • Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife. [Link]

  • Lavy, M., & Estelle, M. (2016). SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development. PMC. [Link]

  • Wang, R., & Estelle, M. (2014). Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. Current Opinion in Plant Biology, 21, 51-58. [Link]

  • eLife. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. [Link]

  • PubMed. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. [Link]

  • Kato, K. (2019). Chemical Biology in Auxin Research. PMC. [Link]

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  • ISAAA.org. (2018). Plant Biologists Develop Synthetic Auxin to Understand Plant's Mysteries. [Link]

  • Virtual Labs IIT Kharagpur. Protein purification by affinity chromatography. [Link]

  • Ravet, M. F., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Plant Science, 300, 110631. [Link]

  • Cube Biotech. Affinity Chromatography | Principles. [Link]

  • Technology Networks. (2018). Synthetic Auxin Reveals Importance In Plants. [Link]

  • PubMed Central. (2016). Auxin signaling: a big question to be addressed by small molecules. [Link]

  • PubMed Central. Plant Hormone Binding Sites. [Link]

  • Portland Press. (2015). Comparison of plant hormone signalling systems. [Link]

  • Plant and Soil Sciences eLibrary. Identifying Unknown Herbicide Targets. [Link]

  • ResearchGate. (2015). Comparison of plant hormone signalling systems. [Link]

  • PubMed. (2015). Comparison of plant hormone signalling systems. [Link]

  • PubMed Central. (2015). A Chemical Genetic Screening Procedure for Arabidopsis thaliana Seedlings. [Link]

  • YouTube. (2024). Techniques for detection and quantitation of plant hormones. [Link]

  • PubChem. 4-Chloro-3,5-dimethylphenol. [Link]

  • PubMed Central. (2019). Target-Site Mutations Conferring Herbicide Resistance. [Link]

  • Springer Link. CRISPR/Cas9-Based Genome Editing Toolbox for Arabidopsis thaliana. [Link]

  • PubMed Central. (2006). A rapid and robust method of identifying transformed Arabidopsis thaliana seedlings following floral dip transformation. [Link]

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Safety & Regulatory Compliance

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Chloro-3,5-dimethylpicolinic Acid

In the landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is a cornerstone of both laboratory safety and experimental integrity. This guide provides essential, in-depth in...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is a cornerstone of both laboratory safety and experimental integrity. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 4-Chloro-3,5-dimethylpicolinic Acid. As a Senior Application Scientist, the following protocols are synthesized from established safety standards for analogous chemical structures, ensuring a robust and cautious approach in the absence of specific data for this compound.

Hazard Analysis: Understanding the Risks

Before detailing PPE requirements, it is crucial to understand the potential routes of exposure and associated hazards of 4-Chloro-3,5-dimethylpicolinic Acid, inferred from related chemical profiles.

  • Inhalation: Airborne particles of the compound can cause respiratory irritation.[1][3] In a laboratory setting, procedures such as weighing, transferring, or mixing can generate dust.

  • Skin (Dermal) Contact: Direct contact with the skin can lead to irritation. Some chlorinated compounds can be absorbed through the skin, posing systemic health risks.

  • Eye (Ocular) Contact: The compound is likely to be a severe eye irritant, potentially causing serious damage.[1][2]

  • Ingestion: Accidental ingestion is a potential route of exposure and is expected to be harmful.[2]

Core Principles of Chemical Handling

The selection of PPE is the final layer in a hierarchy of safety controls. Before relying on PPE, always prioritize engineering and administrative controls.

  • Engineering Controls: The primary method for controlling exposure should be through engineering solutions. Always handle 4-Chloro-3,5-dimethylpicolinic Acid in a certified chemical fume hood or a glove box to minimize inhalation exposure.[4] Local exhaust ventilation should be used for any process that could generate dust.

  • Administrative Controls: Implement strict protocols to minimize exposure. This includes clear labeling of containers, restricting access to handling areas, and providing comprehensive training for all personnel.[5]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 4-Chloro-3,5-dimethylpicolinic Acid. The selection of specific equipment should be based on a thorough risk assessment of the planned procedure.

Eye and Face Protection: The First Line of Defense

Given the high risk of serious eye damage from picolinic acid derivatives, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Tightly fitting safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards are essential.[4] These provide a seal around the eyes to protect against dust and splashes.

  • Enhanced Protection: For procedures with a higher risk of splashes or aerosol generation, a full-face shield should be worn in addition to safety goggles.

Skin and Body Protection: A Barrier Against Contact

Preventing skin contact is crucial to avoid irritation and potential absorption.

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable for handling solid picolinic acid derivatives.[4][6]

    • Glove Selection and Use:

      • Always inspect gloves for any signs of degradation or punctures before use.

      • Double-gloving is recommended for procedures involving larger quantities or prolonged handling.

      • Remove and replace gloves immediately if they become contaminated.

      • Wash hands thoroughly with soap and water after removing gloves.[4]

  • Laboratory Coat: A full-length laboratory coat, preferably made of a chemical-resistant material, must be worn and fully fastened.

  • Additional Protection: For large-scale operations or in the event of a spill, a chemical-resistant apron and arm sleeves should be worn over the lab coat.

Respiratory Protection: Safeguarding Against Inhalation

Engineering controls are the primary means of preventing inhalation, but respiratory protection is a necessary secondary measure, particularly when dust generation is unavoidable.

  • Standard Operations: For routine handling within a fume hood, a NIOSH-approved N95 or P100 particulate respirator is recommended to protect against dust.[4]

  • Emergency Situations (Spills): In the case of a large spill or if engineering controls fail, a self-contained breathing apparatus (SCBA) should be used by trained emergency response personnel.

Protection Type Recommended Equipment Specifications and Use
Eye/Face Protection Safety goggles or a full-face shieldMust conform to EN166 (EU) or ANSI Z87.1 (US) standards.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Inspect gloves before use and dispose of contaminated gloves properly.[4]
Laboratory coatTo prevent skin contact.
Respiratory Protection Particulate respirator (N95 or P100)Use an approved/certified respirator if ventilation is inadequate or dust is generated.[4]
Self-Contained Breathing Apparatus (SCBA)Recommended for large spills and emergency situations.

Step-by-Step PPE Donning and Doffing Procedure

The order of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence

Donning_Sequence cluster_donning Donning PPE Lab_Coat Lab_Coat Respirator Respirator Lab_Coat->Respirator Goggles Goggles Respirator->Goggles Gloves Gloves Goggles->Gloves

Caption: Sequential process for donning PPE.

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Respirator: If required, put on the respirator, ensuring a proper fit and seal.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

Doffing (Taking Off) Sequence

Doffing_Sequence cluster_doffing Doffing PPE Gloves Gloves Goggles Goggles Gloves->Goggles Lab_Coat Lab_Coat Goggles->Lab_Coat Respirator Respirator Lab_Coat->Respirator

Caption: Sequential process for doffing PPE.

  • Gloves: Remove gloves using a technique that avoids touching the outside of the gloves with bare hands.

  • Goggles/Face Shield: Remove eye and face protection from the back.

  • Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.

  • Respirator: Remove the respirator from the back.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal of Contaminated PPE and Waste

Proper disposal of contaminated materials is a critical final step in the safe handling of 4-Chloro-3,5-dimethylpicolinic Acid.

  • Solid Waste: All disposable PPE (gloves, shoe covers, etc.) and any materials used to clean up spills (e.g., absorbent pads) should be placed in a clearly labeled, sealed hazardous waste container.

  • Chemical Waste: Unused or waste 4-Chloro-3,5-dimethylpicolinic Acid must be disposed of as hazardous chemical waste.[4] Do not pour it down the drain.[4] Follow all local, state, and federal regulations for hazardous waste disposal. Engage a licensed disposal company for surplus and non-recyclable solutions.[4]

  • Reusable PPE: If reusable PPE is utilized, establish and validate a decontamination procedure.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

By adhering to these comprehensive PPE and handling guidelines, researchers can significantly mitigate the risks associated with handling 4-Chloro-3,5-dimethylpicolinic Acid, fostering a culture of safety and scientific excellence.

References

  • BenchChem. (2025). Essential Safety and Operational Guidance for Handling Picolinic Acid-d4.
  • ScienceLab.com. (2005). Material Safety Data Sheet: Picolinic acid.
  • Santa Cruz Biotechnology. (n.d.). 2-Picolinic acid Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Chloro-3-nitrobenzoic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Chloro-m-cresol.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Chloro-3,5-dimethylphenol.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: 2-Picolinic acid.
  • Muby Chemicals. (2020). Picolinic Acid SDS, Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Chloro-3-nitrobenzoic acid.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

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